molecular formula C7H8BrN B1330608 2-Bromo-N-methylaniline CAS No. 6832-87-7

2-Bromo-N-methylaniline

Cat. No.: B1330608
CAS No.: 6832-87-7
M. Wt: 186.05 g/mol
InChI Key: SMVIAQFTVWDWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-methylaniline can be synthesized via the reduction of 2-bromoformylanilide.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVIAQFTVWDWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80318993
Record name 2-Bromo-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80318993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6832-87-7
Record name 6832-87-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80318993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-N-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Bromo-N-methylaniline CAS number 6832-87-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-N-methylaniline (CAS 6832-87-7): Properties, Synthesis, and Applications

Introduction

This compound, identified by CAS number 6832-87-7, is a substituted aniline derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique molecular architecture, featuring a bromine atom positioned ortho to an N-methylamino group on a benzene ring, provides multiple reactive sites. This configuration makes it an important intermediate for constructing complex molecular frameworks, particularly in the fields of pharmaceutical and agrochemical research. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, synthetic methodologies, key chemical reactions, and safety protocols, grounded in established scientific principles.

Physicochemical & Spectroscopic Profile

A thorough understanding of a chemical's physical and spectroscopic properties is fundamental to its effective application in research and development.

Chemical Structure

The structure of this compound is foundational to its reactivity. The electron-donating N-methylamino group activates the aromatic ring, while the ortho-positioned bromine atom serves as an excellent leaving group for cross-coupling reactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical data for this compound are summarized below, providing essential information for experimental design and process control.[1]

PropertyValueSource
CAS Number 6832-87-7[2]
Molecular Formula C₇H₈BrN[2][3]
Molecular Weight 186.05 g/mol [3]
Appearance Liquid[1]
Boiling Point 107-109 °C / 12 mmHg[1]
Density 1.589 g/mL at 25 °C
Refractive Index (n20/D) 1.6070
Flash Point 103 °C (217.4 °F) - closed cup
InChI Key SMVIAQFTVWDWDS-UHFFFAOYSA-N[3]
SMILES CNc1ccccc1Br
Spectroscopic Data

Spectroscopic analysis is crucial for identity confirmation and quality control. The expected spectral characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), a singlet for the methyl (CH₃) protons, and a broad singlet for the amine (NH) proton.[4][5]

  • ¹³C NMR: The carbon NMR spectrum will display seven unique signals: four for the aromatic carbons (two substituted, four unsubstituted) and one for the methyl carbon.[3]

  • IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3000-2850 cm⁻¹), C=C aromatic ring stretching (~1600-1450 cm⁻¹), and C-Br stretching (in the fingerprint region).[3]

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks (M⁺ and M+2) appearing at m/z 185 and 187.[3][6]

Synthesis and Mechanistic Considerations

The synthesis of ortho-bromo anilines requires a strategic approach to control the high reactivity of the aniline ring towards electrophilic substitution. Direct bromination of anilines often leads to polysubstitution, yielding undesired products like 2,4,6-tribromo derivatives.[7] A robust and widely adopted strategy involves the temporary protection of the amino group as an amide. This approach moderates the activating effect of the nitrogen, enabling clean monobromination.

Representative Synthetic Workflow: Protection-Bromination-Deprotection

The following protocol is a well-established method for synthesizing ortho-bromo anilines, adapted from procedures for similar compounds like 2-bromo-4-methylaniline.[7][8][9][10] The core principle is to use an acetyl group to temper the ring's reactivity.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Acetylation (Protection) of N-methylaniline

  • To a stirred solution of N-methylaniline (1.0 eq) in a suitable solvent like glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours to ensure complete conversion.

  • Causality: The N-acetyl group is introduced to decrease the electron-donating capacity of the nitrogen atom. Its lone pair is delocalized into the adjacent carbonyl group, making it a less powerful activating group than the original amino group. This prevents over-bromination in the subsequent step.[7]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it into ice water to precipitate the N-acetyl-N-methylaniline product. Filter, wash with cold water, and dry.

Step 2: Electrophilic Bromination

  • Dissolve the dried N-acetyl-N-methylaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath and add a solution of bromine (1.0 eq) in acetic acid dropwise, maintaining the temperature below 10 °C.

  • Causality: The acetylamino group is an ortho-, para-director. By performing the reaction at a low temperature, selectivity for the less sterically hindered para position is typically favored, but a significant amount of the ortho isomer (the desired product) is also formed. The separation of isomers is performed after hydrolysis.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any excess bromine. The brominated amide will precipitate.

  • Filter the solid, wash thoroughly with water, and dry.

Step 3: Hydrolysis (Deprotection)

  • Suspend the crude 2-bromo-N-acetyl-N-methylaniline in an aqueous solution of hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux for several hours until TLC analysis indicates the complete disappearance of the starting amide.

  • Causality: Acid-catalyzed hydrolysis cleaves the amide bond, regenerating the amine functionality and liberating the final product.

  • Cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH solution) until it is alkaline (pH > 8).

  • The product, this compound, will separate as an oil or solid. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify further by vacuum distillation or column chromatography.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its three distinct reactive centers, making it a powerful precursor for creating diverse molecular libraries.

G cluster_0 Key Reaction Sites cluster_1 Transformations & Applications A Aromatic Ring A1 Electrophilic Substitution (e.g., Nitration, Sulfonation) A->A1 B Bromine Atom B1 Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig) B->B1 C N-Methylamino Group C1 N-Alkylation / N-Acylation C->C1 B2 Synthesis of Heterocycles B1->B2 leads to

Caption: Key reaction pathways for this compound.

  • Aromatic Ring Reactivity: The N-methylamino group is strongly activating, making the ring susceptible to further electrophilic aromatic substitution. However, reactions must be carefully controlled to manage regioselectivity and reactivity.

  • Bromine Atom as a Synthetic Handle: The C-Br bond is the most versatile site for molecular elaboration. It readily participates in palladium-catalyzed cross-coupling reactions, such as:

    • Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds, enabling the attachment of new aryl or alkyl groups.[11]

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a cornerstone of modern medicinal chemistry for synthesizing complex amine-containing scaffolds.[11]

  • N-Methylamino Group Modification: The secondary amine can act as a nucleophile, allowing for further N-alkylation or N-acylation to build more complex side chains or link to other molecular fragments.[12]

A notable application is its use in synthesizing benzimidazole derivatives through copper-catalyzed N-arylation of amides. This demonstrates its utility in constructing heterocyclic systems that are prevalent in many biologically active compounds.

Analytical Characterization

To ensure the quality and integrity of this compound for use in sensitive applications like drug development, rigorous analytical testing is mandatory. A self-validating system employs orthogonal methods to confirm both purity and identity.

Protocol: Purity and Identity Confirmation

  • Purity Assessment (GC-FID):

    • Column: Use a non-polar capillary column (e.g., DB-5 or equivalent).

    • Injection: Inject a 1 µL sample of a dilute solution in a suitable solvent (e.g., ethyl acetate).

    • Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature of 250 °C.

    • Analysis: Purity is determined by the area percentage of the main peak relative to all other peaks detected by the Flame Ionization Detector (FID). A purity of >95% is common for commercial grades.

  • Identity Confirmation (GC-MS):

    • Method: Use the same GC method as above, but with a Mass Spectrometer as the detector.

    • Validation: Confirm the identity by matching the retention time with a known standard and verifying that the mass spectrum of the peak shows the expected molecular ion pattern (m/z 185/187) and fragmentation.[3][6]

  • Structural Confirmation (¹H NMR):

    • Sample: Prepare a sample by dissolving ~10-20 mg of the material in 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Validation: Acquire the proton NMR spectrum. The chemical shifts, splitting patterns, and integration of the signals must be consistent with the known structure of this compound. This provides unambiguous confirmation of the molecular structure.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

The compound is classified with the following hazards:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed

Data sourced from Sigma-Aldrich and PubChem.[3] Note: Safety data for structurally similar compounds, such as 2-bromo-4-methylaniline, indicate more severe hazards including dermal and inhalation toxicity.[6][13] It is prudent to handle this compound with a high degree of caution.

Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this chemical in a well-ventilated fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

    • Skin and Body Protection: Wear a lab coat. Ensure full skin coverage.

    • Respiratory Protection: If working outside a fume hood or with aerosols, use a respirator with an appropriate organic vapor cartridge (e.g., type ABEK).

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • It is classified as a combustible liquid. Keep away from heat, sparks, and open flames.

  • Incompatible Materials: Strong oxidizing agents, acids, acid chlorides.[13]

Conclusion

This compound is a foundational intermediate whose strategic importance in pharmaceutical and chemical synthesis cannot be overstated. Its well-defined physicochemical properties and predictable reactivity at multiple sites—the aromatic ring, the bromine substituent, and the N-methylamino group—provide chemists with a reliable and versatile tool for molecular construction. By understanding its synthesis, handling its reactivity with mechanistically sound protocols, and adhering to strict safety standards, researchers can fully leverage this compound to accelerate the discovery and development of novel chemical entities.

References

Spectroscopic Data for 2-Bromo-N-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-Bromo-N-methylaniline (CAS No. 6832-87-7), a vital intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond a simple presentation of data, this guide offers insights into the experimental methodologies, the rationale behind instrumental choices, and the interpretation of the spectral features that define the molecule's structure and electronic environment. All protocols and interpretations are grounded in established scientific principles to ensure trustworthiness and reproducibility.

Introduction and Compound Profile

This compound is a substituted aromatic amine with the chemical formula C₇H₈BrN. Its structure, featuring a bromine atom ortho to an N-methylamino group on a benzene ring, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and benzimidazole derivatives.[1] Accurate and unambiguous structural confirmation is paramount for its use in regulated and research environments. Spectroscopic techniques provide the necessary tools for this confirmation, each offering a unique perspective on the molecule's atomic and electronic structure.

This guide delves into the three primary spectroscopic methods used for the characterization of such organic molecules:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition and structural motifs.

Compound Properties:

PropertyValueSource
Molecular Formula C₇H₈BrNPubChem[2]
Molecular Weight 186.05 g/mol Sigma-Aldrich[3]
Appearance Colorless oil-
Boiling Point 107-109 °C at 12 mmHgSigma-Aldrich[3]
Density 1.589 g/mL at 25 °CSigma-Aldrich[3]
Refractive Index n20/D 1.6070Sigma-Aldrich[3]

Safety Information: this compound is harmful if swallowed (Acute Toxicity 4, Oral) and requires careful handling in a laboratory setting.[3][4] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[3] All work should be conducted in a well-ventilated fume hood.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR provide definitive information about the arrangement of atoms.

¹H and ¹³C NMR Data

The following data were obtained in deuterated chloroform (CDCl₃), a standard solvent for non-polar to moderately polar organic compounds due to its ability to dissolve a wide range of samples and its single deuterium signal that can be used for field-frequency locking by the spectrometer.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃.

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling (J, Hz)Assignment
¹H NMR 7.46dd, J = 7.9, 1.4 HzAr-H (H6)
7.25s (broad)N-H
6.67dd, J = 8.1, 1.1 HzAr-H (H3)
6.64 – 6.57mAr-H (H4, H5)
2.93s-N-CH₃
¹³C NMR 145.97-Ar-C -N (C1)
132.28-Ar-C H (C6)
128.56-Ar-C H (C4)
117.60-Ar-C H (C5)
110.74-Ar-C H (C3)
109.62-Ar-C -Br (C2)
30.61--N-CH₃

Data sourced from a supporting information document for a scientific publication.[5]

Interpretation and Causality
  • ¹H NMR: The aromatic region (6.5-7.5 ppm) shows distinct signals for the four protons on the benzene ring. The downfield shift of the proton at 7.46 ppm is consistent with its position adjacent to the electronegative bromine atom. The N-methyl group appears as a sharp singlet at 2.93 ppm, integrating to three protons. The broad singlet at 7.25 ppm is characteristic of the N-H proton, with its broadness resulting from quadrupole broadening and potential chemical exchange.

  • ¹³C NMR: The spectrum displays six distinct aromatic carbon signals, confirming the dissymmetry of the ring. The carbon attached to the nitrogen (C1) is significantly deshielded (145.97 ppm) due to the electron-withdrawing nature of the nitrogen atom. Conversely, the carbon bonded to bromine (C2) is found at a relatively upfield position (109.62 ppm), an effect often observed for carbons bearing heavy halogens (the "heavy-atom effect"). The methyl carbon signal appears at 30.61 ppm, a typical value for an N-methyl group.

Experimental Protocol: NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra for a liquid sample like this compound.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS).

    • Rationale: CDCl₃ is a versatile solvent that minimally interferes with the spectrum. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coils (typically ~4-5 cm).

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve high homogeneity, which is critical for sharp, well-resolved peaks.

  • Data Acquisition:

    • ¹H Spectrum: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C Spectrum: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) is typically required.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase and baseline corrections to the resulting spectrum.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Dissolve Sample (5-10 mg in CDCl3) B Add TMS (Internal Standard) A->B C Transfer to NMR Tube B->C D Insert & Lock C->D E Shim Field D->E F Acquire Spectra (1H & 13C) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Calibrate & Integrate H->I MS_Fragmentation cluster_frags Fragment Ions M [C₇H₈BrN]⁺˙ m/z 185/187 (Molecular Ion) F1 [C₆H₅BrN]⁺ m/z 170/172 M->F1 - •CH₃ (α-cleavage) F2 [C₇H₈N]⁺ m/z 106 M->F2 - •Br F3 [C₇H₇]⁺ m/z 91 F2->F3 - •NHCH₃ + Rearrangement F4 [C₆H₅]⁺ m/z 77 F2->F4 - CH₂NH

References

Synthesis of 2-Bromo-N-methylaniline from 2-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the targeted N-methylation of 2-bromoaniline to produce 2-bromo-N-methylaniline, a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals. The core challenge addressed is the selective formation of the secondary amine while avoiding over-methylation to the tertiary N,N-dimethylaniline. This document explores three primary synthetic routes: the Eschweiler-Clarke reaction, controlled reductive amination, and modern palladium-catalyzed Buchwald-Hartwig amination. Each method is critically evaluated, with an emphasis on reaction mechanisms, field-proven experimental protocols, and the causality behind procedural choices. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for C-N bond formation.

Introduction

N-methylaniline scaffolds are ubiquitous in medicinal chemistry and materials science, often imparting critical pharmacological or physicochemical properties to the parent molecule. The synthesis of this compound from its primary amine precursor, 2-bromoaniline, presents a classic chemical challenge: achieving selective mono-N-alkylation. The nucleophilicity of the resulting secondary amine product is often comparable to or greater than the primary amine starting material, leading to competitive formation of the N,N-dimethylated byproduct.

This guide provides an in-depth analysis of prevalent methodologies to navigate this selectivity issue. We will move from classical, high-yield but often non-selective methods to more controlled and modern catalytic approaches. The discussion is grounded in mechanistic principles to provide a framework for not only executing the synthesis but also for troubleshooting and adapting the protocols to different substrates.

Chapter 1: Strategic Approaches to Selective N-Methylation

The choice of synthetic strategy is paramount and depends on factors such as required purity, scale, cost, and available equipment. The three principal methods discussed offer a trade-off between reagent cost, reaction complexity, and selectivity.

G cluster_start Starting Material cluster_methods Synthetic Strategies cluster_end Target Product Start 2-Bromoaniline M1 Eschweiler-Clarke Reaction (High Yield, Low Selectivity) Start->M1 M2 Controlled Reductive Amination (Good Control & Versatility) Start->M2 M3 Buchwald-Hartwig Amination (High Selectivity & Tolerance) Start->M3 End This compound M1->End M2->End M3->End

Caption: High-level decision map for the synthesis of this compound.

Chapter 2: Method 1 - The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[1][2] It functions as a specific type of reductive amination where formic acid serves as the hydride donor.

Principle and Mechanism

The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formate (from formic acid), releasing carbon dioxide and forming the methylated amine.[3][4] For primary amines like 2-bromoaniline, the reaction is difficult to stop after the first methylation. The resulting secondary amine, this compound, readily reacts again with formaldehyde to form a new iminium ion, which is subsequently reduced to yield the tertiary amine, 2-bromo-N,N-dimethylaniline. This lack of selectivity is the primary drawback of this method for the target transformation.[1]

G A 2-Bromoaniline (Primary Amine) C Iminium Ion Intermediate A->C + H₂C=O B Formaldehyde E This compound (Secondary Amine) C->E + HCOOH - H₂O D Formic Acid (Hydride Source) D->C F CO₂ E->F releases G Tertiary Amine Formation (Over-methylation) E->G + H₂C=O, HCOOH (Rapid Second Cycle)

Caption: Simplified mechanism of the Eschweiler-Clarke reaction on a primary amine.

Experimental Protocol

This protocol is provided for completeness but is expected to yield a mixture of products.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromoaniline (1.0 eq).

  • Reagent Addition: Add formic acid (90%, 2.5 eq) followed by aqueous formaldehyde (37%, 2.5 eq).

  • Reaction: Heat the mixture to 80-100 °C and maintain for 12-18 hours.[3] The reaction is irreversible due to the evolution of carbon dioxide gas.[1]

  • Work-up: Cool the reaction mixture to room temperature and carefully basify with a saturated solution of sodium hydroxide or sodium carbonate until the pH is > 10. Caution: Exothermic reaction.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil will likely contain a mixture of the starting material, mono-methylated, and di-methylated products, requiring purification by column chromatography.

Field Insights

While robust and high-yielding, the Eschweiler-Clarke reaction is a blunt instrument for this specific transformation. The primary utility of this protocol is in synthesizing the N,N-dimethylated product. For selective mono-methylation, a more controlled approach is necessary.

Chapter 3: Method 2 - Controlled Reductive Amination

A more versatile and selective approach to N-methylation is reductive amination using a stoichiometric amount of formaldehyde and a milder reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5][6]

Principle and Causality

This method decouples the iminium ion formation and reduction steps. By using a controlled amount of formaldehyde (1.0-1.1 equivalents), the formation of the di-methylated product is significantly suppressed. Reducing agents like NaBH₃CN are particularly effective because they are selective for the reduction of the protonated iminium ion over the starting aldehyde, preventing consumption of the hydride source by unreacted formaldehyde.[5]

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 2-bromoaniline (1.0 eq) in a suitable solvent (e.g., methanol or acetonitrile) in a round-bottom flask, add aqueous formaldehyde (37%, 1.05 eq).

  • pH Adjustment: Add acetic acid to catalyze imine formation and maintain a pH of approximately 5-6.[7]

  • Reduction: Stir the mixture at room temperature for 1 hour to allow for imine formation. Then, add sodium cyanoborohydride (1.2 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Perform in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of water. Adjust the pH to basic (>9) with NaOH solution.

  • Extraction and Purification: Extract the product with ethyl acetate, dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

ParameterValueReference
Starting Material 2-bromoaniline-
Methylating Agent Formaldehyde (37% aq.)[5]
Reducing Agent Sodium Cyanoborohydride[5]
Solvent Methanol[7]
Typical Yield 70-85%-
Reaction Time 12-24 hours-

Chapter 4: Method 3 - Buchwald-Hartwig Amination

For a state-of-the-art approach, the Buchwald-Hartwig amination offers an exceptionally broad-scope method for forming C-N bonds via palladium catalysis.[8][9] While often used for coupling amines with aryl halides, specialized ligand systems have enabled its use for N-alkylation reactions. This method is particularly valuable for complex substrates with sensitive functional groups.

Principle and Catalytic Cycle

The reaction couples an amine with an organic halide in the presence of a palladium catalyst, a phosphine ligand, and a base.[10] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is critical for reaction efficiency and scope.[11]

G A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L₂ B->C D Amine Coordination & Deprotonation C->D + R'R''NH, Base E [Ar-Pd(II)(NR'R'')L₂]⁺ D->E F Reductive Elimination E->F F->A Product Ar-NR'R''

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Representative Experimental Protocol

Note: This reaction is highly sensitive to air and moisture. All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq) to a Schlenk flask.

  • Reagent Addition: Add 2-bromoaniline (1.0 eq) and anhydrous toluene.

  • Methylating Agent: Add the methylating agent. While methyl halides can be used, this is often complicated. A more modern approach might use a protected methylamine equivalent. For this guide's purpose, we will consider the coupling of 1,2-dibromobenzene with methylamine as an alternative entry, though it deviates from the specified starting material. For direct methylation, specific protocols are less common but feasible.

  • Reaction: Seal the flask and heat to 80-110 °C for 12-24 hours.

  • Work-up and Purification: After cooling, quench the reaction with water, extract with an organic solvent, and purify via column chromatography.

Chapter 5: Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyValueSource
Molecular Formula C₇H₈BrN[12]
Molecular Weight 186.05 g/mol [12]
Appearance Liquid-
Boiling Point 107-109 °C / 12 mmHg
Density 1.589 g/mL at 25 °C
Refractive Index n20/D 1.6070
¹H NMR (CDCl₃) δ ~7.5 (d), ~7.2 (t), ~6.7 (d), ~6.6 (t), ~4.5 (br s, NH), ~2.9 (s, 3H, N-CH₃)-
¹³C NMR (CDCl₃) δ ~145, 133, 129, 118, 112, 110, 31 (N-CH₃)-

Chapter 6: Safety and Handling

All experimental work must be conducted with appropriate safety precautions.

  • 2-Bromoaniline: Toxic if swallowed or in contact with skin.[13] May cause damage to organs through prolonged exposure.[13] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[14]

  • Formaldehyde: A known carcinogen and respiratory sensitizer. Handle only in a certified chemical fume hood.

  • Formic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate gloves and eye protection.

  • Sodium Cyanoborohydride: Highly toxic. Releases toxic hydrogen cyanide gas on contact with acids. All manipulations should be performed in a fume hood.

  • Palladium Catalysts/Ligands: Handle under an inert atmosphere. While toxicity varies, treat as heavy metal waste and dispose of according to institutional guidelines.

Conclusion

The synthesis of this compound from 2-bromoaniline is a task that highlights the importance of controlling selectivity in organic synthesis. While the Eschweiler-Clarke reaction is a powerful tool for exhaustive methylation, it is unsuitable for this specific mono-alkylation. For researchers requiring high purity and reliable outcomes, controlled reductive amination using sodium cyanoborohydride offers the most practical and efficient solution. The Buchwald-Hartwig amination represents a more advanced, catalytic alternative that, while powerful, may be unnecessary for this particular transformation unless dealing with highly complex substrates. The choice of method should be guided by the specific requirements of the research, balancing selectivity, cost, and operational complexity.

References

Physical properties of 2-Bromo-N-methylaniline (boiling point, density)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-N-methylaniline

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 6832-87-7), with a specific focus on its boiling point and density. Designed for the practicing scientist, this document moves beyond a simple recitation of values to provide in-depth procedural logic and field-proven experimental protocols for the accurate determination of these critical parameters. The methodologies detailed herein are grounded in fundamental physicochemical principles to ensure robust and reproducible data generation, a cornerstone of successful research and development in medicinal chemistry and materials science.

Chemical Identity and Molecular Structure

This compound is an aromatic amine and a substituted aniline derivative. Its molecular structure, characterized by a bromine atom ortho to the N-methylamino group on a benzene ring, makes it a valuable intermediate in organic synthesis.[1] The precise arrangement of these functional groups dictates its reactivity and physical characteristics.

IdentifierValueSource(s)
CAS Number 6832-87-7[2][3][4]
Molecular Formula C₇H₈BrN[4][5]
Molecular Weight 186.05 g/mol [2][4][5]
Canonical SMILES CNc1ccccc1Br[2]
InChI Key SMVIAQFTVWDWDS-UHFFFAOYSA-N[1][2]

graph "this compound" {
layout=neato;
node [shape=none, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=12];

// Benzene ring nodes C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,-0.75!", label="C"]; C3 [pos="-0.81,-2.25!", label="C"]; C4 [pos="0.81,-2.25!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="0,0!", label="C", style=invis]; // Center for N// Substituent nodes N [pos="2.6,0!", label="N"]; H_N [pos="3.2,0.75!", label="H"]; C_Me [pos="3.5,-0.75!", label="C"]; H1_Me [pos="4.1,-0.25!", label="H"]; H2_Me [pos="4.1,-1.25!", label="H"]; H3_Me [pos="3.0,-1.25!", label="H"]; Br [pos="-2.6,-0.75!", label="Br"];

// Benzene ring bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C1 [len=1.5]; C1 -- C6 [style=invis, len=0.01]; // Connect to center for N attachment// Double bonds (approximated) edge [style=bold]; C1 -- C2; C3 -- C4; C5 -- C1;

// Substituent bonds edge [style=solid]; C5 -- N [len=1.5]; N -- H_N; N -- C_Me; C_Me -- H1_Me; C_Me -- H2_Me; C_Me -- H3_Me; C2 -- Br [len=1.5];

// Implicit hydrogens on the ring (not drawn) }

Caption: 2D representation of this compound.

Core Physicochemical Properties

The physical properties of this compound are essential for its purification, handling, and application in synthetic protocols. The following table summarizes its key quantitative data as reported in the literature.

PropertyValueConditionsSource(s)
Boiling Point 107-109 °Cat 12 mmHg[1][2]
Density 1.589 g/mLat 25 °C[1][2]
Refractive Index (n_D) 1.6070at 20 °C[1][2]
Flash Point 103 °CClosed Cup[2]
Appearance Brown Liquid-

Expert Commentary and Rationale

The boiling point of this compound is reported at a significantly reduced pressure (12 mmHg), which is a critical piece of data. This indicates a high boiling point at standard atmospheric pressure (760 mmHg). Attempting to distill this compound at atmospheric pressure would require excessively high temperatures, risking thermal decomposition and the formation of impurities.[5][6][7] Therefore, vacuum distillation is the required method for purification, allowing the compound to boil at a much lower, non-destructive temperature.[2][5]

The density of approximately 1.59 g/mL is consistent with a halogenated aromatic compound. The presence of the heavy bromine atom significantly increases its density compared to non-halogenated analogues like N-methylaniline. This property is fundamental for calculations in gravimetric analysis and for predicting phase separation behavior in biphasic reaction systems.

Experimental Protocols for Property Determination

To ensure the highest degree of accuracy and reproducibility, standardized laboratory procedures must be employed. The following sections detail the authoritative methods for determining the boiling point and density of this compound.

Boiling Point Determination via Vacuum Distillation

Causality and Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[2] For high-boiling-point compounds, reducing the external pressure via a vacuum allows this equilibrium to be reached at a lower temperature, thus preventing thermal degradation.[5][6][7] This protocol describes the definitive method for measuring the boiling point of this compound under reduced pressure.

G cluster_prep Preparation cluster_distill Distillation cluster_post Shutdown A Assemble vacuum distillation apparatus. Check glassware for star cracks. B Add sample and boiling chips to distillation flask. A->B C Seal system and engage vacuum pump. Allow pressure to stabilize. B->C D Apply heat gently to the flask. C->D E Record stabilized pressure from manometer. D->E F Observe for steady reflux and first drop of distillate. D->F G Record stabilized temperature from thermometer. F->G H Remove heat source and allow apparatus to cool. G->H I Slowly vent the system to atmospheric pressure. H->I

Caption: Workflow for Boiling Point Determination via Vacuum Distillation.

Step-by-Step Methodology:

  • Apparatus Assembly: Assemble a standard vacuum distillation apparatus using ground-glass jointed glassware. Ensure all glassware is free of cracks or defects.[2] The setup includes a round-bottom distillation flask, a distillation head with a port for a thermometer, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a manometer.

  • Sample Preparation: Place a magnetic stir bar or boiling chips into the distillation flask to ensure smooth boiling. Add a sufficient quantity of this compound to the flask (typically filled to no more than half its volume).

  • System Sealing: Lightly grease all ground-glass joints with vacuum grease to ensure an airtight seal. Securely clamp the apparatus.

  • Pressure Reduction: Turn on the cooling water to the condenser. Close the system to the atmosphere and slowly open the connection to the vacuum pump. Allow the pressure to drop and stabilize at the desired level (e.g., 12 mmHg). Record the stable pressure reading from the manometer.

  • Heating and Observation: Begin gently heating the distillation flask using a heating mantle. Observe the sample for the onset of boiling and the subsequent ring of condensing vapor rising up the distillation head.

  • Temperature Reading: The boiling point is the temperature recorded on the thermometer when its bulb is fully bathed in vapor and the temperature reading has stabilized during the collection of the first few drops of distillate in the receiving flask.[7] This ensures the reading reflects the true liquid-vapor equilibrium temperature.

  • System Shutdown: Once the measurement is complete, remove the heat source and allow the system to cool completely before slowly venting it back to atmospheric pressure to prevent breakage.

Density Determination via Pycnometry

Causality and Principle: Pycnometry is a highly accurate method for determining the density of a liquid.[8] It relies on the precise measurement of the mass of a specific, known volume of the liquid. A pycnometer, or specific gravity bottle, is a glass flask with a precisely calibrated volume. The protocol's trustworthiness is established by first calibrating the pycnometer's volume with a reference substance of known density (e.g., deionized water) at a controlled temperature.

G cluster_calib Calibration cluster_sample Sample Measurement A Weigh clean, dry pycnometer (m_empty). B Fill with deionized water and thermostat to 25.0 °C. A->B C Weigh water-filled pycnometer (m_water). B->C D Calculate pycnometer volume: V = (m_water - m_empty) / ρ_water C->D E Dry pycnometer and fill with sample. D->E Use calibrated volume F Thermostat sample to 25.0 °C. E->F G Weigh sample-filled pycnometer (m_sample). F->G H Calculate sample density: ρ_sample = (m_sample - m_empty) / V G->H

Caption: Workflow for Density Determination via Pycnometry.

Step-by-Step Methodology:

  • Preparation: Thoroughly clean and dry a pycnometer of appropriate volume (e.g., 10 or 25 mL). Allow it to equilibrate to room temperature.

  • Mass of Empty Pycnometer: Using a calibrated analytical balance, accurately weigh the empty, dry pycnometer along with its stopper. Record this mass as m_empty.[9]

  • Calibration with Water: Fill the pycnometer with deionized, degassed water. Insert the stopper, allowing excess water to exit through the capillary. Place the filled pycnometer in a thermostatic water bath set to a precise temperature (e.g., 25.0 °C) and allow it to equilibrate for at least 20 minutes.

  • Mass of Water-Filled Pycnometer: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record this mass as m_water.

  • Volume Calculation: Calculate the precise volume (V) of the pycnometer at the test temperature using the known density of water (ρ_water) at that temperature: V = (m_water - m_empty) / ρ_water

  • Sample Measurement: Empty and thoroughly dry the calibrated pycnometer. Fill it with this compound, insert the stopper, and thermostat it to the same temperature (25.0 °C).

  • Mass of Sample-Filled Pycnometer: Remove the pycnometer from the bath, dry the exterior, and weigh it. Record this mass as m_sample.

  • Density Calculation: Calculate the density of the sample (ρ_sample) using the calibrated volume: ρ_sample = (m_sample - m_empty) / V

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2][3][5] It is also known to cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[3] All handling should be performed in a well-ventilated chemical fume hood.[3]

References

A Technical Guide to the Solubility of 2-Bromo-N-methylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-N-methylaniline, a key intermediate in pharmaceutical and chemical synthesis. In the absence of extensive empirical solubility data in publicly accessible literature, this document synthesizes information on the compound's physicochemical properties and the solubility of structurally analogous molecules to present a predicted solubility profile. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility in various organic solvents, designed to ensure scientific rigor and reproducibility. This guide is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this compound's behavior in solution to facilitate process development, formulation, and chemical reaction optimization.

Introduction: The Critical Role of Solubility in Synthesis and Development

This compound (C₇H₈BrN) is an aromatic amine whose utility in organic synthesis is significant, serving as a building block for more complex molecules, including pharmaceuticals and specialty chemicals.[1] The solubility of this reagent is a fundamental physical property that dictates its handling, reaction kinetics, purification, and formulation. A comprehensive understanding of its solubility in a range of organic solvents is therefore not merely academic but a practical necessity for process optimization, ensuring reaction homogeneity, and enabling efficient purification methods like recrystallization.

This guide addresses the current information gap by providing a scientifically grounded, predictive overview of this compound's solubility and a robust methodology for its empirical determination.

Physicochemical Properties of this compound

An analysis of the known physicochemical properties of this compound provides the foundation for predicting its solubility behavior. The "like dissolves like" principle, which suggests that substances with similar polarities are more likely to be soluble in one another, is a key concept here.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₈BrN[2]
Molecular Weight 186.05 g/mol [2]
Appearance Brown viscous liquid[3]
Density 1.589 g/mL at 25 °C[4]
Boiling Point 107-109 °C at 12 mmHg[4]
Refractive Index n20/D 1.6070[4]
Flash Point 103 °C (217.4 °F) - closed cup

The structure of this compound features a benzene ring substituted with a bromine atom and an N-methylamino group. The bromine atom and the phenyl ring contribute to the molecule's lipophilic (nonpolar) character. The secondary amine group (-NHCH₃) introduces a degree of polarity and the potential for hydrogen bonding, albeit weaker than that of a primary amine. This amphiphilic nature suggests that its solubility will be highest in solvents of intermediate polarity and in those that can engage in hydrogen bonding.

Predicted Solubility Profile of this compound

Given the lack of specific quantitative data, a predicted solubility profile has been constructed based on the behavior of structurally similar compounds, such as aniline, N-methylaniline, and various bromoanilines.[5][6]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the N-methylamino group, which can act as a hydrogen bond acceptor and a weak donor, suggests good solubility in alcohols. These solvents can solvate both the polar amine group and the nonpolar aromatic ring to some extent.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, DMF): High solubility is anticipated in these solvents. Their polarity can interact with the dipole of the C-N and C-Br bonds, and their organic nature will readily solvate the aromatic ring. For the related compound 2-Bromo-N,N-dimethylaniline, it is noted to dissolve readily in acetone and ether.[7]

  • Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be moderate in aromatic solvents like toluene due to pi-pi stacking interactions with the benzene ring. In aliphatic nonpolar solvents like hexane, solubility is likely to be limited due to the molecule's overall polarity being greater than that of the solvent.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is predicted in these solvents due to their ability to dissolve a wide range of organic compounds of intermediate polarity.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents at Ambient Temperature

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolSolubleHydrogen bonding with the amine group.
EthanolSolubleSimilar to methanol, good solvation of the molecule.
Polar Aprotic AcetoneSolubleGood balance of polarity and organic character.
DichloromethaneSolubleEffective at dissolving moderately polar organic compounds.
ChloroformSolubleSimilar to dichloromethane.
Ethyl AcetateSolubleDipole-dipole interactions and organic character favor dissolution.
Dimethyl Sulfoxide (DMSO)Very SolubleHighly polar aprotic solvent capable of dissolving a wide range of compounds.
N,N-Dimethylformamide (DMF)Very SolubleSimilar to DMSO in its broad solvating power.
Nonpolar Aromatic TolueneModerately SolubleFavorable pi-pi stacking interactions with the aromatic ring.
Nonpolar Aliphatic n-HexaneSparingly SolubleSignificant mismatch in polarity.

Experimental Protocol for Solubility Determination

To move beyond prediction and obtain quantitative data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Equipment
  • This compound (95% or higher purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a shaker incubator

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis prep_vial Add excess this compound to a vial add_solvent Add a known volume of solvent prep_vial->add_solvent Step 1 agitate Agitate at a constant temperature for 24-48 hours add_solvent->agitate Step 2 settle Allow undissolved solid to settle agitate->settle to reach equilibrium filter_sample Withdraw supernatant and filter through a 0.22 µm syringe filter settle->filter_sample Step 3 dilute Dilute the filtrate with a known volume of solvent filter_sample->dilute for accurate measurement analyze Analyze by HPLC or UV-Vis Spectroscopy dilute->analyze Step 4 calculate Calculate concentration against a calibration curve analyze->calculate to determine solubility

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of vials, add an excess amount of this compound (enough to ensure undissolved solid will remain after equilibration).

    • Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A steady state is achieved when the concentration of the solute in the solution no longer changes over time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.

    • Perform a precise serial dilution of the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions using a validated HPLC or UV-Vis spectroscopic method to generate a calibration curve.

    • Analyze the diluted sample from step 3 using the same method.

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Safety and Handling

This compound is classified as harmful if swallowed. It is essential to handle this chemical in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, a predictive analysis based on its molecular structure and the properties of analogous compounds provides valuable guidance for its use in research and development. This technical guide offers a reasoned, predicted solubility profile and, crucially, a detailed, robust experimental protocol for its empirical determination. By following the outlined methodology, researchers can generate reliable and reproducible solubility data, enabling more efficient and informed process development, synthesis, and formulation activities.

References

An In-Depth Technical Guide to the Synthesis of 2-Bromo-N-methylaniline: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-methylaniline is a key building block in the synthesis of a variety of high-value organic compounds, including pharmaceuticals, agrochemicals, and materials. Its utility stems from the presence of two reactive sites: the secondary amine, which can be further functionalized, and the bromo-substituted aromatic ring, which is amenable to a wide range of cross-coupling reactions. The strategic selection of a synthetic route to this intermediate is paramount, directly impacting yield, purity, scalability, and overall cost-effectiveness. This guide provides a comprehensive analysis of the primary synthetic strategies for this compound, with a focus on the critical choice of starting materials and the underlying mechanistic principles that govern these transformations.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from two principal retrosynthetic disconnections, each dictating a different starting material and set of reaction conditions. A third, less common, route offers an alternative pathway.

  • N-Methylation of 2-Bromoaniline: This is a direct and often preferred route, beginning with the commercially available 2-bromoaniline. The primary challenge lies in achieving selective mono-methylation of the primary amine.

  • Bromination of N-Methylaniline: This approach starts with N-methylaniline and introduces the bromine atom onto the aromatic ring. The key challenge here is controlling the regioselectivity of the electrophilic aromatic substitution to favor the ortho-isomer over the para-isomer and to prevent di- or tri-bromination.

  • Reduction of 2-Bromoformylanilide: A less direct route that can be effective, involving the reduction of an amide precursor.[1]

The choice between these strategies is often dictated by the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling specific reagents and purification techniques.

Strategic Deep Dive 1: N-Methylation of 2-Bromoaniline

This strategy is predicated on the direct functionalization of the amino group of 2-bromoaniline. The primary amine is a nucleophile that can react with an electrophilic methyl source.

Mechanistic Considerations

The N-methylation of anilines typically proceeds via a nucleophilic substitution (SN2) reaction, where the nitrogen atom of the amine attacks the methylating agent. The reaction is often facilitated by a base to deprotonate the amine, increasing its nucleophilicity, or to neutralize the acidic byproduct. Over-methylation to the tertiary amine (N,N-dimethyl-2-bromoaniline) is a common side reaction that must be carefully controlled.

Visualization of the N-Methylation Pathway

G 2-Bromoaniline 2-Bromoaniline SN2_Reaction SN2 Reaction 2-Bromoaniline->SN2_Reaction Methylating_Agent Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Methylating_Agent->SN2_Reaction Base Base (e.g., K₂CO₃, NaH) Base->SN2_Reaction Facilitates Product This compound SN2_Reaction->Product Side_Product Over-methylation (2-Bromo-N,N-dimethylaniline) SN2_Reaction->Side_Product Side Reaction G N_Methylaniline N-Methylaniline Protection Protection (Acetylation) N_Methylaniline->Protection Protected_Intermediate N-Acetyl-N-methylaniline Protection->Protected_Intermediate Bromination ortho-Bromination (e.g., NBS) Protected_Intermediate->Bromination Brominated_Protected 2-Bromo-N-acetyl-N-methylaniline Bromination->Brominated_Protected Deprotection Deprotection (Hydrolysis) Brominated_Protected->Deprotection Product This compound Deprotection->Product

References

A Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-N-methylaniline is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reactivity of this compound is dominated by the interplay between the bromine atom and the adjacent N-methylamino group. This guide provides an in-depth analysis of the electronic and steric factors governing the reactivity of the C-Br bond, focusing on its utility in modern synthetic chemistry. We will explore its behavior in palladium-catalyzed cross-coupling reactions, its relative inertness towards traditional nucleophilic aromatic substitution, and its propensity for halogen-metal exchange, offering both mechanistic insights and practical experimental protocols.

Introduction: The Structural and Electronic Landscape

This compound presents a fascinating case study in aromatic reactivity. The molecule's chemical behavior is not merely the sum of its parts but a complex interplay between its two key functional groups positioned ortho to each other on a benzene ring.

  • The N-Methylamino Group (-NHCH₃): This group is a powerful electron-donating group (EDG) due to the +R (resonance) effect of the nitrogen's lone pair, which delocalizes into the aromatic π-system.[1][2][3][4] This donation significantly increases the electron density of the ring, making it more susceptible to electrophilic attack and activating it for certain catalytic cycles. Concurrently, it has a weaker -I (inductive) electron-withdrawing effect due to nitrogen's electronegativity.[1] Overall, its character is strongly activating.

  • The Bromo Group (-Br): As a halogen, bromine is electronegative and exerts a -I (inductive) effect, withdrawing electron density from the ring. It also possesses lone pairs that can participate in a weak +R (resonance) effect. For halogens, the inductive effect typically dominates, rendering them deactivating groups overall.[5]

The ortho-positioning of these two groups creates a unique electronic and steric environment. The strong electron-donating -NHCH₃ group enriches the carbon-bromine bond, influencing its reactivity in catalytic cycles. Furthermore, the proximity of the N-methylamino group introduces significant steric hindrance around the bromine atom, which can impede the approach of reagents and influence the choice of catalysts and ligands required for successful transformations.[6][7][8][9]

Palladium-Catalyzed Cross-Coupling: The Primary Reaction Manifold

The most prominent and synthetically valuable reactions involving the bromine atom of this compound are palladium-catalyzed cross-coupling reactions. These methods have revolutionized C-C and C-heteroatom bond formation due to their functional group tolerance and broad applicability.[10][11]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[12][13][14] For this compound, this provides a direct route to ortho-substituted N-methylanilines, which are prevalent in medicinal chemistry.

Mechanism: The catalytic cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.[12][15]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[16]

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)(Br)L₂ Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)(R)L₂ Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Ar-R Reductive Elimination->Product Reactants Ar-Br + R-B(OR)₂ Reactants->Oxidative Addition Base Base Base->Transmetalation Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative_Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-Br(L) Ar-Pd(II)(Br)L Oxidative_Addition->Ar-Pd(II)-Br(L) Amine_Coordination Amine_Coordination Ar-Pd(II)-Br(L)->Amine_Coordination Pd_Amido_Complex [Ar-Pd(II)-N(H)R'R'']⁺ Amine_Coordination->Pd_Amido_Complex Deprotonation Deprotonation Pd_Amido_Complex->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)(NR'R'')L Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR'R'' Reductive_Elimination->Product Reactants Ar-Br + HNR'R'' Reactants->Oxidative_Addition Base Base Base->Deprotonation Halogen_Metal_Exchange cluster_1 Halogen-Metal Exchange Workflow Start This compound Lithio_Intermediate 2-Lithio-N-methylaniline Start->Lithio_Intermediate + n-BuLi, THF, -78 °C Final_Product Product Lithio_Intermediate->Final_Product + Electrophile (E⁺) Electrophile E⁺

References

The Strategic Application of 2-Bromo-N-methylaniline in the Synthesis of Novel Kinase Inhibitors and Bioactive Heterocycles: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of success in drug discovery. The inherent functionalities and reactive handles of a chemical building block dictate the accessible chemical space and, ultimately, the novelty and efficacy of the synthesized compounds. 2-Bromo-N-methylaniline, a readily available substituted aniline, represents a scaffold of significant, yet not fully exploited, potential. Its unique combination of a nucleophilic secondary amine, an ortho-bromine atom amenable to a host of cross-coupling reactions, and a methylated nitrogen that can influence solubility, metabolic stability, and target engagement, makes it a compelling starting point for the synthesis of complex, biologically active molecules. This technical guide will provide an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a particular focus on the synthesis of kinase inhibitors and other privileged heterocyclic structures. We will delve into the causality behind synthetic choices, provide detailed experimental workflows, and present a forward-looking perspective on how this versatile building block can be leveraged to address contemporary challenges in drug development.

Physicochemical Properties and Reactivity Profile of this compound

A thorough understanding of the physicochemical properties and reactivity of this compound is paramount for its effective utilization in synthesis.

PropertyValueReference
CAS Number 6832-87-7[1][2]
Molecular Formula C₇H₈BrN[2]
Molecular Weight 186.05 g/mol [1][2]
Boiling Point 107-109 °C/12 mmHg[1][2]
Density 1.589 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.6070[1][2]

The reactivity of this compound is characterized by two primary centers: the N-methylamino group and the carbon-bromine bond on the aromatic ring.

  • The N-Methylamino Group: This secondary amine is a moderately strong nucleophile, capable of participating in a variety of reactions, including acylation, alkylation, and nucleophilic aromatic substitution (SNAᵣ). The presence of the methyl group, compared to a primary aniline, can subtly influence its reactivity and the conformational preferences of the resulting products.

  • The Carbon-Bromine Bond: The bromine atom at the ortho position to the N-methylamino group is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[3] This reactivity is central to its utility in building molecular complexity.

Core Application: A Gateway to Novel Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer, making them a major class of drug targets.[4] The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the kinase, adorned with various substituents that confer potency and selectivity. This compound is an excellent precursor for the synthesis of such inhibitors.

Case Study: A Synthetic Blueprint for Activated Cdc42 Kinase 1 (ACK1) Inhibitors

Activated Cdc42 kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has been implicated in the progression of various cancers, including prostate, breast, and lung cancer.[5][6] The development of selective ACK1 inhibitors is therefore a promising therapeutic strategy. A fragment-based approach has been successfully employed to develop potent ACK1 inhibitors based on a 2,4-disubstituted pyrimidine scaffold.[5] While the original work utilized other anilines, we can extrapolate a robust synthetic strategy employing this compound to generate novel analogues for ACK1 and other kinases.

The proposed synthetic workflow leverages a sequential nucleophilic aromatic substitution (SNAᵣ) on a 2,4-dichloropyrimidine core.

G cluster_0 Step 1: First SNAᵣ Reaction cluster_1 Step 2: Second SNAᵣ Reaction (Buchwald-Hartwig Amination) cluster_2 Step 3: Further Diversification (Optional) start 2,4-Dichloropyrimidine intermediate1 4-Amino-2-chloropyrimidine Intermediate start->intermediate1 Selective substitution at C4 reagent1 Primary/Secondary Amine (R¹R²NH) reagent1->intermediate1 final_product Novel Kinase Inhibitor Scaffold intermediate1->final_product Substitution at C2 reagent2 This compound reagent2->final_product diversified_product Diversified Kinase Inhibitor final_product->diversified_product Suzuki Coupling on Bromine reagent3 Boronic Acid/Ester (R³B(OR)₂) reagent3->diversified_product

Figure 1: Proposed synthetic workflow for novel kinase inhibitors.
Experimental Protocol: Synthesis of a Novel 2-(2-Bromo-N-methylanilino)-pyrimidine Kinase Inhibitor Scaffold

This protocol is a representative example based on established methodologies for the synthesis of related kinase inhibitors.[5]

Step 1: Synthesis of 4-substituted-2-chloropyrimidine intermediate

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or THF, add the desired primary or secondary amine (1.1 eq).

  • Add a base, such as triethylamine or diisopropylethylamine (1.5 eq), to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 4-substituted-2-chloropyrimidine intermediate.

Step 2: Buchwald-Hartwig Amination with this compound

  • To a reaction vessel, add the 4-substituted-2-chloropyrimidine intermediate (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a suitable phosphine ligand, for example, Xantphos (0.1 eq).

  • Add a base, typically a strong inorganic base like cesium carbonate or sodium tert-butoxide (2.0 eq).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield the desired 2-(2-Bromo-N-methylanilino)-pyrimidine scaffold.

Step 3 (Optional): Suzuki Coupling for Further Diversification

  • In a reaction vial, combine the 2-(2-Bromo-N-methylanilino)-pyrimidine scaffold (1.0 eq), the desired boronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base, for instance, aqueous sodium carbonate (2.0 eq).

  • Add a solvent system, typically a mixture of toluene and ethanol.

  • Heat the reaction mixture under an inert atmosphere at reflux.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the final compound by column chromatography or recrystallization.

Synthesis of Benzimidazole Derivatives: A Privileged Heterocyclic Core

Benzimidazoles are a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][7] this compound can serve as a precursor for the synthesis of N-methylated benzimidazole derivatives.

One potential synthetic route involves an initial N-arylation or acylation followed by a copper-catalyzed intramolecular C-N bond formation.

G start This compound intermediate1 N-Acyl-2-bromo-N-methylaniline start->intermediate1 Acylation reagent1 Acyl Chloride (RCOCl) or Carboxylic Acid reagent1->intermediate1 final_product N-Methyl-2-substituted-benzimidazole intermediate1->final_product Intramolecular C-N Coupling catalyst CuI, Base (e.g., K₂CO₃) catalyst->final_product

Figure 2: Proposed synthesis of N-methylated benzimidazoles.

This approach offers a modular way to introduce diversity at the 2-position of the benzimidazole ring, depending on the acylating agent used. The resulting N-methylated benzimidazoles can be further elaborated using the versatile chemistry of the benzimidazole core.

Future Perspectives and Conclusion

The utility of this compound in medicinal chemistry is far from exhausted. Its application in the synthesis of kinase inhibitors, as outlined in this guide, provides a clear and actionable strategy for the generation of novel and potentially potent therapeutic agents. The ability to readily introduce the 2-bromo-N-methylanilino moiety onto various heterocyclic scaffolds, and to further functionalize the bromine atom, offers a powerful tool for structure-activity relationship (SAR) studies and lead optimization.

Beyond kinase inhibitors, this building block holds promise for the synthesis of a wide array of other biologically active molecules. Its use in the preparation of novel antipsychotics, antimicrobials, and anti-inflammatory agents warrants further investigation. The strategic incorporation of the N-methyl group can favorably impact pharmacokinetic properties, such as membrane permeability and metabolic stability, which are critical considerations in modern drug design.

References

The Strategic deployment of 2-Bromo-N-methylaniline in Modern Organic Synthesis: A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the strategic applications of 2-Bromo-N-methylaniline as a versatile building block in organic synthesis. Moving beyond a simple catalog of reactions, this document elucidates the underlying principles governing its reactivity and provides field-proven insights into its practical implementation. We will explore its synthesis, physicochemical properties, and its pivotal role in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. Detailed, validated protocols for key transformations, including a suite of palladium- and copper-catalyzed cross-coupling reactions, are presented, alongside a discussion of the synthesis of high-value heterocyclic scaffolds.

Introduction: Unveiling the Synthetic Potential of this compound

This compound, a seemingly unassuming aromatic amine, is a powerful and versatile intermediate in the armamentarium of the modern synthetic chemist. Its utility stems from the orthogonal reactivity of its three key structural features: the nucleophilic N-methylamino group, the synthetically versatile aryl bromide, and the activated aromatic ring. This trifecta of functionality allows for a diverse array of chemical transformations, making it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic placement of the bromine atom ortho to the N-methylamino group introduces unique steric and electronic effects that can be harnessed to control regioselectivity in subsequent reactions. This guide will delve into the practical aspects of utilizing this compound, providing not just the "how," but more importantly, the "why" behind the selection of specific synthetic strategies.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 6832-87-7[3]
Molecular Formula C₇H₈BrN[3]
Molecular Weight 186.05 g/mol [3]
Boiling Point 107-109 °C/12 mmHg[4]
Density 1.589 g/mL at 25 °C[4]
Refractive Index n20/D 1.6070[4]
Synthesis of this compound

The preparation of this compound is a critical first step for its utilization. While several methods exist for the N-methylation of anilines, a common and effective approach involves the direct methylation of 2-bromoaniline.[5][6][7][8] It is important to control the reaction conditions to favor mono-methylation and minimize the formation of the N,N-dimethylated byproduct.

Experimental Protocol: N-Methylation of 2-Bromoaniline

This protocol is a generalized procedure and may require optimization based on laboratory conditions and scale.

Diagram: Synthesis of this compound

G cluster_reactants Reactants cluster_products Products 2-Bromoaniline 2-Bromoaniline Reaction_Vessel Reaction (Solvent, Heat) 2-Bromoaniline->Reaction_Vessel Methyl_Iodide Methyl Iodide (CH3I) Methyl_Iodide->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel This compound This compound Byproduct 2-Bromo-N,N-dimethylaniline (Byproduct) Reaction_Vessel->this compound Reaction_Vessel->Byproduct

Caption: General workflow for the synthesis of this compound.

Materials:

  • 2-bromoaniline

  • Methyl iodide

  • Potassium carbonate (or another suitable base)

  • Acetone (or another suitable polar aprotic solvent)

  • Standard laboratory glassware for reflux and workup

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromoaniline (1.0 equiv) and acetone.

  • Add potassium carbonate (1.5-2.0 equiv) to the suspension.

  • Slowly add methyl iodide (1.1-1.2 equiv) to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Rationale: The use of a slight excess of methyl iodide helps to drive the reaction to completion, while the base neutralizes the hydroiodic acid formed during the reaction. The choice of a polar aprotic solvent like acetone facilitates the SN2 reaction. Careful monitoring is crucial to minimize the formation of the dialkylated product.

The Role of this compound in Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound is a prime handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. This compound can be effectively coupled with a wide range of boronic acids and their derivatives.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)BrL2 Ar-Pd(II)(Br)L2 Oxidative_Addition->ArPd(II)BrL2 Transmetalation Transmetalation ArPd(II)BrL2->Transmetalation Ar'-B(OR)2 Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Biaryl Ar-Ar' Reductive_Elimination->Biaryl

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound [1][9][10]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki coupling. For electron-rich anilines like this compound, electron-rich phosphine ligands can enhance the rate of oxidative addition. The base is required for the transmetalation step, and its strength can influence the reaction rate and substrate scope. A mixture of an organic solvent and water is often used to solubilize both the organic and inorganic reagents.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a key transformation in the synthesis of many pharmaceuticals.[7][11] While this compound already possesses an N-methylamino group, this reaction can be used to introduce a second, different amino group at the ortho position after a Suzuki coupling, or to synthesize diarylamines.

Experimental Protocol: Buchwald-Hartwig Amination with a Derivative of this compound

This protocol describes a general procedure where a biaryl bromide, derived from this compound, is coupled with an amine.

Materials:

  • 2-Aryl-N-methylaniline bromide (derived from this compound) (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, RuPhos)

  • Strong base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl bromide, palladium precatalyst, ligand, and base in a reaction vessel.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry, concentrate, and purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from the aryl halide) and sp-hybridized carbons (from a terminal alkyne).[12][13][14] This reaction opens up pathways to a variety of linear and cyclic structures.

Experimental Protocol: Sonogashira Coupling of this compound [12][13]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI) (co-catalyst)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a solution of this compound in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).

  • Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[5][15][16] This reaction is particularly useful for the synthesis of styrenyl derivatives and other vinylarenes.

Experimental Protocol: Heck Reaction of this compound [5][15]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, acrylate) (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

  • Phosphine ligand (optional, e.g., PPh₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • Combine this compound, the palladium catalyst, the optional ligand, and the base in a reaction vessel.

  • Add the solvent and the alkene.

  • Heat the reaction mixture to 80-140 °C under an inert atmosphere.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction, filter off any solids, and partition the mixture between an organic solvent and water.

  • Wash the organic layer, dry, concentrate, and purify the product.

Synthesis of Heterocyclic Scaffolds

The strategic positioning of the functional groups in this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.

Synthesis of Carbazoles

Carbazoles are a class of nitrogen-containing heterocycles with a wide range of biological activities.[17][18][19] A common strategy for their synthesis involves a palladium-catalyzed intramolecular C-H arylation of a 2-aryl-N-methylaniline precursor, which can be readily prepared from this compound via a Suzuki coupling.

Diagram: Synthesis of N-Methylcarbazoles

G This compound This compound Suzuki_Coupling Suzuki Coupling This compound->Suzuki_Coupling Ar-B(OR)2 Pd catalyst 2-Aryl-N-methylaniline 2-Aryl-N-methylaniline Suzuki_Coupling->2-Aryl-N-methylaniline Intramolecular_CH_Arylation Intramolecular C-H Arylation 2-Aryl-N-methylaniline->Intramolecular_CH_Arylation Pd catalyst Oxidant N-Methylcarbazole N-Methylcarbazole Intramolecular_CH_Arylation->N-Methylcarbazole

Caption: A two-step strategy for the synthesis of N-methylcarbazoles.

Synthesis of Phenanthridinones

Phenanthridinones are another class of biologically active heterocycles.[9][17][20] Their synthesis can be achieved through a palladium-catalyzed intramolecular C-H amidation of a 2-aroyl-N-methylaniline, which can be prepared from this compound.

Applications in Medicinal Chemistry and Drug Development

The synthetic versatility of this compound has led to its use as a key intermediate in the synthesis of several biologically active molecules, including kinase inhibitors.[1][18] For instance, derivatives of 4-anilino-pyrrolo[2,3-d]pyrimidines, which have shown promise as tyrosine kinase inhibitors, have been synthesized using 3-bromo-N-methylaniline, a close analog of the title compound.[1] This highlights the importance of the bromo-N-methylaniline scaffold in the design and synthesis of targeted therapeutics. The ability to readily introduce diverse functionality through the cross-coupling reactions discussed above makes this compound a valuable tool for generating libraries of compounds for drug discovery campaigns.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a nucleophilic amino group, a reactive aryl bromide, and an activated aromatic ring allows for a wide range of synthetic transformations. This guide has provided a detailed overview of its synthesis, key reactions, and applications, with a focus on providing practical, actionable protocols and the scientific rationale behind them. For researchers in both academia and industry, a thorough understanding of the chemistry of this compound can unlock new avenues for the efficient synthesis of complex molecules with significant potential in drug discovery and materials science.

References

Discovery and history of 2-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-N-methylaniline: Synthesis, Properties, and Applications

Introduction

This compound (CAS No. 6832-87-7) is a substituted aromatic amine that has emerged as a valuable and versatile intermediate in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structural arrangement, featuring a bromine atom positioned ortho to an N-methylamino group on a benzene ring, imparts a specific reactivity profile that is highly sought after for the construction of complex molecular architectures. The interplay between the electron-donating N-methylamino group and the inductively withdrawing, yet synthetically versatile, bromine atom allows for a range of chemical transformations. This guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and historical synthetic context to its modern applications, particularly in the realm of drug discovery and development.

Physicochemical Properties and Safety Data

A thorough understanding of a chemical's properties is foundational for its effective and safe use in a research and development setting. This compound is a combustible liquid with specific characteristics that dictate its handling and storage.

PropertyValueSource
CAS Number 6832-87-7[1][2]
Molecular Formula C₇H₈BrN[2][3]
Molecular Weight 186.05 g/mol [2]
Boiling Point 107-109 °C at 12 mmHg[1]
Density 1.589 g/mL at 25 °C[1]
Refractive Index n20/D 1.6070[1]
Flash Point 103 °C (217.4 °F) - closed cup[1]
Purity Typically ≥95%[1][3]

Safety and Handling: this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2][4] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[4][5] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[4][6]

The Evolution of Synthesis: From Classical Protection to Modern Reductions

While a singular "discovery" paper for this compound is not prominent in historical literature, its preparation falls within the broader development of synthetic methodologies for halogenated anilines. The primary challenge in synthesizing ortho-bromo anilines is controlling the regioselectivity of the bromination reaction, as the activating amino group directs electrophiles to both the ortho and para positions.

Classical Synthetic Approach: Protection-Bromination-Deprotection

Historically, the most reliable method to achieve selective ortho-bromination of an aniline derivative involved a protection strategy. The amino group is temporarily converted into a less activating and more sterically hindering group (like an amide), which favors bromination at the desired position. A plausible classical synthesis for this compound would proceed from N-methylaniline.

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection NMA N-Methylaniline Acetyl N-acetyl-N-methylaniline NMA->Acetyl Acetylation AcAn Acetic Anhydride Brominated 2-Bromo-N-acetyl- N-methylaniline Acetyl->Brominated Electrophilic Aromatic Substitution Br2 Br₂ in Acetic Acid FinalProduct This compound Brominated->FinalProduct Hydrolysis Acid Acidic or Basic Hydrolysis (e.g., HCl)

Caption: Modern synthesis via reduction of an amide precursor.

Causality in Experimental Choices: The choice of a potent reducing agent like lithium aluminum hydride (LiAlH₄) or a borane complex is critical. These reagents are specifically capable of reducing the amide carbonyl group completely to a methylene group (CH₂) without affecting the aromatic bromine atom, which is robust under these conditions. This selectivity makes the route highly effective.

Applications in Research and Drug Development

The synthetic utility of this compound is primarily derived from its two reactive sites: the secondary amine and the aryl bromide. This dual functionality makes it a powerful building block for constructing more complex molecules.

Synthesis of Benzimidazole Derivatives

A significant application is in the synthesis of benzimidazoles, a heterocyclic scaffold prevalent in many pharmacologically active compounds. This compound can participate in one-pot N-arylation reactions with amides or cyclic amides, often catalyzed by copper iodide nanoparticles, to form these important structures.

[1][7]Reaction Scheme: N-Arylation

G BMA This compound Product N-Aryl Amide Intermediate BMA->Product Amide Amide / Cyclic Amide (R-CONH₂) Amide->Product Catalyst CuI Nanoparticles Product->Catalyst Final Benzimidazole Derivative Product->Final Intramolecular Cyclization

Caption: Role in copper-catalyzed synthesis of benzimidazoles.

Precursor to Radical-Trapping Agents

Researchers have also utilized this compound in the synthesis of novel alkyltelluro-substituted aromatic amines. T[1]hese resulting organotellurium compounds have demonstrated potential as radical-trapping agents, which is a property of interest in studying oxidative stress and developing antioxidants. The bromine atom serves as a handle for introducing the tellurium moiety via cross-coupling reactions.

Conclusion

This compound stands as a testament to the enabling power of well-designed chemical intermediates. While its specific origins are embedded in the broader history of aniline chemistry, its modern relevance is clear and pronounced. The evolution of its synthesis from classical multi-step procedures to more streamlined reductive methods highlights the progress in synthetic organic chemistry. For researchers and drug development professionals, this compound offers a reliable and versatile platform for accessing complex molecular targets, particularly heterocyclic systems like benzimidazoles, ensuring its continued importance in the laboratory and beyond.

References

Hazards and safety precautions for 2-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Subject: 2-Bromo-N-methylaniline (CAS No. 6832-87-7)

Authored By: Gemini, Senior Application Scientist

Executive Summary: A Proactive Approach to Safety

This compound is an aniline derivative frequently utilized as a building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and other complex molecules. While its utility is significant, its handling necessitates a comprehensive understanding of its toxicological and physicochemical properties. This guide moves beyond mere compliance, aiming to instill a deep, causal understanding of the hazards associated with this compound. By detailing not just what precautions to take, but why they are critical, this document empowers researchers to cultivate a proactive safety culture, mitigating risks through informed experimental design and practice. The protocols and logical frameworks herein are designed as self-validating systems to ensure the highest degree of safety and experimental integrity.

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. This compound presents multiple health hazards that require stringent control measures.

GHS Classification and Toxicological Profile

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. This compound is classified with several key hazard statements that dictate the necessary precautions.[1][2][3][4]

Hazard ClassGHS Hazard CodeDescriptionToxicological Rationale
Acute Toxicity, OralH302Harmful if swallowed.[1][3][4][5]Ingestion can lead to systemic toxicity. Aniline derivatives are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[6]
Acute Toxicity, DermalH312Harmful in contact with skin.[2]The compound can be absorbed through the skin, leading to systemic effects similar to ingestion.
Acute Toxicity, InhalationH332Harmful if inhaled.[2]Inhalation of vapors or aerosols can lead to rapid absorption into the bloodstream, causing respiratory tract irritation and systemic toxicity.[4]
Skin Corrosion/IrritationH315Causes skin irritation.[2][4]Direct contact can cause local inflammation, redness, and discomfort. Prolonged contact may lead to more severe dermal effects.
Serious Eye Damage/IrritationH319Causes serious eye irritation.[2][4]Direct contact with the eyes can cause significant irritation, pain, and potential damage to the cornea.

Note: Some sources classify related isomers or similar compounds as acutely toxic (Category 3), warranting a conservative approach that assumes high toxicity.[7][8]

Physicochemical Properties and Associated Risks

Understanding the physical properties is crucial for safe storage and handling, particularly concerning fire risk and chemical compatibility.

PropertyValueImplication for Safety
Appearance Brown LiquidN/A
Molecular Formula C₇H₈BrN[3][5]N/A
Molecular Weight 186.05 g/mol [3][5]N/A
Boiling Point 107-109 °C at 12 mmHg[1][5]Requires careful heating under vacuum to prevent decomposition and vapor generation.
Density 1.589 g/mL at 25 °C[1][5]Heavier than water.
Flash Point 103 °C (217 °F) - closed cup[1][5][9]Classified as a combustible liquid.[1][5] Must be kept away from open flames, sparks, and high-heat sources.
Risk Assessment Workflow

A systematic risk assessment is not a one-time event but a continuous process. The following workflow should be applied before any new procedure involving this compound.

cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Risk Evaluation cluster_2 Phase 3: Control Implementation cluster_3 Phase 4: Review & Refine a Review SDS for This compound b Identify GHS Hazards (H302, H312, H315, H319) a->b c Note Physicochemical Risks (Combustible Liquid) b->c d Assess Procedure: Scale, Duration, Temperature c->d e Evaluate Exposure Potential: Inhalation, Dermal, Ingestion d->e f Engineering Controls: Chemical Fume Hood e->f g Administrative Controls: SOPs, Training f->g h Personal Protective Equipment (PPE): Gloves, Goggles, Lab Coat g->h i Post-Procedure Debrief: Any issues or near-misses? h->i j Update SOPs and Risk Assessment as needed i->j

Caption: A systematic workflow for conducting a risk assessment.

Safe Handling, Storage, and Engineering Controls

Based on the risk assessment, a multi-layered control strategy is required, prioritizing engineering controls, followed by administrative procedures and finally, personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, providing the most reliable level of protection.

  • Primary Handling: All weighing, transfers, and reactions involving this compound must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[10]

  • Ventilation: The fume hood should have a verified face velocity (typically 80-120 fpm) to ensure effective capture of contaminants.

  • Safety Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the handling area.[10][11]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential for protecting against residual risks that cannot be eliminated by engineering controls. The selection of PPE must be directly correlated with the identified hazards.[12]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[6] A face shield should be worn over the goggles during procedures with a higher risk of splashing or vigorous reaction.[13]

  • Skin Protection:

    • Gloves: Nitrile gloves are the minimum requirement. Given the classification "Harmful in contact with skin," consider double-gloving for extended procedures. Gloves must be inspected for integrity before use and removed without contaminating the skin.[13]

    • Lab Coat: A flame-resistant lab coat should be worn, fully buttoned, with sleeves rolled down to protect against splashes and fire risk from the combustible liquid.

  • Respiratory Protection: For situations where engineering controls may be insufficient (e.g., large-scale spill cleanup), a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[6][11] All respirator use requires prior medical clearance and fit-testing.

cluster_ppe Required PPE for this compound cluster_task Task Goggles Chemical Safety Goggles (ANSI Z87.1) FaceShield Face Shield (High Splash Risk) Goggles->FaceShield add if splash risk Gloves Nitrile Gloves (Double-Glove Recommended) Coat Flame-Resistant Lab Coat Respirator OV Respirator (Emergency/Spill) Task_Weigh Weighing/Transfer Task_Weigh->Goggles Task_Weigh->Gloves Task_Weigh->Coat Task_Reaction Reaction Setup Task_Reaction->FaceShield Task_Reaction->Gloves Task_Reaction->Coat Task_Spill Spill Cleanup Task_Spill->Goggles Task_Spill->Gloves Task_Spill->Coat Task_Spill->Respirator

Caption: PPE selection guide based on the laboratory task.

Storage and Disposal Protocols
  • Storage:

    • Store this compound in its original, tightly sealed container.[4][10][11]

    • Keep in a cool, dry, and well-ventilated area designated for toxic and combustible chemicals.[4]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]

    • Ensure the storage area is segregated from heat sources, sparks, or open flames.

  • Disposal:

    • All waste containing this compound (including empty containers, contaminated PPE, and reaction residues) must be treated as hazardous waste.[2][11]

    • Collect waste in a dedicated, properly labeled, and sealed container.

    • Dispose of the waste through your institution's environmental health and safety (EHS) office, adhering to all local, state, and federal regulations.[14] Do not pour down the drain.

Emergency Procedures: A Framework for Rapid Response

Preparation is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures before beginning work.

Exposure Response Protocol
Exposure RouteImmediate Action Protocol
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][6][11] 2. Remove contact lenses if present and easy to do.[2] 3. Seek immediate medical attention from an ophthalmologist.[2]
Skin Contact 1. Immediately remove all contaminated clothing while under a safety shower.[2][6] 2. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4][11] 3. Seek immediate medical attention.[6]
Inhalation 1. Immediately move the affected person to fresh air.[2][4][11] 2. If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[6][11] Do not use mouth-to-mouth resuscitation.[10] 3. Seek immediate medical attention.[2]
Ingestion 1. Do NOT induce vomiting.[15] 2. Rinse the mouth with water.[2][4] 3. Seek immediate medical attention. Show the Safety Data Sheet to the attending physician.[2]
Spill Response Logic

For any spill, the primary goal is to ensure personnel safety before addressing cleanup.

Spill Spill Occurs Size Is the spill large or are you untrained? Spill->Size Evacuate Evacuate Area Alert EHS & PI Isolate the room Size->Evacuate Yes SmallSpill Is the spill contained in a fume hood? Size->SmallSpill No Finish Report Incident Evacuate->Finish SmallSpill->Evacuate No Cleanup 1. Don appropriate PPE (incl. respirator). 2. Absorb with inert material (e.g., vermiculite, sand). 3. Collect in a sealed container. 4. Decontaminate the area. 5. Label as hazardous waste. SmallSpill->Cleanup Yes Cleanup->Finish

Caption: Decision-making flowchart for spill response.

References

2-Bromo-N-methylaniline stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability, Storage, and Handling of 2-Bromo-N-methylaniline

Abstract: this compound (CAS No. 6832-87-7) is a substituted aniline that serves as a critical building block in the synthesis of pharmaceuticals and other fine chemicals. The integrity and purity of this reagent are paramount for the reliability and success of subsequent synthetic steps. This technical guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and optimal storage and handling conditions for this compound. It is designed to equip researchers, scientists, and drug development professionals with the field-proven insights and protocols necessary to maintain the quality of this compound. The guide details forced degradation methodologies for stability assessment and outlines the analytical techniques required for monitoring.

Chemical Identity and Physicochemical Properties

This compound is an aromatic amine characterized by a bromine atom and an N-methyl group on the aniline ring. These substitutions influence its reactivity and stability profile compared to unsubstituted aniline. A summary of its key physicochemical properties is presented below.

PropertyValueReference(s)
CAS Number 6832-87-7[1][2]
Molecular Formula C₇H₈BrN[1][3]
Molecular Weight 186.05 g/mol [1][3]
Appearance Colorless to brown oily liquid[4]
Melting Point 14 - 16 °C / 57.2 - 60.8 °F[5]
Boiling Point 107-109 °C @ 12 mmHg; 240 °C @ 760 mmHg[1]
Density ~1.50 - 1.589 g/mL at 25 °C[1]
Flash Point >103 °C / >217.4 °F (closed cup)[1][5]
Refractive Index n20/D ~1.6070[1]

Chemical Stability and Degradation Profile

While generally stable under recommended storage conditions, the chemical structure of this compound contains functional groups susceptible to degradation.[6][7] Understanding these liabilities is crucial for preventing the formation of impurities that could compromise experimental outcomes.

Intrinsic Stability and Key Vulnerabilities

The primary route of degradation for anilines is oxidation.[8] The lone pair of electrons on the nitrogen atom makes the molecule susceptible to attack by oxidizing agents, including atmospheric oxygen. This process is often accelerated by exposure to light (photo-oxidation) and heat.

  • Oxidative Degradation: Exposure to air and light can lead to the formation of colored impurities, which is why the compound may darken over time from a colorless or yellow liquid to brown.[4] This discoloration is indicative of the formation of complex oxidized and polymerized species.

  • Incompatibilities: The compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5][6] Contact with strong acids will result in an exothermic reaction forming the corresponding anilinium salt. Strong oxidizers can cause vigorous and potentially hazardous reactions.

Potential Degradation Pathways

The following diagram illustrates the conceptual degradation pathways for this compound under various stress conditions. The exact structures of degradation products would require experimental elucidation, as outlined in Section 4.0.

G substance This compound (C₇H₈BrN) oxidized_products Colored Impurities (Quinone-imines, Polymers) substance->oxidized_products photolytic_products Photodegradants substance->photolytic_products salt_product Anilinium Salt substance->salt_product oxidation Oxidation (Air, H₂O₂) oxidation->oxidized_products light Photolysis (UV/Vis Light) light->photolytic_products acid Strong Acid (e.g., HCl) acid->salt_product heat Thermal Stress (Elevated Temp.) heat->substance Accelerates Oxidation

Caption: Conceptual degradation pathways for this compound.

Recommended Storage and Handling Protocols

Strict adherence to proper storage and handling procedures is essential to preserve the chemical integrity of this compound.

Storage Conditions

The following table summarizes the recommended conditions for short-term and long-term storage.

ParameterStandard Condition (Short-Term)Best Practice (Long-Term)Rationale
Temperature Room Temperature (15-25°C)[6][9]2-8°C (Refrigerated)[10]Reduces the rate of potential degradation reactions.
Atmosphere Tightly sealed container[6][7]Sealed under an inert atmosphere (Argon or N₂)Prevents exposure to atmospheric oxygen, minimizing oxidation.
Light Store in an opaque or amber containerKeep in a dark place, protected from light[2][6]Prevents photolytic degradation and photo-oxidation.
Location Cool, dry, well-ventilated area[6][7]A dedicated, locked chemical storage cabinetEnsures safety, security, and environmental stability.
Avoid Heat sources, direct sunlight, ignition sources[6][7]Incompatible materials (strong acids, oxidizers)[5][6]Prevents accelerated degradation and hazardous reactions.
Safe Handling Workflow

Safe handling minimizes both personnel exposure and contamination of the material. All operations should be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

G start Start: Receive Chemical sds Review Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe hood Work in Chemical Fume Hood ppe->hood dispense Dispense Required Amount hood->dispense seal Immediately Reseal Container (Purge with Inert Gas if possible) dispense->seal experiment Perform Experiment dispense->experiment store Return to Proper Storage seal->store waste Dispose of Waste (Follow Local Regulations) experiment->waste end End waste->end

Caption: Safe handling workflow for this compound.

Experimental Protocols for Stability Assessment

Forced degradation (or stress testing) studies are fundamental to understanding a compound's stability profile.[11][12] These studies intentionally expose the compound to harsh conditions to identify potential degradation products and establish a stability-indicating analytical method.[13][14]

Objective

The goal is to induce 5-20% degradation of the parent compound to ensure that degradation products are formed at a sufficient level for detection without destroying the molecule entirely.[13]

Step-by-Step Methodologies

A stock solution of this compound (e.g., 1 mg/mL in acetonitrile or methanol) should be prepared. A control sample (stock solution diluted with the reaction solvent and kept at room temperature) must be run alongside all stress samples.

Protocol 1: Acid and Base Hydrolysis

  • Acid: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Base: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Incubate both solutions at 60°C for 24 hours.

  • Cool the solutions to room temperature.

  • Neutralize the acid sample with 0.1 M NaOH and the base sample with 0.1 M HCl before analysis.

Protocol 2: Oxidative Degradation

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • Quench the reaction if necessary and analyze.

    • Causality Note: This condition directly tests the compound's primary vulnerability. The results are critical for determining appropriate handling and storage atmospheres.

Protocol 3: Thermal Degradation

  • Place a sample of the neat compound (liquid or solid) in a vial.

  • Heat in a calibrated oven at 80°C for 48 hours.

  • Cool, then prepare a solution of known concentration for analysis.

Protocol 4: Photostability

  • Expose a solution of the compound (e.g., in a quartz cuvette) to a photostability chamber.

  • Follow ICH Q1B guidelines, which specify an integrated illuminance of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analyze the sample, ensuring a parallel control sample is kept in the dark at the same temperature.

Recommended Analytical Methodology

A stability-indicating method is one that can separate the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the preferred technique.

ParameterRecommended Setting
Technique Reverse-Phase HPLC with UV Detection
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL
  • System Suitability: The method must be validated to ensure it can resolve the parent peak from all generated degradation peaks. Gas Chromatography-Mass Spectrometry (GC-MS) can be used as a complementary technique to identify volatile degradants.[15]

Conclusion

This compound is a stable compound when stored and handled correctly. Its primary liability is oxidative degradation, which is exacerbated by exposure to light, air, and elevated temperatures. To ensure its long-term purity and suitability for sensitive applications, it is imperative to store the compound in a cool, dark environment, preferably under an inert atmosphere. The forced degradation protocols and analytical methods described in this guide provide a robust framework for researchers to validate the stability of their material and ensure the integrity of their scientific work.

References

Molecular weight and formula of 2-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-N-methylaniline: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the fields of pharmaceutical research and organic synthesis. We will delve into its fundamental chemical and physical properties, including its molecular weight and formula, and present a detailed examination of its synthesis, emphasizing the strategic considerations required for selective functionalization. Furthermore, this guide explores the compound's reactivity, its applications as a versatile building block in drug development, and critical safety and handling protocols. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important molecule.

This compound is an aromatic amine and a halogenated benzene derivative. Its structure, featuring a bromine atom ortho to an N-methylamino group, provides two distinct points for chemical modification, making it a valuable precursor in multi-step syntheses.

Chemical Identifiers

A compound's unique identifiers are critical for accurate sourcing, regulatory compliance, and literature searches. The key identifiers for this compound are summarized below.

IdentifierValueSource(s)
Molecular Formula C₇H₈BrN[1][2][3]
Molecular Weight 186.05 g/mol [1][2][3][4]
CAS Number 6832-87-7[1][3][4][5]
IUPAC Name This compound[2]
SMILES CNC1=CC=CC=C1Br[2][4]
InChI Key SMVIAQFTVWDWDS-UHFFFAOYSA-N[2][4]
Physical and Spectroscopic Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions. It is typically supplied as a liquid.[6]

PropertyValueSource(s)
Density 1.589 g/mL at 25 °C[4][7]
Boiling Point 107-109 °C at 12 mmHg[4][7]
Refractive Index n20/D 1.6070[4][7]
Flash Point 103 °C (217.4 °F) - closed cup[4]

Structural confirmation is unequivocally established through spectroscopic analysis. Standard analytical techniques for this compound include ¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy, with reference spectra available in public databases such as PubChem.[2]

Synthesis and Purification: A Strategic Approach

The synthesis of specifically substituted anilines requires careful strategic planning. The N-methylamino group is a powerful activating, ortho-, para-director in electrophilic aromatic substitution reactions.[8] This high reactivity can be a significant drawback, as direct bromination of N-methylaniline would lead to a mixture of products, including the highly favored 2,4,6-tribromoaniline, making it difficult to isolate the desired mono-brominated product.[8][9]

To achieve selective ortho-bromination, a robust and field-proven strategy involves the temporary protection of the amino group. This approach moderates its activating influence, allowing for controlled, regioselective substitution.

Recommended Synthetic Workflow

The following three-step protocol is a validated method for preparing this compound from N-methylaniline.

SynthesisWorkflow Start N-methylaniline Step1 Step 1: Protection (Acetylation) Start->Step1 Acetic Anhydride Intermediate N-acetyl-N-methylaniline Step1->Intermediate Step2 Step 2: Bromination (Electrophilic Substitution) Intermediate->Step2 Br₂ / Acetic Acid Product_Protected 2-Bromo-N-acetyl- N-methylaniline Step2->Product_Protected Step3 Step 3: Deprotection (Hydrolysis) Product_Protected->Step3 Acid/Base End This compound Step3->End

Caption: A three-step synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Protection via Acetylation

  • To a stirred solution of N-methylaniline in glacial acetic acid, add acetic anhydride dropwise under cooling in an ice bath.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 1-2 hours to ensure complete conversion.

  • Pour the cooled reaction mixture into ice-cold water to precipitate the N-acetyl-N-methylaniline product.

  • Filter the solid, wash with cold water until neutral, and dry under vacuum.

  • Causality: The acetylation process converts the strongly activating N-methylamino group into a moderately activating N-methylacetamido group. The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, reducing its ability to activate the benzene ring towards further substitution.[8]

Step 2: Regioselective Bromination

  • Dissolve the dried N-acetyl-N-methylaniline in a suitable solvent, such as glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid dropwise while maintaining the temperature below 20°C.

  • Stir the reaction for several hours at room temperature. The progress can be monitored by TLC.

  • Upon completion, pour the reaction mixture into a solution of sodium bisulfite to quench any unreacted bromine, followed by precipitation in water.

  • Filter the crude product, which will be a mixture of ortho- and para-isomers.

  • Causality: The N-methylacetamido group directs the incoming electrophile (Br⁺) to the ortho and para positions. While the para-product is often sterically favored, the ortho-product forms in significant quantities and can be separated in the subsequent step.

Step 3: Deprotection via Hydrolysis

  • Heat the crude bromo-acetanilide from the previous step under reflux in an aqueous acidic or basic solution (e.g., HCl or NaOH in ethanol/water).

  • Continue heating for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • If using acid, neutralize the cooled solution with a base (e.g., NaOH) to a pH of 8-10 to deprotonate the anilinium salt and precipitate the free amine.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The final product, this compound, is an oil and can be purified by vacuum distillation.[4][7] The boiling point of 107-109 °C at 12 mmHg serves as a key benchmark for identifying the pure fraction. Alternatively, column chromatography on silica gel can be employed for high-purity isolation.

Chemical Reactivity and Applications

The true utility of this compound lies in its capacity to serve as a versatile synthetic building block. The presence of the bromine atom and the secondary amine provides two orthogonal reactive sites.

Cross-Coupling Reactions

The aryl bromide functionality is an excellent handle for modern transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[10] These reactions are foundational in pharmaceutical chemistry for constructing complex molecular scaffolds by forming new carbon-carbon and carbon-nitrogen bonds.

CrossCoupling cluster_reactants Reactants Reactant This compound Catalyst Pd or Cu Catalyst + Ligand/Base Reactant->Catalyst Coupling_Partner Coupling Partner (e.g., Boronic Acid, Amine) Coupling_Partner->Catalyst Product Functionalized Product Catalyst->Product

Caption: Generalized scheme for cross-coupling reactions using this compound.

Synthesis of Heterocycles and Bioactive Molecules

This compound is a documented precursor for the synthesis of various heterocyclic systems. For instance, it can be used to synthesize benzimidazole derivatives through a one-pot N-arylation process catalyzed by copper iodide nanoparticles. Such scaffolds are prevalent in many marketed drugs.

Furthermore, it has been employed in the synthesis of alkyltelluro-substituted aromatic amines, which have shown potential as radical trapping agents, highlighting its utility in developing compounds with specific antioxidant properties. The broader class of bromoanilines is indispensable for creating novel drug candidates targeting a range of diseases.[10][11]

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is non-negotiable. This compound possesses specific hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE).

GHS Hazard Classification
Hazard ClassCodeDescriptionSource(s)
Pictogram GHS07 (Exclamation Mark)[4][5]
Signal Word Warning[2][4][5]
Hazard Statements H302Harmful if swallowed.[2][4][5]
H315Causes skin irritation.[5]
H319Causes serious eye irritation.[5]
H335May cause respiratory irritation.[5]
Precautionary Statements P264, P270, P280, P301+P312, P302+P352, P305+P351+P338Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/eye protection. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][12]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields or a face shield, and a lab coat.[4][5] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[5]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[13] Recommended storage is at room temperature.[1]

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste in accordance with local regulations. Prevent entry into drains or waterways.[5]

Conclusion

This compound, with a molecular formula of C₇H₈BrN and a molecular weight of 186.05 g/mol , is more than just a simple chemical. It is a strategically important intermediate whose synthesis requires a nuanced understanding of electrophilic substitution reactions. Its true value is realized in its application as a versatile precursor in medicinal chemistry and organic synthesis, enabling the construction of complex and novel molecules through modern synthetic methodologies. Proper handling and adherence to safety protocols are essential for its responsible use in the laboratory.

References

Methodological & Application

Synthesis of 2-Bromo-N-methylaniline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This comprehensive guide details a robust and reproducible experimental procedure for the synthesis of 2-Bromo-N-methylaniline, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document provides a detailed, step-by-step protocol, including insights into the underlying chemical principles, safety considerations, and methods for purification and characterization. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound (CAS No. 6832-87-7) is a valuable building block in organic synthesis.[1] Its structure, featuring a bromine atom ortho to an N-methylamino group on a benzene ring, allows for a variety of subsequent chemical transformations. This makes it a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2] This guide will focus on a common and effective method for its preparation: the N-methylation of 2-bromoaniline.

Synthetic Strategy: Reductive Amination

The chosen synthetic route is the N-methylation of 2-bromoaniline. While direct alkylation of amines can sometimes lead to over-alkylation, a more controlled approach is often preferred.[3] One such method is reductive amination, a powerful and widely used transformation in organic chemistry for the formation of carbon-nitrogen bonds.[4][5]

The overall strategy involves two key steps which can often be performed in a "one-pot" fashion:

  • Imine Formation: 2-bromoaniline is reacted with an appropriate carbonyl compound, in this case, formaldehyde, to form an intermediate imine (or more accurately, an iminium ion under acidic conditions).

  • Reduction: The intermediate imine is then reduced in situ to the desired N-methylated product.

This method offers high selectivity for mono-methylation, minimizing the formation of the tertiary amine byproduct.[3]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-BromoanilineReagentSigma-Aldrich---
Formaldehyde (37% in H₂O)ACS ReagentFisher Scientific---
Sodium borohydride (NaBH₄)99%Acros Organics
Methanol (MeOH)AnhydrousJ.T. Baker---
Dichloromethane (DCM)ACS GradeEMD Millipore---
Saturated Sodium Bicarbonate (NaHCO₃) solution------Prepared in-house
Brine (Saturated NaCl solution)------Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)---Fisher Scientific---
Equipment
  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

1. Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-bromoaniline (1.0 eq).

  • Dissolve the 2-bromoaniline in methanol (approximately 10 mL per gram of aniline).

  • Cool the solution to 0 °C using an ice bath.

2. Imine Formation:

  • Slowly add formaldehyde solution (1.1 eq) to the cooled solution of 2-bromoaniline while stirring.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the intermediate iminium ion is crucial for the subsequent reduction.

3. Reduction:

  • In a separate beaker, carefully prepare a solution of sodium borohydride (1.5 eq) in a small amount of methanol. Caution: Sodium borohydride reacts with water and alcohols to produce flammable hydrogen gas.[6][7][8] Prepare this solution just before use and add it slowly to the reaction mixture.

  • Slowly add the sodium borohydride solution to the reaction mixture at 0 °C. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

4. Work-up and Extraction:

  • Carefully quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Add dichloromethane (DCM) to the residue and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification:

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification Start 2-Bromoaniline (Starting Material) Imine Imine Formation (0°C, 30 min) Start->Imine Reagent1 Formaldehyde (in Methanol) Reagent1->Imine Reduction Reduction (0°C to RT, 2-3h) Imine->Reduction Reagent2 Sodium Borohydride (in Methanol) Reagent2->Reduction Quench Quench with Water Reduction->Quench Concentrate1 Remove Methanol (Rotary Evaporator) Quench->Concentrate1 Extract Extract with DCM Concentrate1->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate2 Remove DCM (Rotary Evaporator) Dry->Concentrate2 Purify Vacuum Distillation or Column Chromatography Concentrate2->Purify Product This compound (Final Product) Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Self-Validating System and Trustworthiness

To ensure the reliability and success of this protocol, several checkpoints are integrated into the procedure:

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). This allows for the confirmation of the consumption of the starting material (2-bromoaniline) and the formation of the product.

  • Temperature Control: Maintaining a low temperature (0 °C) during the addition of formaldehyde and sodium borohydride is critical. This helps to control the reaction rate and prevent the formation of side products.

  • Careful Quenching: The slow and controlled addition of water to quench the reaction is essential for safety, as it neutralizes any remaining sodium borohydride and prevents a rapid release of hydrogen gas.

  • Thorough Work-up: The washing steps with saturated sodium bicarbonate and brine are crucial for removing any acidic or water-soluble impurities, leading to a cleaner crude product.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra should be acquired to confirm the structure of the product. The ¹H NMR spectrum is expected to show characteristic peaks for the aromatic protons, the N-H proton, and the N-methyl protons.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H bond and the aromatic C-H and C-C bonds.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Safety Considerations

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Bromoaniline: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Formaldehyde: Formaldehyde is a known carcinogen and is toxic and corrosive. Handle with extreme care.

  • Sodium Borohydride: This reagent is flammable and reacts with water to produce flammable hydrogen gas.[6][7][8] It is also corrosive and can cause severe skin and eye damage.[6][8]

Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

Expertise and Experience: The "Why" Behind the "How"

  • Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent, which is ideal for this transformation.[3] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are not necessary and would be more difficult to handle. More specialized reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are also effective for reductive aminations and can be advantageous in certain situations, but NaBH₄ is often sufficient and more cost-effective.[3]

  • Solvent Choice: Methanol is a suitable solvent for this reaction as it dissolves the starting materials and the sodium borohydride. It is also a protic solvent, which can help to facilitate the formation of the iminium ion intermediate.

  • pH Control during Work-up: The wash with saturated sodium bicarbonate solution is important to neutralize any remaining acidic species and to ensure that the final product is in its free base form.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via reductive amination. By following the outlined procedures and paying close attention to the safety precautions, researchers can confidently prepare this valuable synthetic intermediate for their research and development needs.

References

Introduction: The Strategic Importance of N-Methyl-2-arylaniline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions Using 2-Bromo-N-methylaniline

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, has become indispensable in the synthesis of complex molecules, particularly within the pharmaceutical and fine chemical industries.[3][4]

A particularly valuable structural motif accessible through this methodology is the N-methyl-2-arylaniline core. Molecules containing this scaffold are prevalent in pharmacologically active compounds.[4] The N-methyl group can significantly enhance a drug candidate's pharmacokinetic properties, improving metabolic stability, bioavailability, and receptor binding affinity.[5][6][7] Consequently, efficient methods for synthesizing these structures are of high interest to drug development professionals.

This guide focuses on the Suzuki-Miyaura coupling of this compound. This substrate presents a unique set of challenges due to its electronic and steric properties: the aniline nitrogen is a potential coordinating atom that can interact with the palladium catalyst, and the ortho-bromo group is sterically hindered. This document provides a detailed mechanistic overview, field-proven protocols, and expert insights to empower researchers to successfully utilize this important building block.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9][10] The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[2][8]

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[11] This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][9]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants cluster_outputs Product Pd0 Pd(0)L_n OA_Complex R¹-Pd(II)L_n-X Pd0->OA_Complex Oxidative Addition T_Complex R¹-Pd(II)L_n-R² OA_Complex->T_Complex Transmetalation T_Complex->Pd0 Reductive Elimination Product R¹-R² (N-Methyl-2-arylaniline) T_Complex->Product ArylHalide R¹-X (this compound) ArylHalide->OA_Complex BoronicAcid R²-B(OH)₂ BoronicAcid->T_Complex Base Base (e.g., K₂CO₃) Base->T_Complex activates caption Suzuki-Miyaura Catalytic Cycle.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters for Coupling with this compound

The success of coupling an electron-rich and potentially coordinating substrate like this compound hinges on the careful selection of reaction components.

  • Catalyst and Ligand Selection: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective. However, for challenging substrates, more robust systems are often required. Electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalyst activity and stability.[9][12] Pre-formed palladacycle catalysts, such as CataCXium A Pd G3, have shown unique effectiveness in couplings with unprotected ortho-bromoanilines, significantly improving yields where other catalysts fail.[3]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[1][11] Common inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[1] For sensitive substrates, the choice of base can be critical to avoid side reactions. Cs₂CO₃ is often a good choice for difficult couplings.

  • Solvent System: The reaction is typically performed in a mixture of an organic solvent and water.[1] This biphasic system helps to dissolve both the organic substrates and the inorganic base. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[1][8][10] For ortho-bromoanilines, 2-methyl-THF (2-MeTHF) has been identified as a superior solvent, leading to significantly higher yields compared to dioxane or toluene.[3]

  • Boron Source: While arylboronic acids are common, they can be prone to decomposition via protodeboronation.[10] Boronic esters, especially pinacol esters, offer greater stability and are often used to ensure consistent reactivity.[10]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, CataCXium A Pd G3) (1-5 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 2-MeTHF, Dioxane/Water mixture)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., 2 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13][14]

  • Solvent Addition: Add the degassed solvent system (e.g., 2-MeTHF/H₂O 10:1) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C).[8] Stir the reaction vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to afford the pure N-methyl-2-arylaniline product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) B 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Add Degassed Solvent B->C D 4. Heat to 80-100 °C C->D E 5. Stir and Monitor (TLC / LC-MS) D->E F 6. Cool and Dilute E->F G 7. Aqueous Extraction (Wash with Water & Brine) F->G H 8. Dry and Concentrate G->H I 9. Purify (Column Chromatography) H->I caption General Experimental Workflow for Suzuki Coupling.

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

Data Presentation and Troubleshooting

The following table provides representative conditions for the coupling of this compound. Yields are illustrative and will vary based on the specific boronic acid partner and precise reaction conditions.

Catalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Typical Yield
Pd(dppf)Cl₂ (3%)K₂CO₃ (2.0)Dioxane/H₂O (10:1)902410-40%[15]
CataCXium A Pd G3 (2%)Cs₂CO₃ (2.0)2-MeTHF/H₂O (10:1)801870-95%[3]
Pd(PPh₃)₄ (5%)K₃PO₄ (3.0)Toluene/EtOH/H₂O1001640-60%
Pd(OAc)₂ (2%) / SPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O (4:1)801260-85%

Troubleshooting Common Issues:

  • Low or No Conversion: This often indicates catalyst deactivation. Ensure the reaction was set up under a strictly inert atmosphere, as oxygen can lead to catalyst decomposition and promote side reactions like boronic acid homocoupling.[10] Consider a more robust catalyst/ligand system, such as a palladacycle.[3]

  • Protodeborylation: If the boronic acid is consumed but the desired product is not formed, protodeborylation (replacement of the boron group with hydrogen) may be occurring. Using a more stable boronic ester (e.g., pinacol) or a non-protic solvent system may mitigate this issue.[10]

  • Homocoupling of Boronic Acid: Formation of a biaryl derived from two boronic acid molecules is a common side reaction, often exacerbated by the presence of oxygen or Pd(II) species at the start of the reaction.[10] Thoroughly degassing solvents and using a Pd(0) source can help minimize this.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for accessing valuable N-methyl-2-arylaniline structures for pharmaceutical research and drug development. While the substrate presents challenges related to its electronic and steric profile, these can be overcome through the rational selection of a robust catalyst system, an appropriate base, and an optimized solvent. Modern palladacycle catalysts, in particular, have demonstrated remarkable efficacy for this transformation. By following the detailed protocols and troubleshooting guidance provided in this document, researchers can confidently and efficiently perform this important synthetic transformation.

References

Application Notes and Protocols: 2-Bromo-N-methylaniline in Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold and the Strategic Role of 2-Bromo-N-methylaniline

The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry and drug development, forming the structural backbone of numerous therapeutic agents.[1][2][3] Its derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3] The synthesis of these vital compounds often relies on the careful selection of starting materials that allow for efficient and versatile construction of the benzimidazole ring system.

This compound has emerged as a key building block in this field.[4] Its unique structure, featuring a bromine atom ortho to an N-methylamino group, provides a strategic handle for various cyclization strategies. The bromine atom serves as an excellent leaving group for carbon-nitrogen bond-forming reactions, a cornerstone of benzimidazole synthesis.[4][5] This allows for the construction of the imidazole ring fused to the benzene core. The N-methyl group is often retained in the final product, a common feature in many biologically active benzimidazoles.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of benzimidazole derivatives, targeting researchers, scientists, and professionals in drug development.

Synthetic Strategies: From Classical to Modern Approaches

The synthesis of benzimidazoles from this compound can be broadly categorized into two main approaches:

  • Palladium-Catalyzed Cross-Coupling Reactions: These modern methods offer high efficiency and broad substrate scope.[6][7] They typically involve the coupling of this compound with a suitable nitrogen-containing coupling partner, followed by an intramolecular cyclization.

  • Copper-Catalyzed Ullmann-Type Reactions: A more traditional yet robust method, the Ullmann condensation, and its variations, provide a reliable route to benzimidazoles.[8] These reactions often utilize copper catalysts to facilitate the crucial C-N bond formation.

The choice of synthetic route depends on several factors, including the desired substitution pattern on the final benzimidazole, the availability of reagents, and the desired scale of the reaction.

PART 1: Palladium-Catalyzed Synthesis of N-Methylbenzimidazoles

Palladium catalysis has revolutionized the synthesis of N-heterocycles, and the construction of benzimidazoles is no exception.[6][7] The use of this compound in this context allows for a convergent and modular approach to a wide range of derivatives.

Reaction Principle

The general principle involves a palladium-catalyzed cross-coupling reaction between this compound and a nitrogen source, which can be an amide or a related species. This is followed by an in-situ intramolecular cyclization to form the benzimidazole ring.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Product start Combine this compound, Amide/Nitrile, Pd Catalyst, Ligand, and Base in Solvent heat Heat under Inert Atmosphere start->heat Seal Vessel workup Aqueous Workup and Extraction heat->workup Cool to RT purify Column Chromatography workup->purify product N-Methylbenzimidazole Derivative purify->product

Caption: General workflow for Palladium-catalyzed benzimidazole synthesis.

Detailed Protocol: Synthesis of 1-Methyl-2-phenyl-1H-benzo[d]imidazole

This protocol describes a representative palladium-catalyzed synthesis of a 1,2-disubstituted benzimidazole using this compound and benzamide.

Materials:

  • This compound (1.0 mmol, 186 mg)

  • Benzamide (1.2 mmol, 145 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%, 11.2 mg)

  • Xantphos (10 mol%, 57.8 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Anhydrous dioxane (5 mL)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube, add this compound, benzamide, Pd(OAc)₂, Xantphos, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous dioxane via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-methyl-2-phenyl-1H-benzo[d]imidazole.

Expected Yield: 75-85%

Key Considerations and Mechanistic Insights
  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for achieving high yields. Biarylphosphine ligands, such as Xantphos, are often effective in promoting the C-N coupling reaction.

  • Base: An appropriate base is required to facilitate the reaction. Carbonates, such as potassium carbonate or cesium carbonate, are commonly used.

  • Solvent: A high-boiling point, anhydrous solvent like dioxane or toluene is typically employed to ensure the reaction proceeds at an adequate rate.

  • Mechanism: The reaction is believed to proceed via an initial oxidative addition of this compound to the Pd(0) complex, followed by coordination and deprotonation of the amide. Subsequent reductive elimination forms a C-N bond, and an intramolecular cyclization-dehydration cascade leads to the benzimidazole product.

PART 2: Copper-Catalyzed Synthesis of N-Methylbenzimidazoles

Copper-catalyzed methods provide a cost-effective and often complementary approach to palladium-catalyzed reactions for benzimidazole synthesis.[8]

Reaction Principle

This one-pot procedure involves the copper-catalyzed N-arylation of amides or cyclic amides with this compound. The use of copper iodide nanoparticles has been shown to be an effective catalytic system for this transformation.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Product start Combine this compound, Amide, CuI Nanoparticles, Base in Solvent heat Reflux start->heat workup Filter and Concentrate heat->workup Cool to RT purify Column Chromatography workup->purify product N-Methylbenzimidazole Derivative purify->product

Caption: General workflow for Copper-catalyzed benzimidazole synthesis.

Detailed Protocol: Synthesis of 1-Methyl-1H-benzo[d]imidazole

This protocol outlines the synthesis of the parent 1-methylbenzimidazole from this compound and formamide.

Materials:

  • This compound (1.0 mmol, 186 mg)

  • Formamide (5.0 mmol, 0.2 mL)

  • Copper(I) iodide (CuI) nanoparticles (10 mol%, 19 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Dimethylformamide (DMF) (3 mL)

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, combine this compound, formamide, CuI nanoparticles, and K₂CO₃.

  • Add DMF and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL) and stir for 15 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-methyl-1H-benzo[d]imidazole.

Expected Yield: 65-75%

Key Considerations and Mechanistic Insights
  • Catalyst: The activity of the copper catalyst can be enhanced by using it in nanoparticle form, which provides a higher surface area.

  • Ligand-Free Conditions: A key advantage of some copper-catalyzed methods is that they can often be performed without the need for expensive and air-sensitive ligands.

  • Mechanism: The reaction is thought to proceed through a copper-catalyzed Ullmann-type coupling mechanism. The copper catalyst facilitates the formation of a C-N bond between the aryl halide and the amide. This is followed by an intramolecular cyclization and dehydration to afford the benzimidazole.

Data Summary

The following table summarizes representative reaction conditions and yields for the synthesis of benzimidazoles using this compound.

EntryMethodCatalyst/LigandBaseSolventTemp (°C)Time (h)ProductYield (%)
1Palladium-catalyzedPd(OAc)₂/XantphosK₂CO₃Dioxane12012-241-Methyl-2-phenyl-1H-benzo[d]imidazole75-85
2Copper-catalyzedCuI nanoparticlesK₂CO₃DMF1538-121-Methyl-1H-benzo[d]imidazole65-75

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider screening different catalysts, ligands (for palladium-catalyzed reactions), bases, and solvents. Reaction temperature and time can also be optimized. Ensure all reagents and solvents are anhydrous, as water can interfere with the catalytic cycle.

  • Side Reactions: In some cases, side products may form. Careful monitoring of the reaction by TLC or LC-MS can help identify the optimal reaction time to minimize side product formation. Purification techniques may need to be adjusted to effectively separate the desired product.

  • Catalyst Deactivation: Catalyst deactivation can sometimes occur. Using fresh, high-purity catalysts and ligands, and maintaining an inert atmosphere can help mitigate this issue.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a wide array of N-methylated benzimidazole derivatives. Both palladium- and copper-catalyzed methods offer efficient and reliable routes to these important heterocyclic compounds. The choice of methodology can be tailored to the specific synthetic target and available resources. The protocols and insights provided in this document are intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the N-Methylation of 2-Bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Methyl-2-bromoaniline

N-methyl-2-bromoaniline is a valuable intermediate in the synthesis of a wide range of high-value organic compounds, including pharmaceuticals, agrochemicals, and materials.[1][2] The introduction of a methyl group to the nitrogen atom of 2-bromoaniline can significantly alter the parent molecule's physicochemical and biological properties, making this transformation a critical step in the development of novel chemical entities.[2] The bromine atom at the ortho position provides a reactive handle for subsequent cross-coupling reactions, further enhancing its synthetic utility.

This guide provides a detailed overview of various protocols for the N-methylation of 2-bromoaniline, catering to researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each method, offering a comparative analysis to aid in selecting the most appropriate protocol for your specific research needs.

Methodologies for N-Methylation: A Comparative Overview

The choice of a methylation strategy is a critical decision guided by factors such as scale, desired selectivity, available resources, and safety considerations. Several methods have been established for the N-methylation of anilines, each with its own set of advantages and disadvantages. These can be broadly categorized into classical alkylation and reductive amination techniques.[3][4]

Method Methylating Agent Key Reagents/Catalysts Advantages Disadvantages
Classical Alkylation Dimethyl Sulfate (DMS)Base (e.g., K₂CO₃, NaOH)High reactivity, cost-effective for large scale.Extremely toxic, carcinogenic, requires stringent safety protocols.[5][6][7][8]
Methyl Iodide (MeI)Base (e.g., K₂CO₃)Highly reactive.[9]More expensive than DMS, toxic.[9][7]
Dimethyl Carbonate (DMC)Catalyst (e.g., Cu-Zr NPs), BaseLower toxicity, "greener" alternative.[10]Less reactive, may require higher temperatures and longer reaction times.[9]
Reductive Amination FormaldehydeFormic Acid (Eschweiler-Clarke)Avoids quaternary salt formation, mild conditions.[11][12][13][14]Requires excess reagents.
FormaldehydeOther reducing agents (e.g., NaBH₃CN, H₂/Catalyst)Versatile, can be adapted for various substrates.[15]May require specialized equipment (e.g., for hydrogenation).

Protocol 1: Eschweiler-Clarke Reductive Amination

The Eschweiler-Clarke reaction is a classic and reliable method for the methylation of primary and secondary amines.[12][13] It utilizes an excess of formic acid and formaldehyde to yield the tertiary amine, advantageously avoiding the formation of quaternary ammonium salts.[11][12]

Mechanism of Action

The reaction proceeds through a two-step sequence for a primary amine. First, the amine reacts with formaldehyde to form an iminium ion. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to the methylated amine and releasing carbon dioxide, which drives the reaction to completion.[12][14] This process is repeated to achieve dimethylation of a primary amine.

Eschweiler_Clarke cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Transfer 2-Bromoaniline 2-Bromoaniline Iminium_Ion Iminium Ion 2-Bromoaniline->Iminium_Ion + Formaldehyde - H₂O Formaldehyde Formaldehyde N-Methyl-2-bromoaniline N-Methyl-2-bromoaniline Iminium_Ion->N-Methyl-2-bromoaniline + Formic Acid - CO₂ Formic_Acid Formic Acid CO2 CO₂

Caption: Workflow of the Eschweiler-Clarke reaction.

Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoaniline (1.0 eq).

  • Reagent Addition: Add formic acid (2.5 eq) followed by a 37% aqueous solution of formaldehyde (2.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add 1M hydrochloric acid to quench the excess reagents.

    • Wash the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-basic impurities.

    • Basify the aqueous layer to a pH of approximately 11 with a suitable base (e.g., NaOH or K₂CO₃).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: N-Methylation using Dimethyl Sulfate (Caution Advised)

Dimethyl sulfate (DMS) is a potent and cost-effective methylating agent.[9] However, its use is accompanied by extreme toxicity, and it is a suspected carcinogen.[9][5][6][7][8] Strict adherence to safety protocols is mandatory when handling this reagent.

Causality Behind Experimental Choices

The reaction is typically performed in the presence of a base to neutralize the sulfuric acid byproduct, which drives the reaction to completion. The choice of solvent is critical; a polar aprotic solvent like acetone or acetonitrile is often used to facilitate the SN2 reaction.

DMS_Methylation 2-Bromoaniline 2-Bromoaniline Product N-Methyl-2-bromoaniline 2-Bromoaniline->Product + DMS, Base DMS Dimethyl Sulfate (CH₃)₂SO₄ Base Base (e.g., K₂CO₃) Byproduct KHSO₄ + CH₃OSO₃K

Caption: General scheme for N-methylation with Dimethyl Sulfate.

Detailed Experimental Protocol

WARNING: Dimethyl sulfate is highly toxic and a probable human carcinogen.[6][8] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. An emergency shower and eyewash station should be readily accessible.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromoaniline (1.0 eq) and a base such as potassium carbonate (K₂CO₃, 1.5 eq) in a suitable solvent like acetone.

  • Reagent Addition: Add dimethyl sulfate (1.1 eq) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Purification and Characterization of N-Methyl-2-bromoaniline

Independent of the synthetic route, the final product requires purification to remove unreacted starting materials, byproducts, and residual reagents.

  • Column Chromatography: A common method for purification involves using silica gel as the stationary phase and a solvent system such as a gradient of hexane and ethyl acetate.

  • Vacuum Distillation: For larger quantities, vacuum distillation can be an effective purification method, as anilines can be sensitive to high temperatures.[16]

Physical Properties of 2-Bromo-N-methylaniline: [17]

PropertyValue
Molecular Formula C₇H₈BrN
Molecular Weight 186.05 g/mol
Boiling Point 107-109 °C at 12 mmHg
Density 1.589 g/mL at 25 °C
Refractive Index n20/D 1.6070

Safety and Handling Considerations

  • 2-Bromoaniline: This starting material is toxic and should be handled with care.

  • Methylating Agents: As highlighted, traditional methylating agents like dimethyl sulfate and methyl iodide are highly toxic and should be handled with extreme caution.[5][6][7] Consider using safer alternatives like dimethyl carbonate when possible.[9]

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.

Conclusion

The N-methylation of 2-bromoaniline is a fundamental transformation that can be achieved through various protocols. The Eschweiler-Clarke reaction offers a classic and safe approach, while the use of methylating agents like dimethyl sulfate provides high reactivity but necessitates stringent safety measures. The choice of method should be carefully considered based on the specific requirements of the synthesis. This guide provides the necessary details to enable researchers to confidently perform this important chemical transformation.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Bromo-N-methylaniline. This versatile building block serves as an exemplary substrate for a variety of powerful bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. By delving into the mechanistic underpinnings, explaining the rationale behind experimental choices, and providing step-by-step, field-proven protocols, this document aims to empower chemists to effectively synthesize complex molecular architectures. The resulting N-methyl-2-arylaniline scaffolds are privileged structures in medicinal chemistry and materials science, making mastery of these transformations essential for modern chemical synthesis.

Introduction: The Strategic Importance of N-Methyl-2-arylanilines

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds with remarkable functional group tolerance and under mild conditions.[1][2][3][4] This revolution in bond-making, recognized with the 2010 Nobel Prize in Chemistry, has profoundly impacted the synthesis of complex molecules.[1][3][5]

The N-methyl-2-arylaniline motif is a critical structural unit found in numerous pharmacologically active compounds and advanced organic materials. The strategic introduction of a methyl group can significantly modulate a molecule's physicochemical, pharmacodynamic, and pharmacokinetic properties through steric and electronic effects, often improving metabolic stability.[6] this compound is an ideal starting material for accessing this scaffold. The bromine atom provides a reactive handle for oxidative addition to a palladium catalyst, while the N-methylaniline portion offers a site for further functionalization or intramolecular cyclization, for instance, in the synthesis of carbazole frameworks.[7][8]

This guide explores four principal classes of palladium-catalyzed cross-coupling reactions using this compound as the electrophilic partner, providing both the foundational theory and practical, actionable protocols.

The Engine of Synthesis: The Palladium Catalytic Cycle

The efficacy of these transformations hinges on a catalytic cycle that typically involves palladium cycling between its Pd(0) and Pd(II) oxidation states.[1][9] Understanding this cycle is paramount for rational optimization and troubleshooting.

The general mechanism consists of three fundamental steps:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) species inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a square planar Pd(II) complex.[1][3] The reactivity order for halides is generally I > Br > Cl.[1]

  • Transmetalation (or equivalent): The organic group from the nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the halide.[3][5] In other reactions like Heck or Buchwald-Hartwig, this step is replaced by alkene coordination/insertion or amine coordination/deprotonation, respectively.[10][11]

  • Reductive Elimination: The two organic fragments coupled on the Pd(II) center are expelled to form the final product with a new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3][9]

Palladium Catalytic Cycle pd0 Pd(0)L_n oxidative_addition_complex Ar-Pd(II)(Br)L_n pd0->oxidative_addition_complex Oxidative Addition (+ Ar-Br) transmetalation_complex Ar-Pd(II)(R)L_n oxidative_addition_complex->transmetalation_complex transmetalation_complex->pd0 Reductive Elimination (- Ar-R)

Caption: Generalized Palladium Catalytic Cycle.

Critical Reaction Components

Success in cross-coupling requires the judicious selection of four key components:

  • Palladium Precatalyst: While the active catalyst is a Pd(0) species, stable Pd(II) salts like Palladium(II) acetate (Pd(OAc)₂) are often used.[12] These require in situ reduction, which can be achieved by a phosphine ligand, an amine, or other reducing agents in the mixture.[4][12][13] Direct Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can also be employed.[12]

  • Ligands: Ligands are not mere spectators; they are crucial for catalyst stability and reactivity.[4][14] Sterically bulky, electron-rich phosphine ligands (e.g., biarylphosphines like RuPhos) or N-heterocyclic carbenes (NHCs) accelerate the oxidative addition and reductive elimination steps, enabling the coupling of less reactive substrates like aryl chlorides and allowing for milder reaction conditions.[9][15][16][17][18]

  • Base: The base plays a multifaceted role depending on the reaction. In Suzuki coupling, it activates the organoboron species to facilitate transmetalation.[19] In Buchwald-Hartwig amination, it deprotonates the amine nucleophile.[12] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and alkoxides (NaOt-Bu, KOt-Bu).[12]

  • Solvent: The solvent must solubilize the reagents and is often chosen based on the reaction temperature and the nature of the reactants. Aprotic polar solvents like Dioxane, Tetrahydrofuran (THF), and Toluene are common.[13]

Core Application Protocols

The following protocols are designed as robust starting points. Optimization of temperature, concentration, and stoichiometry may be required for specific substrates.

A. Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

This reaction is one of the most versatile methods for creating biaryl linkages, coupling this compound with an arylboronic acid or ester.[19][20][21] Its popularity stems from the mild conditions and the low toxicity of boron-containing reagents.[2][22][23]

Protocol 1: Synthesis of N-Methyl-2-(p-tolyl)aniline

Suzuki Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine this compound, p-tolylboronic acid, K₂CO₃ in a reaction flask. solvent 2. Add Dioxane and Water. reagents->solvent degas 3. Degas the mixture (e.g., N₂ sparging). solvent->degas catalyst 4. Add Pd(dppf)Cl₂ catalyst. degas->catalyst heat 5. Heat to 90 °C under N₂ atmosphere. Monitor by TLC/LC-MS. catalyst->heat quench 6. Cool, dilute with water, and extract with Ethyl Acetate. heat->quench wash 7. Wash organic layer with brine. quench->wash dry 8. Dry over Na₂SO₄, filter, and concentrate. wash->dry purify 9. Purify by column chromatography. dry->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 mmol, 186 mg)

  • p-Tolylboronic acid (1.2 mmol, 163 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, p-tolylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Add the Pd(dppf)Cl₂ catalyst to the stirring suspension.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Data Summary: Suzuki-Miyaura Coupling

Coupling Partner Catalyst (mol%) Ligand Base Solvent Temp (°C) Yield (%)
Phenylboronic acid Pd(OAc)₂ (2) SPhos K₃PO₄ Toluene/H₂O 100 >90
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ (3) (dppf) K₂CO₃ Dioxane/H₂O 90 ~85-95
3-Pyridylboronic acid Pd₂(dba)₃ (1.5) XPhos K₃PO₄ Dioxane 110 ~75-85

| Benzylboronic acid pinacol ester | Pd(dppf)Cl₂ (5) | (dppf) | Cs₂CO₃ | THF/H₂O | 80 | ~70-80 |

B. Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction is a powerful method for forming aryl amines.[10][17][18] Using this compound, it can be applied intermolecularly to create complex unsymmetrical diamines or intramolecularly to forge heterocycles like carbazoles.[7][24]

Protocol 2: Intramolecular Synthesis of 9-Methyl-9H-carbazole

This cyclization is a direct route to the carbazole core, a privileged scaffold in materials science and medicinal chemistry.

Buchwald-Hartwig Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine 2-Bromo-N-phenylaniline, and NaO-t-Bu in a reaction flask. (Note: Substrate is N-phenyl, not N-methyl for this example) catalyst_ligand 2. Add Pd₂(dba)₃ and XPhos. reagents->catalyst_ligand solvent 3. Add degassed Toluene. catalyst_ligand->solvent heat 4. Heat to 110 °C under N₂ atmosphere. Monitor by TLC/LC-MS. solvent->heat quench 5. Cool, filter through Celite®, and wash with Toluene. heat->quench concentrate 6. Concentrate the filtrate. quench->concentrate purify 7. Purify by column chromatography. concentrate->purify

Caption: Experimental workflow for intramolecular Buchwald-Hartwig amination.

Materials:

  • 2-Bromo-N-phenylaniline (1.0 mmol, 248 mg) - Note: N-phenylaniline is used for this specific cyclization.

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd(OAc)₂, XPhos, and NaOt-Bu to a Schlenk tube.

  • Add 2-Bromo-N-phenylaniline followed by degassed toluene.

  • Seal the tube, remove from the glovebox, and heat the mixture to 110 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography (hexane/ethyl acetate) to obtain the carbazole product.

Data Summary: Buchwald-Hartwig Amination

Nucleophile Catalyst (mol%) Ligand Base Solvent Temp (°C) Product Type
Morpholine Pd₂(dba)₃ (1) RuPhos NaOt-Bu Toluene 100 Intermolecular
Aniline Pd(OAc)₂ (2) XPhos K₂CO₃ Dioxane 110 Intermolecular
Intramolecular Pd(OAc)₂ (2) XPhos NaOt-Bu Toluene 110 Carbazole

| Benzylamine | Pd(OAc)₂ (2) | BrettPhos | K₃PO₄ | t-BuOH | 100 | Intermolecular |

C. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual palladium and copper(I) catalytic system.[25][26][27] It is a highly reliable method for synthesizing arylalkynes.

Protocol 3: Synthesis of 2-((4-Methoxyphenyl)ethynyl)-N-methylaniline

Sonogashira Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine this compound, Pd(PPh₃)₂Cl₂, and CuI in a flask. atmosphere 2. Evacuate and backfill with N₂. reagents->atmosphere add_solvents_reagents 3. Add THF, Diisopropylamine, and the terminal alkyne. atmosphere->add_solvents_reagents stir 4. Stir at room temperature. Monitor by TLC/LC-MS. add_solvents_reagents->stir filter 5. Dilute with Et₂O, filter through Celite®. stir->filter wash 6. Wash filtrate with aq. NH₄Cl and brine. filter->wash dry 7. Dry over Na₂SO₄, filter, and concentrate. wash->dry purify 8. Purify by column chromatography. dry->purify

Caption: Experimental workflow for Sonogashira coupling.

Materials:

  • This compound (1.0 mmol, 186 mg)

  • 1-Ethynyl-4-methoxybenzene (1.1 mmol, 145 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 21 mg)

  • Copper(I) Iodide (CuI) (0.06 mmol, 11 mg)

  • Diisopropylamine (DIPA) (3.0 mmol, 0.42 mL)

  • Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous, degassed THF and diisopropylamine.

  • Add 1-ethynyl-4-methoxybenzene via syringe and stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite®, washing with more ether.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the product.

Data Summary: Sonogashira Coupling

Alkyne Pd Catalyst (mol%) Cu(I) Source (mol%) Base Solvent Temp Yield (%)
Phenylacetylene Pd(PPh₃)₄ (2) CuI (4) Et₃N THF RT >90
Trimethylsilylacetylene Pd(PPh₃)₂Cl₂ (3) CuI (5) DIPA Toluene 50 °C ~85-95
1-Hexyne Pd(OAc)₂ (2) / PPh₃ (4) CuI (4) Piperidine DMF RT ~80-90

| 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | THF | RT | >90 |

D. Heck Coupling: C(sp²)-C(sp²) Vinylation

The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing access to substituted styrenes and related structures.[11][28][29] The reaction is stereospecific, typically yielding the trans product.[11][28]

Protocol 4: Synthesis of (E)-N-Methyl-2-(styryl)aniline

Materials:

  • This compound (1.0 mmol, 186 mg)

  • Styrene (1.5 mmol, 0.17 mL)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 12 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 0.21 mL)

  • N,N-Dimethylformamide (DMF) (4 mL)

Procedure:

  • Add this compound, Pd(OAc)₂, and P(o-tol)₃ to a flame-dried Schlenk tube.

  • Evacuate and backfill with nitrogen three times.

  • Add anhydrous, degassed DMF, triethylamine, and styrene via syringe.

  • Heat the sealed reaction vessel to 100 °C for 16-24 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography.

Data Summary: Heck Coupling

Alkene Catalyst (mol%) Ligand Base Solvent Temp (°C) Yield (%)
n-Butyl acrylate Pd(OAc)₂ (1) P(o-tol)₃ Et₃N DMF 100 >85
Acrylonitrile Pd/C (5) None NaOAc DMA 140 ~75-85[30]
Cyclohexene Pd(OAc)₂ (2.5) PPh₃ K₂CO₃ DMA 120 ~60-70

| 4-Vinylpyridine | Pd(OAc)₂ (2) | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 110 | ~80-90 |

Troubleshooting and Key Considerations

  • Low Yields:

    • Cause: Inactive catalyst. Ensure rigorous exclusion of oxygen, especially when using air-sensitive phosphine ligands. Use freshly opened, high-purity solvents and reagents.

    • Solution: Screen different ligands. Bulky, electron-rich ligands like XPhos, RuPhos, or NHCs can dramatically improve yields for challenging substrates.[9][15][16] Re-evaluate the choice of base and solvent.

  • Side Reactions:

    • Hydrodehalogenation (Ar-Br → Ar-H): This can occur in the presence of trace water or other proton sources. Ensure anhydrous conditions.

    • Homocoupling (R-M → R-R): This is common in Suzuki (boronic acid homocoupling) and Sonogashira (alkyne homocoupling, Glaser coupling) reactions. Minimizing oxygen exposure is critical to suppress these pathways.

  • Reaction Stalling:

    • Cause: Catalyst decomposition or product inhibition.

    • Solution: Consider using a more robust precatalyst or a different ligand system. Sometimes, a slow addition of one of the reagents can maintain a low, steady concentration and prevent catalyst deactivation.

Conclusion

This compound stands out as a highly versatile and valuable substrate in palladium-catalyzed cross-coupling chemistry. By mastering the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, researchers can efficiently access a vast chemical space of N-methyl-2-arylanilines and related carbazole heterocycles. The success of these transformations is not serendipitous; it relies on a firm understanding of the catalytic cycle and a rational selection of the catalyst, ligand, base, and solvent. The protocols and data provided herein serve as a robust foundation for both routine synthesis and the development of novel molecular entities in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of diverse heterocyclic compounds utilizing 2-bromo-N-methylaniline as a key starting material. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocols herein leverage modern catalytic methodologies, including palladium- and copper-catalyzed reactions, to construct valuable heterocyclic cores such as indoles, carbazoles, and other related structures. Each section explains the underlying chemical principles, provides step-by-step procedures, and offers insights into the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Versatility of this compound

This compound is a readily available and versatile building block in synthetic organic chemistry. The presence of the bromine atom at the ortho position to the N-methylamino group allows for a variety of intramolecular and intermolecular cross-coupling reactions. The N-methyl group provides a handle for further derivatization and influences the electronic and steric properties of the molecule, often leading to high regioselectivity in cyclization reactions. This guide will explore three powerful strategies for the construction of complex heterocyclic systems from this precursor: the synthesis of N-methylindoles via Sonogashira coupling and subsequent cyclization, the construction of N-methylcarbazoles through intramolecular C-H arylation, and the formation of nitrogen-containing heterocycles via an intramolecular Heck reaction.

Synthesis of N-Methylindoles via Sequential Sonogashira Coupling and Intramolecular Cyclization

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry due to its prevalence in pharmaceuticals and natural products. A highly efficient two-step sequence to synthesize N-methylindoles from this compound involves an initial palladium-catalyzed Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynyl-N-methylaniline intermediate.

Mechanistic Rationale

The Sonogashira coupling is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) species, followed by transmetalation with a copper(I) acetylide and reductive elimination to yield the coupled product.

The subsequent intramolecular cyclization can be promoted by either palladium or copper catalysts. The Larock indole synthesis, a well-known palladium-catalyzed heteroannulation, proceeds via migratory insertion of the alkyne into the aryl-palladium bond, followed by reductive elimination.[2][3] While traditionally employing iodoanilines, modifications have enabled the use of more accessible bromoanilines.[4]

G Start This compound Reagents1 Terminal Alkyne Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) Start->Reagents1 Intermediate 2-Alkynyl-N-methylaniline Reagents1->Intermediate Intermediate_ref 2-Alkynyl-N-methylaniline Reagents2 Catalyst (e.g., Pd(OAc)₂ or CuI) Base (e.g., K₂CO₃ or Cs₂CO₃) Product N-Methylindole Reagents2->Product Intermediate_ref->Reagents2

Experimental Protocols

Protocol 1.1: Sonogashira Coupling of this compound with Phenylacetylene

This protocol details the synthesis of the intermediate, N-methyl-2-(phenylethynyl)aniline.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv.)

    • Phenylacetylene (1.2 mmol, 1.2 equiv.)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)

    • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

    • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.)

    • Anhydrous and degassed toluene (5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.

    • Seal the flask, evacuate, and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

    • Add anhydrous and degassed toluene, followed by triethylamine.

    • Add this compound and phenylacetylene to the stirred solution.

    • Heat the reaction mixture to 70 °C and stir for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-methyl-2-(phenylethynyl)aniline.

Protocol 1.2: Palladium-Catalyzed Intramolecular Cyclization (Larock-type)

  • Materials:

    • N-methyl-2-(phenylethynyl)aniline (1.0 mmol, 1.0 equiv.)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • In a sealed tube, combine N-methyl-2-(phenylethynyl)aniline, Pd(OAc)₂, and K₂CO₃.

    • Evacuate and backfill the tube with an inert gas.

    • Add anhydrous DMF.

    • Seal the tube and heat the mixture to 100 °C for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, cool to room temperature.

    • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the desired N-methyl-2-phenylindole.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂K₂CO₃DMF10075-90[2][5]
CuI / L-prolineCs₂CO₃Dioxane11070-85[6]

Synthesis of N-Methylcarbazoles via Intramolecular C-H Arylation

Carbazoles are an important class of nitrogen-containing heterocycles with applications in materials science and medicinal chemistry. A powerful strategy for their synthesis involves a two-step process: an initial intermolecular C-N coupling to form an N-aryl-2-bromo-N-methylaniline intermediate, followed by a palladium- or copper-catalyzed intramolecular C-H arylation.

Mechanistic Rationale

The initial N-arylation can be achieved via a Buchwald-Hartwig amination or an Ullmann condensation to form the key biaryl amine precursor. The subsequent intramolecular C-H arylation is a direct and atom-economical method for forming the carbazole ring. This step typically proceeds via a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is activated by the metal catalyst, leading to the formation of a pallada- or cupracycle intermediate, followed by reductive elimination to furnish the carbazole product.[7][8]

G Start This compound Reagents1 Aryl Halide (e.g., Iodobenzene) Pd or Cu Catalyst Ligand (e.g., Xantphos) Base (e.g., K₃PO₄) Start->Reagents1 Intermediate N-Aryl-2-bromo-N-methylaniline Reagents1->Intermediate Intermediate_ref N-Aryl-2-bromo-N-methylaniline Reagents2 Pd or Cu Catalyst Oxidant (e.g., Cu(OAc)₂ or Air) Base (e.g., K₂CO₃) Product N-Methylcarbazole Reagents2->Product Intermediate_ref->Reagents2

Experimental Protocols

Protocol 2.1: Buchwald-Hartwig Amination to Synthesize N-Methyl-N-phenyl-2-bromoaniline

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv.)

    • Iodobenzene (1.1 mmol, 1.1 equiv.)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

    • Xantphos (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

    • Anhydrous toluene (5 mL)

  • Procedure:

    • To a flame-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and K₃PO₄.

    • Seal the tube, evacuate, and backfill with an inert gas. Repeat this cycle three times.

    • Add anhydrous toluene, this compound, and iodobenzene.

    • Heat the reaction mixture to 110 °C and stir for 16-24 hours.

    • Monitor the reaction by GC-MS. Upon completion, cool to room temperature.

    • Dilute with ethyl acetate and filter through Celite.

    • Concentrate the filtrate and purify by column chromatography to yield N-methyl-N-phenyl-2-bromoaniline.

Protocol 2.2: Palladium-Catalyzed Intramolecular C-H Arylation

  • Materials:

    • N-Methyl-N-phenyl-2-bromoaniline (1.0 mmol, 1.0 equiv.)

    • Palladium(II) acetate (Pd(OAc)₂) (0.1 mmol, 10 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

    • Anhydrous dimethylacetamide (DMA) (5 mL)

  • Procedure:

    • In a sealed tube, combine N-methyl-N-phenyl-2-bromoaniline, Pd(OAc)₂, and K₂CO₃.

    • Evacuate and backfill the tube with an inert gas.

    • Add anhydrous DMA.

    • Seal the tube and heat the mixture to 130 °C for 24 hours.

    • After cooling, dilute with water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to afford N-methylcarbazole.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂ / PPh₃K₂CO₃DMA130-15070-85[4]
Ir(III)/Cu(II)K₂CO₃Dioxane12065-80[7]

Synthesis of Dihydroindoles via Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful tool for the construction of carbo- and heterocyclic rings.[9][10] By preparing a suitable precursor from this compound, such as N-allyl-2-bromo-N-methylaniline, an intramolecular palladium-catalyzed cyclization can be effected to yield substituted dihydroindoles.

Mechanistic Rationale

The synthesis of the N-allyl precursor is a standard nucleophilic substitution reaction. The subsequent intramolecular Heck reaction follows the established catalytic cycle: oxidative addition of the aryl bromide to a Pd(0) complex, migratory insertion of the tethered alkene into the aryl-palladium bond, and subsequent β-hydride elimination to afford the cyclized product and regenerate the Pd(0) catalyst.[11][12] The regioselectivity of the cyclization is typically governed by the formation of the more stable five-membered ring.

G Start This compound Reagents1 Allyl Bromide Base (e.g., K₂CO₃) Start->Reagents1 Intermediate N-Allyl-2-bromo-N-methylaniline Reagents1->Intermediate Intermediate_ref N-Allyl-2-bromo-N-methylaniline Reagents2 Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., PPh₃) Base (e.g., Et₃N) Product N-Methyl-dihydroindole derivative Reagents2->Product Intermediate_ref->Reagents2

Experimental Protocols

Protocol 3.1: Synthesis of N-Allyl-2-bromo-N-methylaniline

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv.)

    • Allyl bromide (1.2 mmol, 1.2 equiv.)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

    • Acetone (10 mL)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in acetone.

    • Add potassium carbonate and allyl bromide.

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • After cooling, filter off the solids and wash with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to obtain N-allyl-2-bromo-N-methylaniline.

Protocol 3.2: Intramolecular Heck Reaction

  • Materials:

    • N-Allyl-2-bromo-N-methylaniline (1.0 mmol, 1.0 equiv.)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

    • Triphenylphosphine (PPh₃) (0.1 mmol, 10 mol%)

    • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv.)

    • Anhydrous acetonitrile (MeCN) (10 mL)

  • Procedure:

    • To a sealed tube, add N-allyl-2-bromo-N-methylaniline, Pd(OAc)₂, PPh₃, and triethylamine.

    • Add anhydrous acetonitrile.

    • Seal the tube and heat to 100 °C for 12-18 hours.

    • Cool the reaction mixture to room temperature and evaporate the solvent.

    • Purify the crude product by flash column chromatography to yield the corresponding N-methyl-dihydroindole derivative.[11]

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂ / PPh₃Et₃NMeCN10060-75[11][13]
Pd(PPh₃)₄K₂CO₃DMF12065-80[11]

Conclusion

This compound stands out as a highly effective and adaptable starting material for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The methodologies presented in this guide, including sequential Sonogashira coupling/cyclization for indoles, intramolecular C-H arylation for carbazoles, and the intramolecular Heck reaction for dihydroindoles, showcase the power of modern transition-metal catalysis. These protocols are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors in drug discovery and materials science.

References

Application Note: A Practical Guide to the Purification of 2-Bromo-N-methylaniline via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 2-Bromo-N-methylaniline using silica gel column chromatography. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It outlines the fundamental principles of the separation, methods for optimizing the mobile phase using Thin-Layer Chromatography (TLC), a step-by-step purification protocol, and essential troubleshooting advice. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chromatographic process.

Introduction: The Need for Purifying this compound

This compound is a valuable building block in organic synthesis, serving as a key intermediate in the production of pharmaceuticals, agrochemicals, and various specialty chemicals.[1] Its utility in creating complex molecules, such as benzimidazole derivatives, necessitates a high degree of purity. Synthetic routes to this compound, for instance, the reduction of 2-bromoformylanilide or direct manipulation of other anilines, can result in a crude product contaminated with starting materials, by-products, or colored oxidation products.[2]

Column chromatography is a powerful and widely used technique for the separation and purification of individual compounds from a mixture.[3] This application note details a robust method for purifying this compound on a gram scale using normal-phase column chromatography with silica gel as the stationary phase.

Foundational Principles of Separation

The purification process relies on the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (solvent system). The separation of components in the crude mixture is governed by a dynamic equilibrium between adsorption onto the stationary phase and dissolution in the mobile phase.[3]

  • Stationary Phase: Silica gel is slightly acidic and highly polar due to the presence of surface silanol (Si-OH) groups.

  • Analyte Polarity: The polarity of the compounds in the mixture determines their affinity for the silica gel. More polar compounds will adsorb more strongly to the stationary phase and thus elute more slowly.

  • Mobile Phase: The solvent, or eluent, flows through the column, carrying the sample with it. A more polar mobile phase will have a stronger interaction with the silica gel, effectively competing for adsorption sites and causing all compounds to elute faster.

The key to a successful separation is to select a mobile phase that allows for differential migration of the target compound and its impurities. For aromatic amines like this compound, a mixture of a non-polar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate) is typically effective.[4]

Physicochemical Properties of this compound

A clear understanding of the target molecule's properties is fundamental to designing a purification strategy.

PropertyValueSource
Molecular Formula C₇H₈BrN[5][6]
Molecular Weight 186.05 g/mol [5]
Appearance Liquid (may appear as a brown solid at lower temperatures)[5]
Density ~1.589 g/mL at 25 °C[5][7]
Boiling Point 107-109 °C at 12 mmHg[5][7]
Refractive Index n20/D ~1.6070[5][7]
Topological Polar Surface Area 12 Ų[8]

The secondary amine group (-NHCH₃) in this compound makes it moderately polar, capable of hydrogen bonding. This polarity is the primary handle for its separation from less polar impurities (e.g., unreacted starting materials without the amine group) and more polar impurities (e.g., di-substituted or oxidized species).

Safety and Handling Precautions

This compound is a hazardous substance and must be handled with appropriate care.

  • Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8][9] It may also cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5][9] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[9]

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area, protected from light.[9]

Refer to the Safety Data Sheet (SDS) for complete safety information before beginning any experimental work.[5][9]

Experimental Protocol: Purification of this compound

This protocol is divided into two key stages: initial method development using Thin-Layer Chromatography (TLC) and the subsequent scale-up to column chromatography.

Workflow Overview

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Purification cluster_2 Phase 3: Analysis & Isolation TLC TLC Optimization (Find optimal mobile phase) Rf Target Rf Value (0.25 - 0.35) TLC->Rf Analyze Column Prepare Silica Gel Column Rf->Column Apply Conditions Load Load Crude Sample Column->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Evaporate Solvent Pool->Evap Pure Obtain Pure Product Evap->Pure

Caption: Overall workflow for the purification of this compound.

Part A: TLC for Mobile Phase Optimization

The goal is to find a solvent system where the this compound spot has a Retention Factor (Rf) value between 0.25 and 0.35. This Rf value typically provides the best separation on a column.[3]

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Crude this compound

  • Developing chambers (beakers with watch glasses)

  • Capillary spotters

  • Solvents: Hexane (or heptane), Ethyl Acetate (EtOAc)

  • Visualization: UV lamp (254 nm)

Procedure:

  • Prepare Sample: Dissolve a small amount of the crude material in a few drops of a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Using a capillary spotter, carefully spot the dissolved sample onto the baseline of a TLC plate.

  • Develop the Plate: Place a small amount of the chosen mobile phase (e.g., 5% EtOAc in Hexane) into a developing chamber. Place the spotted TLC plate into the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Calculate Rf: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimize: Adjust the polarity of the mobile phase by changing the ratio of ethyl acetate to hexane.

    • If the Rf is too low (<0.2), increase the polarity by adding more ethyl acetate.

    • If the Rf is too high (>0.5), decrease the polarity by reducing the amount of ethyl acetate.

    • Test solvent systems such as 5%, 10%, and 15% Ethyl Acetate in Hexane.

Note on Amines: Aromatic amines can sometimes "streak" or tail on acidic silica gel. If this is observed, adding a small amount of triethylamine (~0.5-1%) to the mobile phase can neutralize the acidic sites on the silica and lead to sharper spots and better separation.[10]

Part B: Column Chromatography Protocol

Once an optimal solvent system is identified (e.g., 10% EtOAc/Hexane), proceed with the column purification.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Mobile phase (optimized from Part A)

  • Crude this compound

  • Sand and cotton wool

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Procedure:

  • Column Preparation (Slurry Packing):

    • Place a small plug of cotton wool at the bottom of the column. Add a thin layer (~1 cm) of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane).[2] The amount of silica should be 20-50 times the weight of the crude sample for effective separation.[3]

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to settle into a compact bed. The top of the silica bed must remain flat and should never be allowed to run dry.[11]

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting the eluent in fractions.

    • Maintain a constant flow rate. If necessary, gentle pressure can be applied to the top of the column.

    • Start with a less polar solvent system and gradually increase the polarity if a gradient elution is needed to separate closely related impurities.[4]

  • Monitoring the Separation:

    • Periodically analyze the collected fractions using TLC. Spot the starting material and each fraction on the same plate to track the elution of the product.

    • Fractions containing only the pure product (single spot at the correct Rf) should be combined.

  • Isolation of Pure Product:

    • Combine all pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Confirm the purity of the final product using analytical techniques such as NMR or GC-MS.

Visualizing the Separation Process

Caption: Separation of components on a silica gel column.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor or No Separation Incorrect mobile phase polarity.Re-optimize the mobile phase using TLC. Ensure the product Rf is in the 0.25-0.35 range.
Column was packed unevenly.Repack the column carefully, ensuring a homogenous slurry and avoiding air bubbles.
Cracked or Channeled Column Bed Silica bed ran dry.Always keep the silica bed covered with solvent. Add a layer of sand to the top to prevent disruption.
Heat generated during packing.Pack the column using a low-polarity solvent (hexane) and switch to the eluting solvent just before loading the sample.
Product Elutes with Streaking/Tailing Silica gel is too acidic for the amine.Add 0.5-1% triethylamine to the mobile phase to neutralize the silica gel.
Sample was overloaded on the column.Use a proper ratio of silica to crude product (at least 20:1 by weight).
Colored Impurities Remain at the Top Impurities are highly polar (e.g., oxidation products).These can often be left on the column. If they co-elute, a more polar solvent system may be needed after the main product has eluted to wash the column.

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of this compound. By carefully optimizing the mobile phase with TLC and following the detailed column chromatography procedure, researchers can obtain a high-purity product suitable for demanding synthetic applications. The key to success lies in a systematic approach, from understanding the physicochemical properties of the target molecule to meticulous execution of the separation technique.

References

Application Note & Protocol: A Scalable and Efficient Synthesis of 2-Bromo-N-methylaniline for Pharmaceutical and Fine Chemical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the large-scale synthesis of 2-Bromo-N-methylaniline, a key intermediate in the production of various pharmaceuticals and fine chemicals. We present a detailed, field-proven protocol for the N-methylation of 2-bromoaniline, selected for its high selectivity, scalability, and efficiency. This guide includes a thorough examination of the reaction mechanism, a step-by-step experimental procedure, safety and handling protocols, and robust analytical methods for quality control. Additionally, alternative synthetic strategies are discussed to provide a complete overview for researchers and process chemists.

Introduction and Strategic Importance

This compound (CAS No. 6832-87-7) is a crucial building block in organic synthesis.[1] Its utility is particularly notable in the pharmaceutical industry, where it serves as a precursor for the synthesis of complex heterocyclic scaffolds, such as benzimidazoles, which are prevalent in many therapeutic agents.[2] The presence of both a nucleophilic secondary amine and a reactive aryl bromide moiety allows for diverse and sequential chemical transformations, making it a valuable intermediate for drug discovery and development professionals.

The primary challenge in the industrial production of this compound lies in achieving high regioselectivity and yield in a cost-effective and scalable manner. This application note details a robust protocol centered on the direct N-methylation of 2-bromoaniline, a method that has shown considerable promise for large-scale implementation.

Overview of Synthetic Strategies

Several synthetic routes can be envisioned for the preparation of this compound. A critical evaluation of these pathways is essential for selecting a process that is not only efficient but also economically and environmentally viable on a large scale.

  • N-Methylation of 2-Bromoaniline: This is a direct and atom-economical approach. The primary challenge is to ensure selective mono-methylation and prevent the formation of the tertiary amine byproduct. Modern catalytic systems, particularly those employing transition metals like ruthenium or iridium, have demonstrated high efficacy and selectivity for this transformation using methanol as a C1 source.[3][4]

  • Bromination of N-Methylaniline: While seemingly straightforward, the electrophilic aromatic bromination of N-methylaniline presents significant regioselectivity challenges. The amino group is a strong ortho-, para-director, leading to a mixture of 2-bromo and 4-bromo isomers, as well as potential di-brominated products, which would necessitate complex and costly purification steps.[5]

  • Reduction of N-formyl-2-bromoaniline: This method involves the formylation of 2-bromoaniline followed by reduction of the resulting amide. While effective, it adds an extra step to the synthesis, potentially lowering the overall yield and increasing process complexity.

  • Reductive Amination: This involves the reaction of 2-bromobenzaldehyde with methylamine to form an imine, which is then reduced. This is a viable route, but the availability and cost of the starting aldehyde can be a factor.

Based on this analysis, the direct N-methylation of 2-bromoaniline emerges as the most promising strategy for a large-scale, efficient, and selective synthesis. The protocol detailed below is based on this approach, leveraging a well-documented catalytic system.

Recommended Large-Scale Synthesis Protocol: N-Methylation of 2-Bromoaniline

This protocol is adapted from established procedures for the N-methylation of anilines using a ruthenium catalyst and methanol as the methylating agent.[3] It is designed for scalability and operational safety.

Reaction Principle

The reaction proceeds via a "borrowing hydrogen" mechanism. The ruthenium catalyst temporarily "borrows" hydrogen from methanol to form a ruthenium-hydride species and formaldehyde in situ. The formaldehyde then reacts with the primary amine (2-bromoaniline) to form an imine intermediate. This imine is subsequently reduced by the ruthenium-hydride to yield the desired N-methylated product, regenerating the catalyst and producing water as the sole byproduct.

digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1: Workflow for the large-scale synthesis of this compound.

Materials and Equipment
Reagent/MaterialCAS No.Molar Mass ( g/mol )Quantity ( kg/mol )Notes
2-Bromoaniline615-36-1172.0317.20 kg (100 mol)Starting material
(DPEPhos)RuCl₂(PPh₃)155935-18-5977.93489 g (0.5 mol)Catalyst (0.5 mol%)
Cesium Carbonate (Cs₂CO₃)534-17-8325.8216.29 kg (50 mol)Base
Anhydrous Methanol67-56-132.04100 LReagent and Solvent
Toluene108-88-392.14As neededFor extraction
Saturated NaCl solutionN/AN/AAs neededFor washing
Anhydrous MgSO₄ or Na₂SO₄7487-88-9120.37As neededDrying agent
Nitrogen (high purity)7727-37-928.01As neededInert atmosphere

Equipment:

  • Glass-lined reactor (200 L) with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Heating/cooling mantle.

  • Vacuum pump and vacuum distillation apparatus.

  • Filtration system (e.g., Nutsche filter).

  • Standard laboratory glassware and personal protective equipment (PPE).

Experimental Protocol
  • Reactor Preparation: Ensure the 200 L reactor is clean, dry, and has been rendered inert by purging with high-purity nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Charging the Reactor: To the reactor, add 2-bromoaniline (17.20 kg, 100 mol), (DPEPhos)RuCl₂(PPh₃) catalyst (489 g, 0.5 mol), and cesium carbonate (16.29 kg, 50 mol).

  • Solvent Addition: Add anhydrous methanol (100 L) to the reactor.

  • Reaction: Begin stirring and slowly heat the mixture to a reflux temperature of approximately 140°C. Maintain this temperature for 12-24 hours.

  • Monitoring the Reaction: Periodically take samples from the reaction mixture and analyze by GC-MS to monitor the consumption of 2-bromoaniline. The reaction is considered complete when the starting material is less than 1% of the total peak area.

  • Cool-down and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the catalyst and inorganic salts. Wash the filter cake with a small amount of toluene to recover any residual product.

  • Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure to remove the methanol and toluene.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Expected Yield and Product Specifications
ParameterSpecification
AppearanceColorless to pale yellow oil
Expected Yield80-90%
Purity (by GC)>98%
Boiling Point107-109 °C / 12 mmHg[6]
Density (at 25°C)~1.589 g/mL[6]

Safety and Hazard Management

4.1. Reagent Hazards:

  • 2-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

  • Cesium Carbonate: May cause respiratory irritation.

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation.

4.2. Product Hazards:

  • This compound: Harmful if swallowed.[7] Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8]

4.3. Required Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.

  • Flame-retardant lab coat.

  • Work should be conducted in a well-ventilated area or fume hood. For large-scale operations, a closed system is required.

  • An appropriate respirator should be used if ventilation is inadequate.

4.4. Waste Disposal:

All organic waste should be collected in appropriately labeled containers for hazardous waste disposal. Aqueous waste should be neutralized before disposal.

Analytical Quality Control

Rigorous analytical testing is essential to ensure the purity and identity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the product and to identify any byproducts.

  • Column: DB-5MS (30.0m × 0.25mm × 0.25μm) or equivalent.[9]

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 60°C, ramp to 300°C at 25°C/min, hold for 5 min.[9]

  • Expected Mass Spectrum: Molecular ion (m/z) at ~185/187 (due to bromine isotopes).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the structure of the compound.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.46 (dd, J = 7.9, 1.4 Hz, 1H), 7.25 (m, 1H), 6.67 (dd, J = 8.1, 1.1 Hz, 1H), 6.61 (m, 1H), 4.39 (br s, 1H, NH), 2.93 (s, 3H, N-CH₃).[2]

  • ¹³C NMR (101 MHz, CDCl₃): δ 145.97, 132.28, 128.56, 117.60, 110.74, 109.62, 30.61.[2]

digraph "QC_Logic" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 2: Quality control decision workflow.

Conclusion

The protocol described provides a robust and scalable method for the synthesis of high-purity this compound. By leveraging a selective catalytic N-methylation process, this approach avoids the regioselectivity issues inherent in other synthetic routes and offers a high-yield, atom-economical pathway suitable for industrial production. Adherence to the detailed experimental, safety, and analytical procedures will ensure a consistent and reliable supply of this important chemical intermediate.

References

Introduction: The Strategic Advantage of One-Pot Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to One-Pot Synthesis Involving 2-Bromo-N-methylaniline: Protocols and Mechanistic Insights

In modern synthetic organic chemistry, efficiency and sustainability are paramount. One-pot syntheses, where multiple reaction steps are conducted in a single reaction vessel without the isolation of intermediates, represent a cornerstone of this paradigm.[1] This approach offers significant advantages, including reduced solvent waste, shorter reaction times, and higher overall yields by minimizing material loss during purification steps—a concept known as pot economy.[1] this compound is a particularly valuable starting material in this context. Its structure features a nucleophilic secondary amine and a reactive aryl bromide C-Br bond, making it an ideal precursor for constructing complex nitrogen-containing heterocycles, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[2] This guide details palladium-catalyzed one-pot protocols using this compound, providing both step-by-step instructions and the underlying scientific rationale.

Application 1: One-Pot Tandem Synthesis of N-Methylacridone via Buchwald-Hartwig Coupling and Intramolecular Acylation

The acridone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. This protocol describes a highly efficient one-pot synthesis of N-methylacridone from this compound and 2-chlorobenzoic acid. The reaction proceeds through a domino sequence involving a palladium-catalyzed Buchwald-Hartwig C-N cross-coupling followed by an intramolecular cyclization.

Mechanistic Rationale & Causality

The success of this one-pot procedure hinges on the careful selection of a catalyst system and reaction conditions that are compatible with both transformations.

  • Buchwald-Hartwig Amination: This initial step forms the key C-N bond between the N-methylaniline nitrogen and the benzoic acid ring.[3][4] The palladium catalyst, in its active Pd(0) state, undergoes oxidative addition into the C-Cl bond of 2-chlorobenzoic acid. The resulting Pd(II) complex coordinates with the deprotonated this compound (formed by the action of a strong base like sodium tert-butoxide). Subsequent reductive elimination forges the new C-N bond, regenerating the Pd(0) catalyst.[3][4] The choice of a sterically hindered phosphine ligand (e.g., XPhos) is critical; it promotes both the oxidative addition and the final reductive elimination step, accelerating the catalytic cycle.[5]

  • Intramolecular Acylation: Upon formation of the diarylamine intermediate, the same reaction mixture, typically at an elevated temperature, facilitates the intramolecular cyclization. The carboxylate group, activated under the reaction conditions, undergoes a nucleophilic attack from the aniline nitrogen of the other ring, leading to the formation of the tricyclic acridone structure. The high temperature provides the necessary activation energy for this ring-closing step.

Experimental Workflow Diagram

cluster_0 One-Pot Reaction Vessel (Toluene) cluster_1 Work-up & Purification reagents This compound + 2-Chlorobenzoic Acid + Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) intermediate In Situ Formation of N-(2-bromophenyl)-N-methylanthranilic acid (Intermediate) reagents->intermediate Step 1: Buchwald-Hartwig C-N Coupling heating Heat (e.g., 110°C) intermediate->heating cyclization Intramolecular Acylation (Cyclization) heating->cyclization Step 2: Thermal Cyclization product N-Methylacridone cyclization->product purification Quench Extract Purify (Chromatography) product->purification cluster_0 One-Pot Reaction Vessel (Dioxane) cluster_1 Work-up & Purification reagents This compound + Terminal Alkyne (e.g., Phenylacetylene) + Pd Catalyst/Ligand + Base intermediate In Situ Formation of o-Alkynyl-N-methylaniline (Intermediate) reagents->intermediate Step 1: C-N Coupling cyclization Intramolecular Hydroamination intermediate->cyclization Step 2: Pd-Catalyzed Cyclization product 1-Methyl-2-phenylindole cyclization->product purification Filter Concentrate Purify (Chromatography) product->purification Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(L)₂-X] pd0->pd_complex Oxidative Addition amide_complex [Ar-Pd(II)(L)₂-NR'R''] pd_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR'R'' (Coupled Product) amide_complex->product salt Base-H⁺X⁻ amide_complex->salt aryl_halide Ar-X (e.g., this compound) aryl_halide->pd0 amine R'R''NH (or internal amine part) amine->pd_complex base Base base->pd_complex

References

Application Note & Protocol: The Use of Copper Iodide (CuI) Nanoparticles for C-N Cross-Coupling with 2-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and functional materials. The Ullmann condensation, a classic copper-mediated reaction, has evolved significantly from its origins requiring harsh conditions and stoichiometric copper. This guide details the contemporary application of copper iodide (CuI) nanoparticles as a highly efficient, heterogeneous catalyst for Ullmann-type C-N cross-coupling reactions. We focus specifically on the use of 2-Bromo-N-methylaniline as a substrate, providing deep mechanistic insights, a validated experimental protocol, and best practices for catalyst handling and reuse. The use of CuI nanoparticles offers substantial advantages, including high catalytic activity, mild reaction conditions, operational simplicity, and excellent catalyst recyclability, positioning it as a cost-effective and sustainable alternative to other transition-metal-catalyzed systems.[1][2][3]

Introduction: The Modern Ullmann Reaction

The synthesis of N-aryl amines is a fundamental transformation in chemical research and industry. Historically, the Ullmann reaction provided one of the first reliable methods for this purpose but was hampered by the need for high temperatures and stoichiometric amounts of copper.[4] Over the past two decades, significant advancements have been made in developing milder and more efficient catalytic systems.[4]

Copper iodide (CuI) has emerged as a particularly effective catalyst precursor. When formulated as nanoparticles, its catalytic prowess is magnified.[1] The high surface-area-to-volume ratio of CuI nanoparticles exposes a greater number of active catalytic sites, leading to enhanced reaction rates and yields.[1][3] Furthermore, their nature as a "semi-heterogeneous" catalyst combines the high selectivity of homogeneous systems with the practical benefits of heterogeneous catalysis, namely the ease of separation from the reaction mixture and the potential for recycling.[5][6] This guide focuses on the C-N cross-coupling of an aryl halide, using this compound as a representative substrate, to form complex tri-substituted amine structures crucial in medicinal chemistry.

Mechanistic Rationale: Causality in Catalysis

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting experiments. The copper-catalyzed N-arylation is widely believed to proceed through a Cu(I)/Cu(III) catalytic cycle, particularly the Oxidative Addition-Reductive Elimination (OA-RE) pathway.[7][8]

The Catalytic Cycle involves three primary steps:

  • Nucleophile Activation & Catalyst Coordination: The reaction is initiated in the presence of a base (e.g., K₂CO₃, Cs₂CO₃). The base deprotonates the amine nucleophile, forming a more reactive amide species. This species then coordinates with a Cu(I) active site on the surface of the nanoparticle.

  • Oxidative Addition (Rate-Determining Step): The aryl halide (this compound) undergoes oxidative addition to the copper(I)-amide complex. This step involves the insertion of the copper center into the carbon-bromine bond, forming a transient, high-energy Cu(III) intermediate. This is often the slowest, or rate-determining, step of the cycle.[7][8][9]

  • Reductive Elimination: The unstable Cu(III) intermediate rapidly undergoes reductive elimination. The C-N bond is formed, releasing the final N-arylated product. This step regenerates the active Cu(I) species on the nanoparticle surface, allowing it to re-enter the catalytic cycle.[7][8]

Why Use CuI Nanoparticles?

  • High Surface Area: Provides a high density of catalytically active Cu(I) sites.

  • Ligand-Free Operation: The high surface energy and reactivity of nanoparticles can often circumvent the need for expensive and air-sensitive organic ligands that are typically required in homogeneous Ullmann reactions.[10][11]

  • Enhanced Stability & Recyclability: As a solid-phase catalyst, CuI nanoparticles can be easily recovered by simple filtration or centrifugation and reused multiple times with minimal loss of activity.[6][12]

Ullmann Catalytic Cycle cluster_cycle Cu(I)/Cu(III) Catalytic Cycle CuI Active Cu(I) Catalyst (Nanoparticle Surface) Cu_Amide [Cu(I)-NR'R''] Complex CuI->Cu_Amide + R'R''NH, Base - Base-H⁺ CuIII Aryl-Cu(III) Intermediate Cu_Amide->CuIII + Ar-X (Oxidative Addition) (Rate-Limiting Step) CuIII->CuI Reductive Elimination - Ar-NR'R'' (Product) Product N-Aryl Product CuIII->Product Amine Amine (R'R''NH) Amine->CuI ArylHalide Aryl Halide (Ar-X) (e.g., this compound) ArylHalide->Cu_Amide

Caption: The Cu(I)/Cu(III) catalytic cycle for N-arylation.

Experimental Protocol: N-Arylation of Morpholine with this compound

This protocol provides a validated, step-by-step method for a representative C-N cross-coupling reaction.

Objective: To synthesize 4-(2-(methylamino)phenyl)morpholine using a recyclable CuI nanoparticle catalyst.

Materials & Equipment
Reagent/MaterialFormulaPuritySupplier
This compoundC₇H₈BrN>98%Commercial
MorpholineC₄H₉NO>99%Commercial
Copper Iodide (CuI) NanoparticlesCuI~20-60 nmCommercial
Potassium Carbonate (K₂CO₃)K₂CO₃>99%, anhydrousCommercial
Dimethylformamide (DMF)C₃H₇NOAnhydrous, >99.8%Commercial
Ethyl Acetate (EtOAc)C₄H₈O₂ACS GradeCommercial
Saturated NaCl Solution (Brine)NaCl(aq)-Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄ACS GradeCommercial
Silica GelSiO₂60 Å, 230-400 meshCommercial

Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon gas inlet, standard glassware, rotary evaporator, column chromatography setup.

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 186 mg), potassium carbonate (2.0 mmol, 276 mg), and the CuI nanoparticles (0.05 mmol, 5 mol%, 9.5 mg).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon gas for 5-10 minutes.

  • Reagent Addition: Using a syringe, add anhydrous DMF (5 mL) followed by morpholine (1.2 mmol, 105 µL).

  • Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Product Isolation:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the CuI nanoparticles and K₂CO₃. (See Section 3.3 for catalyst recovery) .

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove DMF and residual salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product, 4-(2-(methylamino)phenyl)morpholine.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Catalyst Recovery and Reuse

A key advantage of this protocol is the reusability of the catalyst.[10][12]

  • Recovery: The solid filtered off on the Celite® pad contains the CuI nanoparticles and inorganic base.

  • Washing: Wash this solid thoroughly with deionized water to remove the base, followed by ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove any adsorbed organic residues.

  • Drying: Dry the recovered grey-white powder under vacuum at 60-80 °C for 4 hours.

  • Reuse: The reactivated catalyst can be used directly in subsequent reaction cycles, typically with only a minor decrease in activity over 3-5 cycles.

Data Summary & Workflow Visualization

Optimization of Reaction Conditions

The following table presents representative data for the optimization of the C-N coupling reaction, demonstrating the influence of key parameters.

EntryBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)DMF1201692
2Cs₂CO₃ (2.0)DMF1201695
3K₃PO₄ (2.0)DMF1201688
4K₂CO₃ (2.0)DMSO1201690
5K₂CO₃ (2.0)Toluene1102465
6K₂CO₃ (2.0)DMF1002475
7NoneDMF12024<5

Yields are for isolated, purified product. This data illustrates that a strong inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF provides optimal results.

Experimental Workflow Diagram

Experimental Workflow start Start setup 1. Combine Reactants: - Aryl Halide - Amine - Base - CuI Nanoparticles - Solvent start->setup inert 2. Purge with N₂/Ar setup->inert react 3. Heat & Stir (e.g., 120°C, 16h) inert->react cool 4. Cool to RT react->cool dilute 5. Dilute with EtOAc cool->dilute filter 6. Filter through Celite dilute->filter extract 7. Liquid-Liquid Extraction (Wash with H₂O & Brine) filter->extract catalyst_recovery 6a. Recover Solid from Filter filter->catalyst_recovery dry 8. Dry Organic Layer (Na₂SO₄) extract->dry concentrate 9. Concentrate in vacuo dry->concentrate purify 10. Column Chromatography concentrate->purify product Pure Product purify->product wash_catalyst 6b. Wash with H₂O, EtOH catalyst_recovery->wash_catalyst dry_catalyst 6c. Dry under Vacuum wash_catalyst->dry_catalyst reuse Recycle Catalyst dry_catalyst->reuse

Caption: Step-by-step workflow for synthesis and catalyst recycling.

Conclusion and Future Outlook

The use of copper iodide nanoparticles represents a significant advancement in the field of C-N cross-coupling chemistry. This protocol demonstrates a practical, efficient, and robust method for the N-arylation of amines with this compound, a challenging yet important transformation. The operational simplicity, mild conditions, and catalyst reusability make this approach highly attractive for both academic research and industrial-scale synthesis.[1][2][6]

Future research will likely focus on immobilizing CuI nanoparticles on various supports (e.g., silica, magnetic materials, graphene) to further enhance their stability, reusability, and ease of handling, pushing the boundaries of sustainable chemical synthesis.[3][13]

References

Application Notes and Protocols: Synthesis of Alkyltelluro-Substituted Aromatic Amines from 2-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of alkyltelluro-substituted aromatic amines, specifically targeting researchers, scientists, and professionals in drug development. The synthesis commences with the readily available starting material, 2-Bromo-N-methylaniline. Organotellurium compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant and anticancer properties.[1] This guide offers a detailed, step-by-step methodology, explains the underlying chemical principles, and provides critical insights for a successful and reproducible synthesis.

Introduction

Organotellurium compounds, which contain a carbon-tellurium bond, represent a unique class of molecules with expanding applications in organic synthesis and medicinal chemistry.[2] Their distinct chemical properties, stemming from the unique nature of the tellurium atom, have led to their investigation as potential therapeutic agents.[1] Alkyltelluro-substituted aromatic amines, in particular, have demonstrated potential for radical trapping, a property of significant interest in mitigating oxidative stress-related pathologies.[3]

The synthesis of these valuable compounds can be achieved through various methods. A common and effective approach involves the nucleophilic substitution of an aryl halide with an in situ generated alkyltellurolate anion. This guide focuses on the synthesis of N-methyl-2-(alkyltelluro)aniline starting from this compound, a commercially available and versatile building block.[3][4]

Synthesis Pathway Overview

The overall synthetic strategy involves a two-step, one-pot reaction. First, elemental tellurium is reduced to form a telluride anion. This is followed by the in situ generation of an alkyltellurolate anion via reaction with an alkylating agent. Finally, this nucleophilic tellurolate displaces the bromide from this compound to form the desired product.

Synthesis_Workflow cluster_step1 Step 1: Generation of Telluride Anion cluster_step2 Step 2: Formation of Alkyltellurolate cluster_step3 Step 3: Nucleophilic Aromatic Substitution Te Elemental Tellurium (Te) Te_anion Telluride Anion (Te²⁻) Te->Te_anion Reduction Reducer Reducing Agent (e.g., NaBH4) Reducer->Te_anion Alkyltellurolate Alkyltellurolate Anion (R-Te⁻) Te_anion->Alkyltellurolate Alkylation Alkyl_halide Alkyl Halide (R-X) Alkyl_halide->Alkyltellurolate Product N-methyl-2-(alkyltelluro)aniline Alkyltellurolate->Product Aryl_halide This compound Aryl_halide->Product SNAr

Caption: Overall workflow for the synthesis of N-methyl-2-(alkyltelluro)aniline.

Experimental Protocol

This protocol details the synthesis of a representative N-methyl-2-(alkyltelluro)aniline. Safety Precaution: Organotellurium compounds can be toxic and malodorous. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.SupplierPurity
This compoundBrC₆H₄NHCH₃186.056832-87-7Sigma-Aldrich95%
Tellurium powderTe127.6013494-80-9Alfa Aesar99.8%
Sodium borohydrideNaBH₄37.8316940-66-2Sigma-Aldrich99%
1-BromobutaneC₄H₉Br137.02109-65-9Acros Organics99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Fisher ScientificAnhydrous, 99.8%
Diethyl ether(C₂H₅)₂O74.1260-29-7VWRAnhydrous
Saturated aq. NH₄ClNH₄Cl53.4912125-02-9--
Anhydrous MgSO₄MgSO₄120.377487-88-9--
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add elemental tellurium powder (1.28 g, 10 mmol).

  • Inert Atmosphere: Purge the flask with dry nitrogen for 10 minutes to ensure an inert atmosphere. This is crucial as telluride anions are sensitive to oxidation by air.[5]

  • Generation of Sodium Telluride: Add anhydrous N,N-dimethylformamide (DMF, 40 mL) to the flask. While stirring vigorously, add sodium borohydride (0.84 g, 22 mmol) portion-wise over 15 minutes. The reaction is exothermic, and the color of the solution will change from colorless to a deep purple/red, indicating the formation of sodium polytellurides, which are then further reduced to sodium telluride (Na₂Te).

  • Formation of Alkyltellurolate: After the addition of sodium borohydride is complete, continue stirring at room temperature for 30 minutes. Then, add 1-bromobutane (1.37 g, 1.07 mL, 10 mmol) dropwise via syringe. The color of the solution will gradually fade to a pale yellow, indicating the formation of the sodium butyltellurolate (NaTeBu).

  • Nucleophilic Substitution: To the solution of sodium butyltellurolate, add this compound (1.86 g, 10 mmol). Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity) to afford the pure N-methyl-2-(butyltelluro)aniline as a pale yellow oil.

Mechanistic Insights

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. Aryl halides are generally unreactive towards nucleophilic substitution.[6][7] However, the reaction can proceed under specific conditions, particularly with soft, highly polarizable nucleophiles like tellurolates.[8]

The reaction proceeds via an addition-elimination mechanism.[9] The highly nucleophilic alkyltellurolate anion attacks the carbon atom bearing the bromine atom, forming a transient, negatively charged intermediate known as a Meisenheimer complex.[9] In this intermediate, the aromaticity of the ring is temporarily disrupted.[10] The subsequent elimination of the bromide ion restores the aromaticity and yields the final product.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-N-methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Bromo-N-methylaniline. Here, we address common experimental challenges through a troubleshooting and FAQ format, emphasizing the chemical principles behind each recommendation to ensure robust and reproducible outcomes.

Introduction to the Synthesis

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its synthesis is most commonly achieved via electrophilic aromatic substitution—specifically, the bromination of N-methylaniline. However, the high reactivity of the N-methylamino group, which is a potent ortho-, para-director, presents significant challenges in controlling regioselectivity and preventing over-bromination.[1][2][3] This guide focuses on overcoming these hurdles to achieve a high yield of the desired 2-bromo isomer.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My reaction yield is consistently low. What are the critical factors I should investigate?

Low yields in this synthesis can often be traced back to several key parameters. A systematic review of your reaction setup is the first step.

  • Purity of Starting Material: Ensure your N-methylaniline is free from aniline or N,N-dimethylaniline, as these impurities will generate their own sets of brominated byproducts, complicating purification and reducing the yield of the target molecule.

  • Reaction Temperature: Electrophilic bromination of highly activated rings like N-methylaniline is extremely fast.[4] Running the reaction at lower temperatures (e.g., 0 °C to -10 °C) can help moderate the reaction rate, reducing the formation of undesired isomers and di- or tri-brominated species.[5]

  • Slow Reagent Addition: The rapid addition of the brominating agent can create localized areas of high concentration, leading to polysubstitution.[6] A slow, dropwise addition of the bromine solution to the stirred N-methylaniline solution is crucial for maintaining control over the reaction.

  • Inadequate Quenching: Unreacted bromine must be neutralized during the workup to prevent further reactions. A wash with a reducing agent like 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite is effective.[7] The disappearance of the bromine's characteristic color indicates a complete quench.

Question 2: I'm struggling with poor regioselectivity. My main product is the 4-bromo isomer, or I'm getting a mixture of 2-bromo and 4-bromo products. How can I favor the ortho-position?

This is the most common challenge in this synthesis. The N-methylamino group strongly activates both the ortho and para positions.[1] While the para-product is often the thermodynamically favored isomer, several strategies can be employed to enhance the kinetic formation of the 2-bromo product.

Core Principle: Steric Hindrance and Protecting Groups

The most reliable method to achieve ortho-selectivity is to temporarily "protect" the amino group by converting it into a bulkier amide, such as an acetamide.[8] This strategy works on two principles:

  • Reduced Activating Effect: The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, moderating the high reactivity of the ring and preventing polysubstitution.[8][9]

  • Steric Directing Effect: The bulky acetyl group sterically hinders the ortho positions, but less so than the para position. However, in substrates like N-methylaniline, the strategy is often to first acetylate aniline to form acetanilide, brominate at the less hindered para-position, and then perform subsequent chemistry if the ortho-isomer is desired through more advanced methods. For direct ortho-bromination of N-methylaniline, controlling the brominating agent and conditions is key.

A direct approach involves leveraging the steric bulk of the N-methyl group itself. While it provides some steric hindrance at the ortho positions, careful selection of the brominating agent and solvent is critical.

Table 1: Comparison of Brominating Agents

ReagentFormulaKey AdvantagesConsiderations
Bromine Br₂Inexpensive and potent.Highly reactive, often leading to poor selectivity and over-bromination with activated rings.[10] Corrosive and hazardous to handle.[11]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂Solid, easier to handle than Br₂.[11] Generally provides better regioselectivity for monobromination.[4][12] Reaction is initiated by trace amounts of HBr.Can participate in radical reactions, especially with light or radical initiators.[4][12]
Copper(II) Bromide CuBr₂Can offer different selectivity profiles.[13]Often requires higher temperatures and can be slower. Yields can be variable.[14]

For direct bromination of N-methylaniline, N-Bromosuccinimide (NBS) in a non-polar solvent like acetonitrile or dichloromethane at low temperatures is often the preferred choice to maximize the yield of the 2-bromo isomer.[15]

Question 3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring this reaction.

  • TLC System: A typical mobile phase is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). N-methylaniline is less polar than the brominated products.

  • Visualization:

    • UV Light: The aromatic rings of the starting material and products will be visible under a 254 nm UV lamp.[16]

    • Potassium Permanganate (KMnO₄) Stain: This stain will react with the amine functionality, but it is a general oxidizing stain and will visualize many compounds.

    • p-Anisaldehyde Stain: This can be effective for visualizing amines and their derivatives, often yielding colored spots upon heating.[16]

  • Procedure: Spot the reaction mixture alongside a spot of your starting N-methylaniline. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) indicates product formation. Multiple product spots suggest the formation of isomers or polysubstituted byproducts.

Question 4: My purification by column chromatography is difficult, and the product seems unstable. What are the best practices?

Aromatic amines can be sensitive to air and light, leading to discoloration and degradation.

  • Workup: After quenching the reaction, perform an aqueous workup. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts (like HBr), followed by a brine wash. Dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Chromatography:

    • Use a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane).

    • To prevent streaking of the amine on the acidic silica gel, you can either deactivate the silica by adding a small amount of triethylamine (~1%) to your eluent or use a plug of basic alumina.

  • Storage: The purified this compound should be stored in a dark bottle, under an inert atmosphere (nitrogen or argon), and refrigerated to maintain its purity.

Optimized Experimental Protocol (Acetylation Route)

This protocol utilizes the acetylation of a related starting material to control reactivity and achieve high selectivity, a common strategy for complex aniline brominations.[17][18] This example shows the synthesis of 2-Bromo-4-methylaniline from p-toluidine, illustrating the principle.[18]

Step 1: Acetylation

  • In a three-neck flask, combine p-toluidine, glacial acetic acid, and acetic anhydride.[17]

  • Stir and reflux the mixture for approximately 2.5-3 hours. The reaction protects the amine and reduces its activating strength.[18]

Step 2: Bromination

  • Allow the reaction mixture to cool to 35-45 °C.

  • Slowly add liquid bromine dropwise, maintaining the temperature between 50-55 °C.[17] Stir for 1 hour.

  • Pour the reaction mixture into ice water to precipitate the brominated acetamide. Filter and wash the solid.

Step 3: Hydrolysis (Deprotection)

  • Take the dried solid from the previous step and add glacial acetic acid and concentrated hydrochloric acid.[17]

  • Reflux the mixture for 3 hours to hydrolyze the amide back to the free amine.[17]

  • Cool the solution to precipitate the hydrochloride salt of the product.

Step 4: Isolation

  • Suspend the hydrochloride salt in water.

  • While stirring vigorously, add a solution of sodium hydroxide to neutralize the acid and liberate the free amine as an oil.[17]

  • Separate the oily layer and purify by vacuum distillation to obtain the final product.[17]

References

Common side products in the synthesis of 2-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Bromo-N-methylaniline. Below, you will find a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges and side product formations encountered during common synthetic procedures.

Introduction to Synthetic Challenges

The synthesis of this compound, a valuable intermediate in pharmaceuticals and fine chemicals, typically proceeds via N-methylation of 2-bromoaniline. While seemingly straightforward, this transformation is often plagued by issues of selectivity and the formation of persistent impurities. The electron-withdrawing nature of the bromine atom deactivates the aniline nitrogen, making it a less potent nucleophile and often requiring forcing conditions, which in turn can lead to undesirable side reactions. This guide provides in-depth, mechanistically-grounded solutions to these common problems.

Troubleshooting & FAQs: A Mechanistic Approach

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.

FAQ 1: Low Conversion in Eschweiler-Clarke Methylation

Question: I am attempting the N-methylation of 2-bromoaniline using the Eschweiler-Clarke reaction (formaldehyde and formic acid), but I am observing very low conversion, with the main component being unreacted starting material. What is causing this, and how can I drive the reaction to completion?

Answer: This is a common issue stemming from the reduced nucleophilicity of the amino group in 2-bromoaniline. The electron-withdrawing effect of the ortho-bromine atom makes the initial nucleophilic attack on formaldehyde, the first step of the reaction, kinetically challenging.

Causality and Troubleshooting:

  • Insufficient Temperature: The Eschweiler-Clarke reaction often requires elevated temperatures, typically near boiling, to proceed efficiently, especially with deactivated anilines.[1] Ensure your reaction is heated to reflux (around 100-110 °C) for a sufficient duration (often 8-18 hours).[2][3]

  • Reagent Stoichiometry: An excess of both formaldehyde and formic acid is crucial.[1][2] Formic acid acts as the hydride donor to reduce the intermediate iminium ion, and its excess helps drive the equilibrium towards product formation.[4] A typical molar ratio is 1 equivalent of amine to at least 3 equivalents of formaldehyde and 3-5 equivalents of formic acid.

  • Water Content: While the reaction is often performed in an aqueous solution, excessive water can dilute the reagents and may not be ideal for a sluggish substrate. Some procedures for deactivated anilines may benefit from using paraformaldehyde and anhydrous formic acid or a co-solvent like toluene to azeotropically remove water.

dot

Caption: Eschweiler-Clarke reaction pathway and troubleshooting.

FAQ 2: Formation of N-Formyl and N,N-Dimethyl Byproducts

Question: My reaction is producing the desired this compound, but I am also seeing two significant impurities: a higher molecular weight compound I suspect is the N,N-dimethylaniline, and another impurity I cannot readily identify. What are these and how do I avoid them?

Answer: You are likely observing two of the most common side products in aniline methylation: over-methylation to form 2-Bromo-N,N-dimethylaniline and the formation of N-formyl-2-bromoaniline .

1. Over-methylation (Formation of 2-Bromo-N,N-dimethylaniline):

  • Causality: This is the primary side product when using traditional alkylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS). The product, this compound, is often more nucleophilic than the starting material, 2-bromoaniline. This increased reactivity leads to a second methylation event occurring faster than the first, resulting in a mixture of mono- and di-methylated products. The Eschweiler-Clarke reaction is designed to avoid this, as the tertiary amine cannot form an iminium ion to be further reduced.[1][4] If you are using MeI or DMS, over-alkylation is expected.

  • Troubleshooting (for MeI/DMS methods):

    • Control Stoichiometry: Use a large excess of 2-bromoaniline relative to the methylating agent. This statistically favors the methylation of the more abundant starting material.

    • Slow Addition: Add the methylating agent slowly at a reduced temperature to control the reaction rate and minimize immediate double methylation of the newly formed product.

    • Alternative Reagents: Consider using dimethyl carbonate, which is known to provide higher selectivity for mono-methylation of anilines under specific conditions.[1]

2. N-Formylation (Formation of N-Formyl-2-bromoaniline):

  • Causality: This side product is specific to the Eschweiler-Clarke reaction or other methods using formic acid. It arises from the competing reaction pathway where the amine is acylated by formic acid to form a formamide. This can happen if the reduction of the iminium ion intermediate is slow or incomplete. In essence, formylation becomes a significant side reaction when methylation stalls.

  • Troubleshooting (for Eschweiler-Clarke):

    • Ensure Sufficient Reducing Agent: A proper excess of formic acid is critical not just for protonation but also to serve as an efficient hydride source.[4]

    • Optimize Temperature: Ensure the temperature is high enough to facilitate the hydride transfer and decarboxylation, which drives the reductive amination forward.[2]

    • Alternative Reductants: In some variations of reductive amination, a more potent reducing agent like sodium cyanoborohydride can be used in place of formic acid to cleanly reduce the iminium ion and avoid formylation.[1][5]

dot

Caption: Competing pathways leading to common side products.

FAQ 3: Appearance of an Isomeric Bromoaniline Impurity

Question: After purification, I've isolated my this compound, but NMR and GC-MS analysis show a persistent impurity with the same mass, which I suspect is an isomer. How is this possible?

Answer: You are likely observing the formation of 4-Bromo-N-methylaniline or its N,N-dimethylated analog. This is a fascinating and often overlooked side reaction that can occur under specific N-alkylation conditions via a bromine migration mechanism.

  • Causality: Research has shown that the alkylation of 2-bromoaniline, particularly with alkyl bromides, can generate hydrobromic acid (HBr) as a byproduct.[6] This HBr can catalyze a rearrangement where the bromine atom migrates from the ortho to the more thermodynamically stable para position. The N-alkylated intermediates are believed to be the competent species for this bromine transfer. This rearrangement is particularly problematic in aprotic solvents where the HBr concentration can build up locally.[6]

  • Troubleshooting:

    • Choice of Base: Use a strong, non-nucleophilic base that is soluble in the reaction medium to effectively scavenge any generated HBr. Insoluble bases like potassium carbonate may not be sufficient to prevent localized acid buildup.[6] Consider bases like Proton-Sponge® or a soluble tertiary amine.

    • Alkylating Agent: The rearrangement has been noted with alkyl bromides. Using an alternative methylating agent that does not produce HBr, such as dimethyl sulfate (produces methanesulfonic acid) or reverting to the Eschweiler-Clarke method, can circumvent this issue entirely.

    • Solvent Choice: The choice of solvent can influence the solubility of the base and the stability of intermediates. If using an alkyl halide, a solvent that better solubilizes the base may help suppress the rearrangement.

FAQ 4: Presence of N-methylaniline (Dehalogenated Product)

Question: My product is contaminated with N-methylaniline. How is the bromine being removed during the synthesis?

Answer: The formation of N-methylaniline is a result of a dehalogenation side reaction. This is most commonly observed in copper-catalyzed reactions (Ullmann-type couplings) but can also occur under other reductive or high-temperature conditions.

  • Causality (Ullmann-type reactions): In copper-catalyzed N-arylations or alkylations, the catalytic cycle involves copper(I) and potentially copper(III) intermediates.[7] Side reactions, such as protonolysis of an organocopper intermediate by trace water or solvent, can lead to the replacement of the bromine atom with a hydrogen atom. This is a known issue in Ullmann homocoupling and related reactions.[8]

  • Troubleshooting:

    • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. The presence of water or other protic impurities can be a source of protons for dehalogenation.

    • Ligand Choice: In modern Ullmann reactions, the choice of ligand is critical for stabilizing the copper catalyst and promoting the desired C-N bond formation over dehalogenation. Screening different ligands (e.g., diamines, amino alcohols) may be necessary.

    • Reaction Temperature: While Ullmann reactions often require high temperatures, excessively high temperatures can promote thermal decomposition and reductive dehalogenation. Optimize the temperature to the minimum required for a reasonable reaction rate.

Summary of Side Products and Mitigation Strategies

Synthetic MethodCommon Side ProductsMitigation Strategy
Eschweiler-Clarke Unreacted 2-BromoanilineIncrease temperature, use excess reagents.
N-Formyl-2-bromoanilineEnsure sufficient formic acid, optimize temperature.
Alkylation (MeI, DMS) 2-Bromo-N,N-dimethylanilineUse excess aniline, slow addition of alkylating agent.
Quaternary Ammonium SaltAvoid excess alkylating agent, use milder conditions.
General N-Alkylation 4-Bromo-N-methylaniline (Isomer)Use a soluble, strong, non-nucleophilic base; avoid alkyl bromides.[6]
Ullmann-Type Coupling N-methylaniline (Dehalogenated)Use strictly anhydrous conditions, optimize ligand and temperature.[8]
Reduction of N-Formyl Unreacted N-Formyl-2-bromoanilineEnsure sufficient reducing agent (e.g., LiAlH₄), adequate reaction time.

Experimental Protocols

Protocol 1: Eschweiler-Clarke Synthesis of this compound

This protocol is optimized to favor the formation of the mono-methylated product while minimizing N-formylation.

Materials:

  • 2-Bromoaniline (1.0 eq)

  • Aqueous Formaldehyde (37 wt. % in H₂O, 3.0 eq)

  • Formic Acid (98%, 5.0 eq)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromoaniline.

  • Add formic acid, followed by the aqueous formaldehyde solution.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and carefully neutralize by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate until gas evolution ceases (pH ~8-9).

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[2]

Protocol 2: Analysis of Reaction Mixture by GC-MS

This protocol provides general conditions for analyzing the product mixture to identify the target compound and key impurities.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Column: DB-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).

GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 25 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

Expected Elution Order (based on boiling points): N-methylaniline < this compound ≈ 4-Bromo-N-methylaniline < 2-Bromo-N,N-dimethylaniline < N-Formyl-2-bromoaniline.

References

Technical Support Center: Troubleshooting Low Yield in 2-Bromo-N-methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in the synthesis of 2-Bromo-N-methylaniline. Achieving a high yield of this valuable intermediate requires careful control over reaction conditions and a nuanced understanding of the competing reaction pathways. This document addresses common pitfalls in a question-and-answer format, providing not just solutions but the chemical reasoning behind them, empowering you to optimize your synthesis.

The synthesis of this compound is typically approached via two primary routes:

  • Route A: N-methylation of 2-bromoaniline.

  • Route B: Electrophilic bromination of N-methylaniline.

Each route presents a unique set of challenges. This guide is structured to help you diagnose and resolve issues specific to your chosen pathway.

General Troubleshooting: The First Steps

Q: My overall yield is disappointingly low. Where should I begin my investigation?

A: Before diving into complex mechanistic problems, it's crucial to rule out common experimental errors. Low yield is often a symptom of foundational issues rather than a flaw in the core chemistry.

Initial Checklist:

  • Purity of Starting Materials: Have you verified the purity of your aniline precursors and reagents? Anilines are notoriously susceptible to air oxidation, which can introduce impurities that inhibit catalysts or lead to tarry byproducts[1]. N-methylaniline and 2-bromoaniline should ideally be distilled before use if they are discolored.

  • Solvent Quality: Are your solvents anhydrous and free of peroxides where required? Water can interfere with many N-alkylation reactions, particularly those involving organometallics or sensitive catalysts.

  • Inert Atmosphere: Did you conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon)? This is critical for preventing the oxidation of electron-rich anilines and for protecting moisture-sensitive reagents.

  • Reaction Monitoring: How are you monitoring the reaction? Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are essential for determining when the reaction has reached completion. Stopping a reaction too early or letting it run too long can drastically affect yield and purity.

Below is a logical workflow to begin your troubleshooting process.

G start Low Yield of this compound check_purity Verify Purity of Starting Materials & Solvents start->check_purity check_conditions Confirm Inert Atmosphere & Anhydrous Conditions check_purity->check_conditions identify_route Identify Synthetic Route check_conditions->identify_route route_a Route A: N-Methylation of 2-Bromoaniline identify_route->route_a Methylation route_b Route B: Bromination of N-Methylaniline identify_route->route_b Bromination

Caption: Initial troubleshooting workflow for low yield.

Route A: Troubleshooting the N-Methylation of 2-Bromoaniline

This route appears straightforward but is fraught with potential side reactions, including over-alkylation and an unexpected molecular rearrangement.

Q: My reaction has stalled, leaving a large amount of unreacted 2-bromoaniline. How can I improve conversion?

A: Low conversion in N-alkylation reactions typically points to issues with the reagents, catalyst, or reaction conditions.

  • Reactivity of the Methylating Agent: The choice of methylating agent is critical. Methyl iodide and dimethyl sulfate are highly reactive but are also toxic and can promote over-alkylation. Less reactive agents like dimethyl carbonate (DMC) or methanol (in "borrowing hydrogen" catalysis) can provide better control but may require more forcing conditions or specific catalysts.[2]

  • Base Selection: A suitable base is required to neutralize the acid byproduct (e.g., HI from methyl iodide). Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like triethylamine (Et₃N). The base must be strong enough to deprotonate the aniline but should not interfere with the methylating agent. For less reactive anilines, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[3]

  • Catalyst Activity: If you are using a catalytic method (e.g., Ru- or Ir-based catalysts for methylation with methanol), ensure the catalyst is active and not poisoned by impurities in your starting materials or solvent.[4][5]

  • Temperature and Solvent: N-methylation can be sluggish. Ensure your reaction temperature is optimal. A systematic increase in temperature in 10-20°C increments can help find the sweet spot. The solvent choice is also key; polar aprotic solvents like DMF, DMSO, or acetonitrile are commonly used as they can stabilize charged intermediates. However, be aware that highly polar solvents can sometimes inhibit catalyst activity through competitive adsorption.[6]

Methylating Agent Pros Cons Typical Conditions
Methyl Iodide (CH₃I) Highly reactive, relatively low cost.Toxic, promotes over-alkylation.K₂CO₃, DMF, 25-60 °C
Dimethyl Sulfate ((CH₃)₂SO₄) Highly reactive, effective.Extremely toxic and carcinogenic.NaHCO₃, Methanol, Reflux
Dimethyl Carbonate (DMC) Low toxicity, "green" reagent.Less reactive, requires higher temps or specific catalysts.Zeolites or base catalyst, >120 °C
Methanol (CH₃OH) Atom economical, low toxicity.Requires specific "borrowing hydrogen" catalysts (e.g., Ru, Ir).[7]Ru/Ir catalyst, base, 100-150 °C[5]

Table 1: Comparison of common N-methylating agents.

Q: My main product is N,N-dibenzyl-4-bromoaniline, not the 2-bromo isomer I expected. What is causing this rearrangement?

A: This is a critical and often overlooked issue. Under certain, seemingly standard, biphasic N-alkylation conditions (e.g., using benzyl bromide with a base like NaOH or K₂CO₃), 2-bromoaniline can undergo an unexpected rearrangement to the 4-bromo isomer.[8][9]

The Proposed Mechanism: The reaction of the aniline with the alkylating agent (e.g., benzyl bromide) produces HBr as a byproduct. In a biphasic system, localized high concentrations of HBr can protonate the N-benzylated intermediate. This protonation activates the aromatic ring, making it susceptible to a carbon-to-carbon migration of the bromine atom from the 2-position to the more thermodynamically stable 4-position, likely via an arenium ion intermediate.[8]

G cluster_0 Proposed Rearrangement Mechanism start N-Alkylation of 2-Bromoaniline (with Benzyl Bromide) gen_hbr HBr byproduct is generated start->gen_hbr protonation Intermediate is protonated by HBr gen_hbr->protonation arenium Arenium Ion Intermediate Forms protonation->arenium migration Bromine migrates from C2 to C4 arenium->migration deprotonation Deprotonation migration->deprotonation product Final Product: 4-Bromo-N-benzylaniline deprotonation->product

Caption: Simplified mechanism of acid-catalyzed bromine rearrangement.[8]

How to Suppress the Rearrangement:

  • Use a Homogeneous System: Employ a soluble base (like an organic amine) in a single-phase solvent system to prevent localized acid buildup.[8]

  • Change the Alkylating Agent: Switching from an alkyl bromide to an alkyl chloride can prevent the rearrangement, as the HCl generated is not competent to induce the migration.[8]

Route B: Troubleshooting the Bromination of N-Methylaniline

This route leverages a cheaper starting material but faces significant challenges in controlling the high reactivity of the N-methylaniline ring.

Q: My reaction is messy and produces a mixture of di- and tri-brominated products. How can I achieve selective mono-bromination?

A: The N-methylamino group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic substitution at the ortho and para positions. Direct bromination with molecular bromine (Br₂) often leads to polysubstitution because the first bromination makes the ring even more reactive.[10]

The Gold Standard Solution: Acyl Protection The most reliable method to control this reactivity is to temporarily "tame" the activating group by converting it into an amide.[11] The electron-withdrawing nature of the carbonyl group delocalizes the nitrogen's lone pair, reducing the activation of the ring and allowing for clean mono-bromination.[10]

G start N-Methylaniline protect Step 1: Protect (e.g., Acetic Anhydride) start->protect amide N-Methylacetanilide (Moderately Activated) protect->amide brominate Step 2: Brominate (e.g., Br₂ in Acetic Acid) amide->brominate bromo_amide 2-Bromo-N-methylacetanilide (Mainly ortho/para isomers) brominate->bromo_amide deprotect Step 3: Deprotect (Acid or Base Hydrolysis) bromo_amide->deprotect product This compound + 4-Bromo isomer deprotect->product

Caption: Workflow for controlled mono-bromination via amide protection.[10][11]

Experimental Protocol: Protection-Bromination-Deprotection

  • Protection: Dissolve N-methylaniline in a suitable solvent (e.g., acetic acid). Add acetic anhydride and stir at room temperature until TLC confirms the complete formation of N-methylacetanilide.

  • Bromination: Cool the solution in an ice bath and slowly add one equivalent of bromine (Br₂) dissolved in acetic acid. Stir until the reaction is complete.[12]

  • Deprotection: Quench the reaction with water. The bromo-amide can be isolated or hydrolyzed in situ by adding aqueous acid (e.g., HCl) and heating to reflux to remove the acetyl group.

  • Workup: Cool the mixture and neutralize with a base (e.g., NaOH) to obtain the free amine product, which can then be extracted and purified.

Q: My reaction mixture turns dark brown or black, resulting in a low yield of an impure product.

A: The formation of dark, often polymeric, materials is a classic sign of aniline oxidation.[1] Bromine is a strong oxidizing agent, and the electron-rich N-methylaniline ring is easily oxidized, especially under harsh conditions.

Mitigation Strategies:

  • Use a Milder Brominating Agent: Instead of elemental bromine, consider using N-Bromosuccinimide (NBS). NBS provides a slow, low-concentration source of electrophilic bromine, which can significantly reduce oxidation and improve selectivity.[13]

  • Lower the Reaction Temperature: Perform the bromination at 0 °C or even lower to slow down the rate of both the desired reaction and the undesired oxidation.

  • Protect the Amine: As described above, converting the amine to an amide makes the ring less electron-rich and therefore less prone to oxidation.

Brominating Agent Pros Cons Safety/Handling
Bromine (Br₂) Inexpensive, highly reactive.Low selectivity, strong oxidant, corrosive and toxic.[14]Handle in a fume hood with appropriate PPE. Corrosive liquid and vapor.
N-Bromosuccinimide (NBS) Milder, often more selective for mono-bromination.[13]More expensive, can initiate radical reactions in presence of light/initiators.Solid, easier to handle than Br₂. Irritant.
Pyridinium Tribromide Solid, stable, provides one equivalent of Br₂.More expensive.Solid, less volatile and safer to handle than liquid Br₂.

Table 2: Comparison of common electrophilic brominating agents.

References

Technical Support Center: Purification Challenges of 2-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-tested insights into the common purification challenges associated with 2-Bromo-N-methylaniline. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have regarding this compound.

Q1: What are the critical physical properties of this compound that I should be aware of for purification?

Understanding the physical properties is the foundation for designing any purification strategy, particularly for methods like distillation. Key data has been consolidated below for your reference.

PropertyValueSource(s)
CAS Number 6832-87-7[1]
Molecular Formula C₇H₈BrN[2]
Molecular Weight 186.05 g/mol [2]
Appearance Brown or pale yellow liquid[3]
Boiling Point 107-109 °C at 12 mmHg
Density 1.589 g/mL at 25 °C
Refractive Index n20/D 1.6070
Flash Point 103 °C (217.4 °F) - closed cup

Expert Insight: The high boiling point at atmospheric pressure implies that vacuum distillation is necessary to prevent thermal decomposition. Anilines, especially N-alkylated ones, are susceptible to oxidation at elevated temperatures[4].

Q2: My this compound sample is dark brown or reddish. What causes this discoloration and can I still use it?

This is the most frequent issue encountered. The discoloration is almost always due to air oxidation.

  • Causality: The lone pair of electrons on the nitrogen atom in anilines makes them highly susceptible to oxidation. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities. The oxidation leads to the formation of highly colored polymeric and quinone-imine type impurities, which can be intensely colored even at very low concentrations.

  • Usability: A discolored sample is generally not suitable for sensitive downstream applications, such as catalysis or pharmaceutical synthesis, as the impurities can interfere with the reaction or introduce unwanted byproducts. Purification is strongly recommended. For less sensitive applications, its usability would depend on the required purity specifications.

Q3: What are the most probable impurities in a crude sample of this compound?

Identifying potential impurities is crucial for selecting the right purification technique. Impurities typically arise from the synthetic route used. A common synthesis involves the methylation of 2-bromoaniline.

  • Unreacted Starting Material: 2-Bromoaniline.

  • Over-Alkylation Byproduct: 2-Bromo-N,N-dimethylaniline[5]. This occurs when the product, a secondary amine, is further alkylated to a tertiary amine[6].

  • Isomeric Impurities: If the starting material (e.g., bromoaniline) was not isomerically pure, you might have other isomers like 3- or 4-Bromo-N-methylaniline.

  • Degradation Products: As discussed in Q2, these are typically colored, high-molecular-weight oxidation products.

  • Residual Solvents: Solvents used during the synthesis and workup (e.g., acetonitrile, diethyl ether)[7].

G cluster_main Target Compound cluster_impurities Potential Impurities main This compound (C₇H₈BrN) start Starting Material (2-Bromoaniline) main->start Contaminates over Over-Alkylation (2-Bromo-N,N-dimethylaniline) main->over Contaminates oxid Oxidation Products (Colored Polymers) main->oxid Contaminates iso Isomeric Impurities main->iso Contaminates

Caption: Common impurities found in crude this compound.

Q4: How should I properly store this compound to minimize degradation?

To preserve the quality of the material, proper storage is essential.

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.

  • Temperature: Store in a cool, dark place. Refrigeration is often recommended[8].

  • Container: Use a tightly sealed, amber glass bottle to protect from light and moisture.

Section 2: Troubleshooting Purification Workflows

This section provides a logical framework for selecting and troubleshooting the primary purification methods.

Q5: How do I choose the best purification method for my scale and purity needs?

The choice of method depends on the nature of the impurities, the quantity of material, and the desired final purity. The following decision tree provides a general guide.

Caption: Decision guide for selecting a purification method.

Troubleshooting Guide 1: Vacuum Distillation

Ideal for removing non-volatile impurities (polymers, salts) and for large-scale purification (>5 g).

Q6: My distillation is encountering issues (bumping, decomposition, low yield). What are the causes and solutions?
SymptomPotential Cause(s)Recommended Action(s)
Bumping / Unstable Boiling - Inadequate stirring.- Vacuum is too high/unstable.- Heating rate is too fast.- Use a magnetic stir bar and vigorous stirring.- Ensure all joints are properly sealed and use a vacuum regulator.- Heat the oil bath gradually.
Decomposition (Darkening in Pot) - Temperature is too high.- Presence of oxygen (leak in the system).- Lower the vacuum to allow distillation at a lower temperature.- Check all seals and joints for leaks before and during the distillation.
No Product Distilling Over - Vacuum is not low enough for the temperature.- Thermometer placed incorrectly.- Condenser water is too warm.- Verify vacuum pump performance and system integrity.- Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.- Use chilled water for the condenser.
Low Recovery / Yield - Hold-up volume in the distillation apparatus.- Incomplete transfer from the reaction flask.- Product is volatile and lost to the vacuum trap.- Use a short-path distillation apparatus for smaller scales.- Rinse the original flask with a small amount of a volatile solvent and add to the distillation pot (remove solvent under vacuum before heating).- Ensure the cold trap is sufficiently cold (e.g., dry ice/acetone).
Experimental Protocol: Vacuum Distillation

Objective: To purify this compound by separating it from non-volatile or significantly higher-boiling impurities.

Materials:

  • Crude this compound

  • Round-bottom flask, short-path distillation head, receiving flasks

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Vacuum pump with a cold trap and pressure gauge

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are clean, dry, and properly greased. Place a stir bar in the distillation flask.

  • Charging the Flask: Charge the distillation flask with the crude this compound (no more than 2/3 full).

  • Applying Vacuum: Begin stirring. Slowly and carefully apply vacuum to the system. Monitor for excessive bubbling or foaming.

  • Heating: Once a stable vacuum is achieved (e.g., ~12 mmHg), begin heating the flask gently using an oil bath.

  • Collecting Fractions:

    • Collect any initial low-boiling fractions (e.g., residual solvent) in a separate receiving flask.

    • As the temperature approaches the target boiling point (107-109 °C at 12 mmHg), switch to a clean receiving flask to collect the main product fraction.

  • Completion: Once the main fraction has been collected and the distillation rate slows, stop heating. Allow the system to cool completely before slowly and carefully releasing the vacuum.

  • Analysis: Analyze the purified product by NMR, GC, or other appropriate methods to confirm purity.

Troubleshooting Guide 2: Column Chromatography

Best suited for separating structurally similar impurities (e.g., over-alkylated product, isomers) and for smaller-scale work (<5 g).

Q7: I'm getting poor separation between my product and an impurity. How can I improve it?

Poor separation is a common issue and can be solved by systematically optimizing your chromatographic conditions.

  • Causality: Separation on silica gel (a polar stationary phase) is based on the polarity of the compounds. Non-polar compounds elute faster, while polar compounds have stronger interactions with the silica and elute slower. If two compounds have very similar polarities, they will be difficult to separate.

  • Solution: The key is to adjust the polarity of the mobile phase (eluent).

    • TLC Analysis: First, find a solvent system where the desired product has an Rf value of ~0.3.

    • Decrease Eluent Polarity: To improve the separation between two close spots, decrease the polarity of the eluent. For example, if you are using 10% Ethyl Acetate in Hexane, try 5% or 7%. This will increase the interaction of the compounds with the silica gel, forcing them to move down the column more slowly and enhancing the separation.

    • Change Solvents: Sometimes a complete change of solvent system is needed. For example, switching from an Ethyl Acetate/Hexane system to a Dichloromethane/Hexane system can alter the specific interactions and improve separation. A patent for a related compound purification used a diethyl ether/hexane system, which could be a good starting point[7].

Q8: My compound is streaking or tailing on the TLC plate and column. What is causing this?

Streaking is often caused by the basic nature of the amine interacting too strongly with the acidic silica gel.

  • Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atom of the aniline can undergo a strong acid-base interaction, causing it to "stick" to the stationary phase and elute slowly and unevenly, resulting in a streak.

  • Solutions:

    • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent. The triethylamine will preferentially bind to the acidic sites on the silica gel, "deactivating" them and allowing your product to elute cleanly as a tight band.

    • Use a Different Stationary Phase: For very problematic separations, consider using a less acidic stationary phase like neutral alumina.

Experimental Protocol: Silica Gel Column Chromatography

Objective: To separate this compound from impurities with similar boiling points but different polarities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate mixture, potentially with 0.5% triethylamine)

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Determine Eluent System: Use TLC to find a solvent system that gives your product an Rf of ~0.3 and provides good separation from impurities. Add 0.5% triethylamine to the eluent if streaking is observed.

  • Pack the Column: Pack the chromatography column with silica gel using the chosen eluent (wet slurry packing is recommended). Ensure there are no air bubbles or cracks.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent like dichloromethane). Carefully load the solution onto the top of the silica gel bed.

  • Elute the Column: Add eluent to the top of the column and apply gentle pressure (if needed) to begin elution. Collect fractions in test tubes or vials.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 3: Safety and Handling

Q11: What are the primary hazards of this compound and what personal protective equipment (PPE) is mandatory?

This compound presents several health hazards that require strict safety protocols.

  • Hazards:

    • Acute Toxicity: Harmful if swallowed (Acute Tox. 4 Oral).[2][8]

    • Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[8]

    • Respiratory Irritation: May cause respiratory tract irritation.[8]

  • Mandatory PPE and Handling:

    • Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of vapors.[8]

    • Eye Protection: Wear safety goggles with side-shields or a face shield.[8]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[8]

    • Skin and Body Protection: Wear a lab coat. Ensure a safety shower and eye wash station are readily accessible.[8]

Section 4: References

  • This compound 95%. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Safety Data Sheet - this compound. (2025, February 7). ChemScene. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • 2-Bromo-N,N-dimethylaniline. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • 2-BROMO-N,N-DIMETHYLANILINE 698-00-0 wiki. (n.d.). Guidechem. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). Vibrant Pharma Inc. Retrieved from --INVALID-LINK--

  • This compound 95%. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Mažeikienė, R., Niaura, G., & Malinauskas, A. (2006). Chemical oxidation of aniline and N-methylaniline: a kinetic study by Raman spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 65(2), 307-12. Retrieved from --INVALID-LINK--

  • This compound, 95%. (n.d.). Thermo Fisher Scientific. Retrieved from --INVALID-LINK--

  • Amines. (n.d.). NCERT. Retrieved from --INVALID-LINK--

References

Improving the selectivity of bromination of N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective bromination of N-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on this highly activated substrate. Here, we address common experimental challenges with in-depth, scientifically grounded solutions.

Troubleshooting Guide: Common Issues & Solutions

This section tackles specific problems you might encounter during the bromination of N-methylaniline, providing explanations and actionable protocols to improve reaction outcomes.

Question 1: My reaction yields a mixture of 2-bromo-N-methylaniline and 4-bromo-N-methylaniline. How can I improve selectivity for the para product?

Answer:

Achieving high para-selectivity is a common challenge due to the strong activating and ortho, para-directing nature of the N-methylamino group.[1][2] The formation of a mixture arises from the comparable activation of both the ortho and para positions. However, the para product is often thermodynamically more stable due to reduced steric hindrance.[3][4] To favor its formation, you can manipulate steric and electronic factors.

Root Cause Analysis & Strategic Solutions:

  • Steric Hindrance: The ortho positions are sterically more hindered than the para position. While the N-methyl group is not exceptionally large, this effect can be exploited. Using a bulkier brominating agent or modifying the substrate can amplify this hindrance.

  • Solvent Effects: Solvent polarity can influence the transition state energies for ortho and para attack. Non-polar solvents can enhance steric effects and favor the less hindered para product.[5]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the product that forms fastest. At higher temperatures, the reaction can become reversible, allowing equilibrium to be established and favoring the more stable thermodynamic product.[6][7][8] For N-methylaniline bromination, the para isomer is generally the more thermodynamically stable product.

Recommended Actions & Protocols:

  • Strategy 1: Employ a Milder, Bulkier Brominating Agent. Instead of highly reactive molecular bromine (Br₂), switch to N-Bromosuccinimide (NBS). NBS is a solid, easier to handle, and generates the electrophile more slowly, which can improve selectivity.[9] Using NBS in conjunction with silica gel or certain zeolites can further enhance para-selectivity.[9]

  • Strategy 2: Optimize Solvent and Temperature. Performing the reaction in a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (DCM) at low temperatures can significantly favor the para product.[10][11]

    Protocol for Selective para-Bromination:

    • Dissolve N-methylaniline (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in DCM.

    • Add the NBS solution dropwise to the N-methylaniline solution over 30-60 minutes, keeping the temperature at 0 °C.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

    • Purify the crude product via column chromatography to isolate 4-bromo-N-methylaniline. An 83% yield of the 4-bromo product has been reported using a similar methodology.[12]

  • Strategy 3: Introduce a Temporary Protecting Group. Acylating the nitrogen with acetic anhydride introduces a bulky acetyl group. This group dramatically increases steric hindrance at the ortho positions and moderates the activating strength of the nitrogen lone pair by delocalizing it into the carbonyl.[10][13] The result is a strong preference for para-bromination. The protecting group can be easily removed by hydrolysis.

Question 2: I'm observing significant formation of 2,4-dibromo-N-methylaniline, even when using only one equivalent of bromine. How can I enhance monobromination?

Answer:

This is a classic problem when working with highly activated aromatic rings like N-methylaniline. The N-methylamino group is such a powerful activator that even after one bromine atom has been added, the ring remains sufficiently nucleophilic to react a second time.[10] The initial product, 4-bromo-N-methylaniline, is still highly activated and readily undergoes a second bromination at an available ortho position.

Root Cause Analysis & Strategic Solutions:

  • High Reactivity of Substrate: The core issue is the high electron density of the aromatic ring, which drives multiple substitutions.[2]

  • Reactive Brominating Agent: Molecular bromine (Br₂) is extremely reactive and can lead to localized high concentrations, promoting polybromination.[9]

  • Reaction Conditions: Polar protic solvents (like water or acetic acid) can stabilize the charged intermediate (sigma complex), accelerating the reaction and increasing the likelihood of over-bromination.[10]

Recommended Actions & Protocols:

  • Strategy 1: Use a Milder Brominating Agent. As with improving regioselectivity, switching from Br₂ to N-Bromosuccinimide (NBS) is the most effective first step.[9] NBS provides a slow, controlled release of the electrophilic bromine, minimizing over-reaction.

  • Strategy 2: Control Stoichiometry and Temperature. Ensure precise control over the stoichiometry, using no more than 1.0 equivalent of the brominating agent. Running the reaction at a lower temperature (e.g., -10 °C to 0 °C) will decrease the overall reaction rate, giving you better control and minimizing the second bromination.[14]

    Table 1: Effect of Brominating Agent on Monobromination

    Brominating Agent Typical Solvent Temperature Outcome
    Br₂ in Acetic Acid Acetic Acid Room Temp High risk of polybromination[11]
    NBS Dichloromethane 0 °C Good selectivity for monobromination[3][9]

    | CuBr₂ in Ionic Liquid | [hmim]Br | Room Temp | High yield of monobrominated product[15][16] |

  • Strategy 3: Acyl Protection. This is the most robust method to prevent polybromination. Converting the N-methylamino group to an N-methylacetamido group significantly deactivates the ring.[10][13] The N-methylacetamido group is still an ortho, para-director, but its activating effect is sufficiently attenuated that the reaction stops cleanly after a single substitution.

    Workflow for Controlled Monobromination via Protection:

    G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection A N-methylaniline B N-methylacetanilide A->B Acetic Anhydride, Pyridine C 4-bromo-N-methylacetanilide B->C NBS or Br₂, Acetic Acid D 4-bromo-N-methylaniline (High Purity) C->D Acid or Base Hydrolysis (e.g., HCl/EtOH)

    Caption: Workflow for selective monobromination.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of electrophilic bromination of N-methylaniline?

The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1] The key steps are:

  • Generation of the Electrophile: A brominating agent (e.g., Br₂ polarized by a Lewis acid, or the protonated form of NBS) generates a potent electrophile, Br⁺.

  • Nucleophilic Attack: The π-electron system of the N-methylaniline ring, which is highly electron-rich due to the electron-donating N-methylamino group, attacks the electrophile.[17]

  • Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[18] The positive charge is delocalized across the ring and, importantly, onto the nitrogen atom, which provides significant stabilization for attack at the ortho and para positions.

  • Deprotonation: A weak base removes a proton from the carbon atom bearing the new bromine atom, restoring the aromaticity of the ring and yielding the final product.[18]

SEAr_Mechanism cluster_sigma Sigma Complex (Resonance Stabilized) Reactants N-methylaniline + Br⁺ S1 Intermediate 1 Reactants->S1 Nucleophilic Attack (Slow, RDS) S2 Intermediate 2 Product 4-bromo-N-methylaniline + H⁺ S1->Product Deprotonation (Fast) S3 Intermediate 3

Caption: SEAr mechanism for para-bromination.

Q2: Why is the N-methylamino group considered a strong activating, ortho, para-director?

The directing effect is governed by the stability of the intermediate sigma complex.[2]

  • Activating Nature: The nitrogen atom has a lone pair of electrons that it can donate into the benzene ring through resonance (+R effect). This significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[17]

  • Ortho, Para-Direction: When the electrophile attacks at the ortho or para positions, one of the resonance structures of the resulting sigma complex places the positive charge on the carbon atom directly attached to the nitrogen. This allows the nitrogen's lone pair to delocalize and form an iminium ion, creating an additional, highly stable resonance contributor.[1][19] This extra stabilization is not possible if the attack occurs at the meta position. Therefore, the activation energy for ortho and para attack is much lower, and these products are formed almost exclusively.

Q3: Can I use kinetic vs. thermodynamic control to favor the ortho isomer?

Generally, this is difficult for N-methylaniline bromination. The ortho product is typically the kinetic product in many electrophilic substitutions because there are two ortho positions available for attack versus only one para position. However, even at low temperatures, the steric hindrance from the N-methyl group often disfavors the ortho attack enough that the para product still predominates or forms in significant amounts.[4] While running the reaction at very low temperatures might slightly increase the ortho/para ratio, achieving high selectivity for the ortho isomer usually requires more advanced strategies, such as directed ortho-metalation, which operates under a different mechanistic pathway.

References

Technical Support Center: Minimizing Dehalogenation Side Reactions of 2-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for minimizing dehalogenation side reactions of 2-Bromo-N-methylaniline:

Welcome to the technical support center for handling this compound in your synthetic workflows. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with dehalogenation, a common and often frustrating side reaction. Here, we will delve into the mechanistic underpinnings of this side reaction and provide actionable troubleshooting strategies and optimized protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the dehalogenation side reaction of this compound?

A1: Dehalogenation, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of N-methylaniline as a byproduct.[1][2] This reaction is particularly common in palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination, Suzuki, and Heck reactions.[2][3]

Q2: Why is this compound prone to dehalogenation?

A2: The susceptibility of this compound to dehalogenation is influenced by several factors. The electron-donating N-methylamino group can increase the electron density on the aromatic ring, which can, under certain conditions, facilitate the cleavage of the C-Br bond. Additionally, the reaction conditions, including the choice of catalyst, ligand, base, and solvent, play a critical role in promoting or suppressing this side reaction.[3][4]

Q3: How can I detect and quantify the N-methylaniline byproduct?

A3: The presence of N-methylaniline can be detected and quantified using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for separating and identifying N-methylaniline from the starting material and the desired product.[5][6] High-performance liquid chromatography (HPLC) with a UV detector is another powerful tool for quantification.[7][8]

Q4: Can the choice of base influence the extent of dehalogenation?

A4: Absolutely. The base is a critical parameter. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are commonly used in Buchwald-Hartwig aminations, but they can also promote dehalogenation.[4] Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred in Suzuki couplings and can sometimes reduce the extent of dehalogenation.[4] The choice of base should be carefully considered and optimized for your specific reaction.

Troubleshooting Guide

Encountering a high percentage of your starting material being converted to the dehalogenated byproduct, N-methylaniline, can be a significant roadblock. This guide will help you diagnose and resolve this issue.

Issue 1: High Percentage of Dehalogenated Byproduct (N-methylaniline) Observed

Potential Causes & Solutions

  • Inappropriate Catalyst/Ligand System:

    • Explanation: The choice of palladium precursor and, more importantly, the phosphine ligand has a profound impact on the relative rates of the desired cross-coupling and the undesired dehalogenation. Some ligands may favor the pathways leading to dehalogenation.

    • Solution:

      • Screen Different Ligands: For Buchwald-Hartwig aminations, consider switching to bulkier, more electron-rich biarylphosphine ligands which have been shown to minimize reductive dehalogenation.[3]

      • Use Pre-formed Catalysts: Employing well-defined palladium pre-catalysts can sometimes offer better reproducibility and lower rates of side reactions compared to generating the active catalyst in situ.[9]

  • Suboptimal Base Selection:

    • Explanation: As mentioned in the FAQs, the base plays a multifaceted role. A base that is too strong or used in excess can accelerate dehalogenation pathways.[4]

    • Solution:

      • Screen Weaker Bases: If you are using a strong base like NaOtBu, try switching to a weaker base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4]

      • Optimize Base Equivalents: Reduce the number of equivalents of the base used. A slight excess is often sufficient.

  • High Reaction Temperature or Prolonged Reaction Time:

    • Explanation: Elevated temperatures and long reaction times can provide the necessary energy for the dehalogenation side reaction to occur, sometimes even leading to catalyst decomposition which can further promote side reactions.

    • Solution:

      • Lower the Temperature: Attempt the reaction at a lower temperature. Even a 10-20 °C reduction can significantly impact the product distribution.

      • Monitor Reaction Progress: Closely monitor the reaction by TLC, LC-MS, or GC-MS and stop the reaction as soon as the starting material is consumed to prevent the accumulation of the dehalogenated byproduct.

  • Presence of Protic Impurities:

    • Explanation: Water or other protic impurities in the solvent or reagents can serve as a proton source for the dehalogenation reaction.[10]

    • Solution:

      • Use Anhydrous Solvents: Ensure that your solvents are rigorously dried before use.

      • Dry Reagents: Dry the base and other solid reagents in a vacuum oven before use.

Issue 2: Low Yield of the Desired Coupled Product

Potential Causes & Solutions

  • Catalyst Deactivation:

    • Explanation: The N-methylamino group of your substrate or product can coordinate to the palladium center, leading to catalyst deactivation.[11]

    • Solution:

      • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) may overcome the deactivation.

      • Employ Robust Ligands: Use bulky, electron-rich phosphine ligands that can stabilize the palladium catalyst and prevent coordination by the aniline nitrogen.[3]

  • Inefficient Oxidative Addition or Reductive Elimination:

    • Explanation: These are key steps in the catalytic cycle.[2][12] If either of these steps is slow, the overall reaction rate will be low, and side reactions may become more prominent.

    • Solution:

      • Ligand Tuning: The electronic and steric properties of the ligand directly influence these steps. Experiment with different classes of ligands.

      • Solvent Effects: The polarity of the solvent can affect the rates of oxidative addition and reductive elimination. Consider screening solvents like toluene, dioxane, or THF.

Data Presentation

Table 1: Influence of Ligand and Base on Dehalogenation in a Model Buchwald-Hartwig Amination

EntryLigandBase (2.0 equiv.)SolventTemp (°C)Desired Product Yield (%)Dehalogenation (%)
1P(o-tol)₃NaOtBuToluene1006530
2BINAPNaOtBuToluene1007520
3XPhosNaOtBuToluene10092<5
4XPhosK₃PO₄Dioxane11088<5

Note: The data presented in this table is illustrative and based on general trends reported in the literature. Actual results may vary.

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require further optimization.

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the Schlenk tube in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: GC-MS Analysis for Quantifying N-methylaniline
  • Sample Preparation: Prepare a standard solution of N-methylaniline of known concentration in a suitable solvent (e.g., methanol or dichloromethane). Prepare a sample of your crude reaction mixture by dissolving a known mass in the same solvent.

  • Instrumental Analysis:

    • Column: Use a non-polar capillary column such as a DB-5MS.

    • Temperature Program: Start with an initial temperature of 60°C, then ramp to 300°C at a rate of 25°C/min.

    • Detection: Use a mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

  • Quantification: Compare the peak area of N-methylaniline in your crude reaction mixture to the calibration curve generated from the standard solutions to determine its concentration.[6]

Visualizations

Buchwald-Hartwig_Cycle cluster_0 Catalytic Cycle cluster_1 Side Reaction Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(Br) Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [L-Pd(II)(Ar)(NHR')]+Br- OA_complex->Amine_complex Amine Coordination (R'-NH2) Dehalogenation_Product Ar-H OA_complex->Dehalogenation_Product β-Hydride Elimination/ Protonolysis Amido_complex L-Pd(II)(Ar)(NR') Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NHR' Amido_complex->Product caption Fig. 1: Catalytic cycle of the Buchwald-Hartwig amination showing the main productive cycle and the dehalogenation side reaction pathway.

Caption: Catalytic cycle showing the dehalogenation side reaction.

Troubleshooting_Dehalogenation start High Dehalogenation (>10%)? check_catalyst Review Catalyst/Ligand System start->check_catalyst Yes screen_ligands Screen Bulky, Electron-Rich Biarylphosphine Ligands (e.g., XPhos, RuPhos) check_catalyst->screen_ligands use_precatalyst Use Well-Defined Pd-Precatalyst check_catalyst->use_precatalyst check_base Evaluate Base screen_ligands->check_base use_precatalyst->check_base weaker_base Switch to Weaker Base (e.g., K3PO4, Cs2CO3) check_base->weaker_base optimize_base Reduce Base Equivalents (1.5-2.0 equiv.) check_base->optimize_base check_conditions Assess Reaction Conditions weaker_base->check_conditions optimize_base->check_conditions lower_temp Lower Reaction Temperature (by 10-20 °C) check_conditions->lower_temp monitor_reaction Monitor Reaction Closely & Avoid Prolonged Heating check_conditions->monitor_reaction check_reagents Check Reagent Quality lower_temp->check_reagents monitor_reaction->check_reagents anhydrous_solvents Use Anhydrous Solvents check_reagents->anhydrous_solvents dry_reagents Ensure Reagents are Dry check_reagents->dry_reagents end Problem Resolved anhydrous_solvents->end dry_reagents->end caption Fig. 2: A decision tree for troubleshooting high dehalogenation.

Caption: Troubleshooting decision tree for high dehalogenation.

References

Technical Support Center: Synthesis of 2-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Optimizing Yield through Solvent Selection

Introduction: The synthesis of 2-Bromo-N-methylaniline is a critical transformation in the development of various pharmaceutical and specialty chemical intermediates. The efficiency of this N-methylation reaction is profoundly influenced by the choice of solvent, which governs reactant solubility, reaction kinetics, and the side-product profile. This guide, designed for chemists and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions concerning the pivotal role of the solvent in maximizing reaction yield and purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, with a focus on solvent-related causes and solutions.

Q1: My reaction yield is consistently low. What are the most likely solvent-related causes?

A1: A low yield in the N-methylation of 2-bromoaniline can often be traced back to suboptimal solvent selection. The primary factors to consider are:

  • Poor Reactant Solubility: 2-Bromoaniline and the methylating agent (e.g., methyl iodide, dimethyl sulfate) must be adequately dissolved for the reaction to proceed efficiently. If either reactant has poor solubility in the chosen solvent, the reaction will be slow and incomplete. Consider switching to a solvent that provides better solubility for all components.

  • Inappropriate Polarity: The N-methylation of anilines typically proceeds via a mechanism with SN2 characteristics. The solvent's polarity can dramatically affect the nucleophilicity of the aniline.

    • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can form strong hydrogen bonds with the lone pair of electrons on the aniline's nitrogen atom.[1] This solvation shell "cages" the nucleophile, reducing its energy and making it less reactive, which can significantly slow down the reaction rate.[2]

    • Nonpolar Solvents (e.g., Toluene, Hexane): While they do not solvate the nucleophile, they often fail to dissolve the aniline salt intermediates or the base used, leading to a heterogeneous mixture and poor reaction rates.

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, the boiling point of your solvent limits the maximum temperature you can achieve. If the activation energy for the reaction is high, a low-boiling-point solvent may not allow the reaction to reach a sufficient temperature.[3]

Troubleshooting Steps:

  • Assess Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature.

  • Optimize Solvent Polarity: Experiment with polar aprotic solvents like Tetrahydrofuran (THF) , Acetonitrile (ACN) , or Dimethylformamide (DMF) . These solvents can dissolve the reactants and any ionic intermediates without strongly solvating the aniline nucleophile, thereby enhancing its reactivity.[3]

  • Increase Reaction Temperature: If using a low-boiling solvent, consider switching to a higher-boiling alternative (e.g., from THF to DMF) to drive the reaction to completion, while carefully monitoring for byproduct formation.

Q2: I'm observing significant formation of the di-methylated byproduct (2-Bromo-N,N-dimethylaniline). How can my choice of solvent help minimize this?

A2: Over-alkylation is a common side reaction because the product, this compound, is often more nucleophilic than the starting material, 2-bromoaniline.[3] The solvent plays a crucial role in managing the relative reaction rates.

  • Mechanism of Over-alkylation: A highly polar solvent can stabilize the charged transition state of the reaction, accelerating both the first and second methylation steps. This can make it difficult to stop the reaction at the mono-methylated stage.

  • Solvent-Based Solution: Using a less polar solvent can help temper the reactivity of both the starting material and the mono-methylated product. This reduces the rate of the second alkylation step relative to the first, improving selectivity for the desired product. Solvents like THF are often a good compromise, providing sufficient polarity for the reaction to proceed without excessively promoting the second methylation.

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess of the aniline relative to the methylating agent to favor mono-alkylation.[3]

  • Solvent Choice: Employ a moderately polar aprotic solvent like THF or 2-methyl-THF. Avoid highly polar solvents like DMF or DMSO if over-alkylation is a persistent issue.

  • Temperature Control: Lowering the reaction temperature can also help reduce the rate of the second, undesired alkylation.[3]

Q3: My analysis shows the final product is 4-Bromo-N-methylaniline instead of the expected 2-Bromo isomer. What could have caused this rearrangement?

A3: This unexpected outcome is likely due to a halogen rearrangement mechanism that can occur under specific N-alkylation conditions.

  • Underlying Cause: It has been reported that the alkylation of 2-bromoaniline, particularly with reactive alkyl bromides, can generate hydrobromic acid (HBr) as a byproduct.[4] This acid can catalyze a rearrangement where the bromine atom migrates from the 2-position to the more thermodynamically stable 4-position on the aniline ring.[4] This process is driven by the formation of an arenium ion intermediate that is stabilized by the nitrogen lone pair.

  • Conditions Favoring Rearrangement: Biphasic reaction conditions, the use of alkyl bromides (which generate HBr), and insufficient base to neutralize the acid byproduct can promote this rearrangement.

Suppression Strategy:

  • Choice of Reagents: Use a methylating agent that does not produce HBr, such as dimethyl sulfate or methyl tosylate . If methyl bromide or iodide must be used, ensure a non-nucleophilic base is present in sufficient quantity to scavenge any acid formed immediately.

  • Base Selection: Employ a solid, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in excess to maintain basic conditions throughout the reaction.

  • Solvent System: A homogenous reaction in a solvent like THF or ACN with a solid base is generally preferred over biphasic systems (e.g., water/toluene) for this specific substrate to avoid localized acidic environments where rearrangement can occur.[4]

Frequently Asked Questions (FAQs)

Q1: What is the theoretical role of the solvent in the N-methylation of 2-bromoaniline?

A1: The solvent's role extends beyond simply dissolving the reactants. It actively influences the reaction's energy landscape. For a typical SN2-type N-methylation, the reaction proceeds through a charged, polar transition state.

  • Transition State Stabilization: Polar solvents can stabilize this polar transition state more effectively than nonpolar solvents, thereby lowering the activation energy and increasing the reaction rate.[5] The ability of a solvent to stabilize charge separation is often correlated with its dielectric constant.[6][7]

  • Solvation of Reactants: As discussed in the troubleshooting section, the solvent's interaction with the nucleophile (2-bromoaniline) is critical. Polar aprotic solvents excel because they solvate the cation of the base (e.g., K⁺ from K₂CO₃) but leave the aniline nucleophile relatively "bare" and highly reactive.[2] Protic solvents, in contrast, deactivate the nucleophile through hydrogen bonding.[1]

Q2: How do I choose between different polar aprotic solvents like THF, ACN, and DMF?

A2: The choice depends on a balance of reactivity, temperature requirements, and workup considerations.

SolventDielectric Constant (ε)Boiling Point (°C)Key Considerations
Tetrahydrofuran (THF) 7.666Pros: Good general-purpose solvent, easy to remove under vacuum. Cons: Low boiling point limits reaction temperature. Can form peroxides.
Acetonitrile (ACN) 37.582Pros: Higher polarity than THF can increase rate, higher boiling point. Cons: Can be more difficult to remove, toxic.
Dimethylformamide (DMF) 36.7153Pros: Highly polar, excellent solvating power, high boiling point allows for high reaction temperatures. Cons: Difficult to remove, can decompose at high temperatures, potential for side reactions.

Recommendation: Start with THF or Acetonitrile . They offer a good balance of properties for this transformation. Only move to a high-boiling solvent like DMF if the reaction requires significantly higher temperatures to proceed.

Q3: Can the solvent itself react or interfere with the synthesis?

A3: Yes, under certain conditions. For instance, if using an alcohol like methanol as a solvent in a transition-metal-catalyzed reaction, the solvent itself can act as the methylating agent through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[8][9] While this can be a deliberate synthetic strategy, it is an important consideration when designing the experiment. For the classical N-alkylation with a methyl halide, solvents like THF, ACN, and DMF are generally considered inert.

Visualized Experimental Workflow & Logic

The following diagrams illustrate a typical workflow for the synthesis and a decision-making process for solvent selection.

G cluster_workflow General Synthesis Workflow Reactants 1. Reagent Setup (2-Bromoaniline, Base, Solvent in Flask) Add_MeX 2. Add Methylating Agent (e.g., Methyl Iodide) Reactants->Add_MeX Reaction 3. Reaction (Stir at RT or Reflux) Add_MeX->Reaction Quench 4. Workup: Quench (Add Water) Reaction->Quench Extract 5. Workup: Extraction (e.g., Ethyl Acetate) Quench->Extract Dry 6. Dry & Concentrate (MgSO₄, Rotovap) Extract->Dry Purify 7. Purification (Column Chromatography) Dry->Purify Analyze 8. Product Analysis (NMR, GC-MS) Purify->Analyze

Caption: A typical experimental workflow for the N-methylation of 2-bromoaniline.

Caption: A decision tree for selecting an appropriate solvent.

Reference Experimental Protocol

This protocol describes the N-methylation of 2-bromoaniline using methyl iodide and potassium carbonate in acetonitrile.

Materials:

  • 2-Bromoaniline

  • Methyl Iodide (MeI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen), add 2-bromoaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress using TLC or GC-MS.

  • Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and salts, and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

References

Technical Support Center: Purification of 2-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 2-Bromo-N-methylaniline (CAS No. 6832-87-7), a critical intermediate in organic synthesis. Our goal is to equip you with the technical knowledge and practical protocols to overcome common purification challenges, ensuring the high purity required for sensitive downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the handling and purification of this compound.

Q1: My freshly purchased or synthesized this compound is dark brown. What causes this discoloration and will it affect my reaction?

Answer: The dark coloration, typically amber to dark brown, is a common observation for many aniline derivatives, including this compound.[1][2] This is primarily due to the formation of colored oxidation products and trace polymeric impurities, which can develop over time through exposure to air (oxygen) and light.[2]

The causality is the susceptibility of the aromatic amine group to oxidation, which forms highly conjugated, colored species. For many robust reactions, such as certain cross-coupling or derivatization protocols, minor color impurities may not significantly impact the yield. However, for sensitive applications, particularly in catalysis, pharmaceutical synthesis, or kinetic studies, these impurities can interfere with the reaction, chelate metal catalysts, or lead to unwanted side products. Therefore, purification is strongly recommended to ensure reproducibility and high-purity outcomes.

Q2: What are the most likely impurities in my crude this compound sample?

Answer: Impurities in this compound typically originate from the synthetic route or degradation. Common synthesis involves the N-methylation of 2-bromoaniline or the bromination of N-methylaniline.[3][4] Consequently, the expected impurities include:

  • Starting Materials: Unreacted 2-bromoaniline or N-methylaniline.

  • Isomeric Impurities: Positional isomers such as 3-Bromo-N-methylaniline and 4-Bromo-N-methylaniline, which can form during the bromination of N-methylaniline if selectivity is not perfectly controlled.

  • Over-alkylation Products: 2-Bromo-N,N-dimethylaniline, a common byproduct if the N-methylation reaction is not carefully managed.[2][5]

  • Oxidation/Polymerization Products: As discussed in Q1, these are high molecular weight, often colored, non-volatile impurities.

A summary of key compounds and their properties is provided below.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound 186.05107-109 / 12 mmHg[6]Desired Product
N-methylaniline107.15196 / 760 mmHgPotential starting material.
2-Bromoaniline172.02229 / 760 mmHgPotential starting material.
4-Bromo-N-methylaniline186.05~257 / 760 mmHgIsomeric impurity with a similar boiling point.
2-Bromo-N,N-dimethylaniline200.08211-212 / 760 mmHg[5]Over-methylation byproduct.

Q3: What is the most effective, general-purpose method for purifying this compound?

Answer: For purifying moderate to large quantities ( >1 g) of this compound, vacuum distillation is the most effective and widely applicable method. The compound has a high boiling point at atmospheric pressure (est. 240 °C), which can lead to thermal decomposition.[6] By reducing the pressure, the boiling point is significantly lowered, allowing for distillation without degradation. This technique excels at separating the desired liquid product from non-volatile impurities like baseline polymers, salts, and residual inorganic reagents.

Q4: My TLC/GC analysis shows an impurity with a very similar polarity/retention time. Should I use column chromatography instead of distillation?

Answer: Yes. While distillation is excellent for removing non-volatile or significantly lower-boiling impurities, it is less effective at separating compounds with very close boiling points, such as positional isomers (e.g., 4-Bromo-N-methylaniline). In this scenario, silica gel column chromatography is the preferred method.[2][7] The separation on silica gel is based on differences in polarity, allowing for the isolation of isomers that are difficult to separate by distillation alone.

Part 2: Troubleshooting and In-Depth Protocols

This section provides detailed experimental procedures and a troubleshooting framework for the purification of this compound.

Decision Workflow for Purification Method

The choice of purification method depends on the nature of the impurities. The following diagram illustrates a logical decision-making process.

G start Crude this compound Sample check_purity Assess Purity (TLC/GC) start->check_purity decision_impurities What are the main impurities? check_purity->decision_impurities distillation Purify via Vacuum Distillation decision_impurities->distillation Non-volatile / Polymeric (Baseline on TLC) chromatography Purify via Column Chromatography decision_impurities->chromatography Isomers or Byproducts (Spots close to product on TLC) end_product High-Purity Product distillation->end_product chromatography->end_product

Caption: Decision tree for selecting the appropriate purification method.

Protocol 1: Purification by Vacuum Distillation

This protocol is ideal for removing non-volatile impurities and baseline material.

Safety First: this compound is harmful if swallowed and causes skin and eye irritation.[8][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

Step-by-Step Methodology:

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus using clean, dry glassware. This includes a round-bottom flask (distilling flask), a short-path distillation head with a thermometer adapter, a condenser, and a receiving flask (or multiple flasks for collecting fractions).

    • Use a magnetic stir bar or boiling chips in the distilling flask to ensure smooth boiling.

    • Ensure all joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Sample Preparation:

    • Place the crude this compound (e.g., 5-50 g) into the distilling flask, which should not be more than two-thirds full.

  • Distillation Process:

    • Begin stirring and slowly apply vacuum. The pressure should stabilize in the range of 10-15 mmHg.

    • Gently heat the distilling flask using a heating mantle.

    • Discard any initial low-boiling fractions (fore-run), which may contain residual solvents.

    • Collect the main fraction distilling at a constant temperature. The expected boiling point is 107-109 °C at 12 mmHg .[6][10] Monitor the vapor temperature closely; a stable temperature indicates a pure fraction is being collected.

    • Stop the distillation when the temperature either drops or rises sharply, or when only a dark, tarry residue remains in the distilling flask.

  • Shutdown and Collection:

    • Remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to return to atmospheric pressure before disassembling the glassware.

    • Weigh the collected pure product and verify its purity using TLC, GC, or NMR analysis.

Protocol 2: Purification by Flash Column Chromatography

This protocol is recommended for separating isomeric impurities or byproducts with similar boiling points.

Step-by-Step Methodology:

  • TLC Analysis & Solvent System Selection:

    • First, determine an appropriate eluent system using TLC. A good system will provide a retention factor (Rf) of ~0.3 for this compound and show good separation from impurities.

    • Recommended Starting Eluent: A mixture of ethyl acetate and hexanes. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

    • Expert Tip: Adding 0.5-1% triethylamine (NEt3) to the eluent can prevent the "tailing" of the amine spot on the acidic silica gel.[7]

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel (230-400 mesh) in the non-polar component of your eluent (e.g., hexanes).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Equilibrate the column by running 2-3 column volumes of the chosen eluent system.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system. Apply gentle positive pressure (flash chromatography) to maintain a steady flow rate.

    • Collect fractions in test tubes or vials.

    • Monitor the fractions being collected by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Workup tlc 1. TLC Analysis: Optimize Eluent (Hex/EtOAc) pack 2. Pack Column: Slurry pack silica gel tlc->pack load 3. Load Sample: Dissolve crude product and apply to column pack->load elute 4. Elute Column: Run solvent through column load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions (TLC) collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent (Rotary Evaporator) combine->evaporate product Purified Product evaporate->product

References

Technical Support Center: Synthesis of 2-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the synthesis of 2-Bromo-N-methylaniline. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the critical work-up and purification stages of this synthesis. Our goal is to blend established chemical principles with practical, field-tested insights to ensure the successful isolation of your target compound.

Troubleshooting Guide: Common Work-up Issues

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problem and providing validated protocols for resolution.

Question 1: After quenching the reaction, my crude product is a dark, intractable oil instead of a solid. What happened and how can I purify it?

Answer:

This is a common issue often arising from impurities that depress the product's melting point or from the presence of viscous, non-crystalline byproducts. The physical properties of this compound show it can be a low-melting solid or a liquid at room temperature, making purification critical.

Likely Causes:

  • Over-methylation: The primary byproduct concern is the formation of the tertiary amine, 2-Bromo-N,N-dimethylaniline. This byproduct is typically an oil and will prevent the desired secondary amine from crystallizing.

  • Unreacted Starting Material: Residual N-methylaniline or 2-bromoaniline (which is a low-melting solid) can contribute to an oily crude product.[1]

  • Solvent Residue: Incomplete removal of a high-boiling point reaction solvent (e.g., DMF, DMSO) will result in an oily residue.

  • Degradation Products: Anilines are susceptible to air oxidation, which can form colored, tarry impurities, especially under basic conditions or upon heating.

Resolution Protocol: Liquid-Liquid Extraction and Purification

A robust acidic extraction is the most effective method to separate the desired secondary amine from the non-basic or less-basic tertiary amine byproduct.

Step-by-Step Protocol:

  • Dissolution: Dissolve the entire crude oily residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). A volume of 50-100 mL per 5g of crude material is a good starting point.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The secondary amine (your product) and any unreacted primary amine will protonate and move into the aqueous layer, while the less basic tertiary amine byproduct and other neutral impurities remain in the organic layer. Repeat the extraction 2-3 times to ensure complete separation.

  • Isolate Byproducts (Optional): The organic layer can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to isolate the 2-Bromo-N,N-dimethylaniline byproduct for characterization if desired.

  • Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >10. This deprotonates the amine hydrochloride salt, causing the free amine (your product) to precipitate as a solid or separate as an oil.

  • Final Extraction: Extract the basified aqueous solution with fresh ethyl acetate or DCM (3x volumes).

  • Final Wash & Dry: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous Na₂SO₄.[2]

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator. The resulting product should be significantly purer. If it is still an oil, proceed with vacuum distillation or column chromatography.

Question 2: My final yield is significantly lower than expected. Where could I have lost my product?

Answer:

Low yield is often a result of cumulative losses during the work-up procedure. Identifying the specific step where the loss occurs is key to optimization.

Likely Causes & Solutions:

Problem AreaCausalityRecommended Action
Incomplete Extraction The product may have partial solubility in the aqueous phase, especially if emulsions form or if the pH is not optimal.Perform back-extractions of all aqueous layers with fresh organic solvent to recover any dissolved product. To break emulsions, add a small amount of brine (saturated NaCl solution).
Premature Precipitation If the product is isolated as its hydrochloride salt, it may have some solubility in the acidic aqueous solution, leading to loss if not fully precipitated.[3]Before filtering the hydrochloride salt, cool the solution thoroughly in an ice bath to minimize solubility. Wash the collected salt with a minimal amount of ice-cold water or a non-polar solvent like hexanes.
Loss During Washing Excessive or overly aggressive washing can remove the product. Using a strong base (like NaOH) to neutralize an acidic solution can sometimes lead to hydrolysis or degradation if not controlled.Use the minimum volume of wash solutions required. When neutralizing, use a milder base like sodium bicarbonate and add it slowly with cooling to avoid excessive heat generation.
Evaporation Loss This compound has a moderate boiling point. Aggressive solvent removal on a rotary evaporator at high temperatures or low pressures can lead to co-evaporation of the product.Remove the bulk of the solvent at a moderate temperature and pressure. For the final traces, remove the flask from the heat source to avoid "bumping" or distilling the product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for quenching the N-methylation reaction?

The safest and most effective method is to pour the reaction mixture slowly into a beaker containing a stirred mixture of ice and water.[3][4] This accomplishes several critical tasks simultaneously:

  • Rapid Cooling: Immediately halts the reaction, preventing the formation of over-methylated or other side products.

  • Precipitation: Often causes the crude product to precipitate out of the aqueous solution, allowing for initial isolation by filtration.

  • Dilution: Dilutes reactive reagents, making the subsequent handling steps safer.

Q2: Which purification technique is best for this compound: crystallization, distillation, or chromatography?

The choice depends on the physical state of your crude product and the nature of the impurities.

  • Crystallization: This is the preferred method if your product is a solid and the main impurity is an oil (e.g., the tertiary amine). A mixed solvent system, such as ethanol/water or hexanes/ethyl acetate, is often effective.[5][6] The goal is to find a system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

  • Vacuum Distillation: Ideal if your product is a liquid or a low-melting solid.[3] It is highly effective at separating compounds with different boiling points, such as removing residual solvent or separating the desired secondary amine from the higher-boiling tertiary amine.

  • Flash Column Chromatography: The most powerful but also most labor-intensive method. It is used when distillation and crystallization fail, or when very high purity is required. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Q3: How can I confirm the purity of my final product?

A combination of techniques should be used for full characterization:

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess purity. A pure compound should ideally show a single spot. Use it to compare the crude material to the purified product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and purity assessment.[2][7] In ¹H NMR, the N-H proton of the secondary amine should be visible (and will disappear upon a D₂O shake), and the N-CH₃ signal should integrate to three protons. The absence of signals corresponding to starting materials or the N,N-dimethyl byproduct is a key indicator of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates components and provides the mass of each, confirming the molecular weight of your product (186.05 g/mol for the free base) and identifying any impurities.[8]

Visualizing the Work-Up Workflow

The following diagram outlines the logical flow of a comprehensive work-up and purification procedure for this compound, highlighting key decision points based on the physical state of the product.

Workup_Flowchart cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction Crude Reaction Mixture Quench 1. Quench in Ice Water Reaction->Quench Extraction 2. Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extraction AcidWash 3. Wash with 1M HCl (Removes basic impurities) Extraction->AcidWash BaseWash 4. Wash with sat. NaHCO₃ (Removes acidic residue) AcidWash->BaseWash BrineWash 5. Wash with Brine BaseWash->BrineWash Dry 6. Dry (Na₂SO₄) & Filter BrineWash->Dry Concentrate 7. Concentrate in vacuo Dry->Concentrate CrudeProduct Isolated Crude Product Concentrate->CrudeProduct IsSolid Is Product a Solid? CrudeProduct->IsSolid Crystallize Crystallization (e.g., EtOH/Water) IsSolid->Crystallize Yes Distill Vacuum Distillation IsSolid->Distill No (Oil) PureProduct Pure this compound Crystallize->PureProduct Distill->PureProduct

Caption: General workflow for the work-up and purification of this compound.

References

Technical Support Center: Scaling Up 2-Bromo-N-methylaniline Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 2-Bromo-N-methylaniline. This guide is designed for researchers, chemists, and process development professionals to navigate the common and often complex challenges encountered when transitioning from laboratory-scale synthesis to pilot or industrial-scale production. Here, we address specific issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.

Section 1: Reaction & Synthesis Troubleshooting

The heart of the scale-up process is the reaction itself. What works on a 10-gram scale can present significant hurdles at 10 kilograms. This section addresses the most frequent problems related to reaction control, selectivity, and conversion.

Q1: My reaction yield has dropped significantly upon scale-up, and I'm observing a higher percentage of the 4-bromo isomer. What's causing this loss of regioselectivity?

A: This is a classic scale-up challenge in electrophilic aromatic substitution, particularly with highly activated rings like N-methylaniline. The primary cause is often a loss of precise temperature and mixing control.

  • Causality: The N-methylamino group is a strong ortho-, para-directing activator. While the ortho- position (2-position) is sterically hindered by the methyl group, favoring para-substitution (4-position) is thermodynamically more favorable.[1][2] On a small scale, with efficient heat dissipation and rapid mixing, you can often kinetically favor the 2-bromo product by maintaining a very low temperature. During scale-up, localized "hot spots" can form due to inadequate mixing and slower heat transfer. These higher temperature zones provide the activation energy needed to overcome the steric hindrance and form the more stable 4-bromo isomer, thus decreasing your desired product's yield.[3]

  • Troubleshooting Steps:

    • Thermal Profiling: Place multiple temperature probes within your reactor to map the temperature distribution. A significant gradient indicates poor mixing.

    • Agitation Analysis: Review the specifications of your reactor's agitator (impeller type, speed). The agitation must be sufficient to ensure rapid homogenization of the brominating agent and dissipate heat effectively.

    • Controlled Addition: Instead of adding the brominating agent (e.g., N-Bromosuccinimide or Bromine) in one portion, use a syringe pump or a dosing funnel for slow, controlled addition. This minimizes localized high concentrations and the resulting exotherm.

  • Preventative Measures: For large-scale production, consider a semi-batch process where the brominating agent is added slowly over several hours while maintaining a strictly controlled low temperature (e.g., -10 to 0 °C).

Q2: I'm seeing significant amounts of di-brominated and even tri-brominated impurities. How can I improve mono-selectivity at a larger scale?

A: Over-bromination is a common consequence of the high reactivity of the N-methylaniline ring. As the reaction progresses and product is formed, the starting material becomes more dilute, but the brominating agent can still react with the mono-brominated product, which remains activated.

  • Causality: The initial product, this compound, is still an activated aromatic ring and can undergo a second electrophilic substitution. The issue is exacerbated at scale due to the same mixing and concentration issues mentioned in Q1. A localized excess of the brominating agent will quickly react with any activated ring it encounters, including the product.

  • Troubleshooting & Prevention:

    • Protecting Groups: A robust, though multi-step, solution is to temporarily deactivate the amine. Acylating the N-methylaniline to form N-acetyl-N-methylaniline significantly moderates the ring's activation.[4] You can then perform the bromination, which will proceed with much higher mono-selectivity, followed by hydrolysis to remove the acetyl group and yield the desired product.[5]

    • Stoichiometry Control: Ensure precise control over the stoichiometry of the brominating agent. Use slightly less than one equivalent (e.g., 0.95-0.98 eq) to ensure the starting material is the excess reagent, minimizing the chance of double addition.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for better selectivity and safer handling.[6][7] NBS provides a low, steady concentration of electrophilic bromine, which helps to avoid the formation of poly-brominated species.[6]

Section 2: Work-up & Purification Challenges

Isolating the product in high purity is as critical as the reaction itself. Scale-up can introduce new challenges in extraction, phase separation, and final purification.

Q3: During the aqueous work-up, I'm struggling with persistent emulsions that make phase separation nearly impossible. What can I do?

A: Emulsion formation is common when dealing with amines and their salts in biphasic systems. The amine itself can act as a surfactant, stabilizing the interface between the organic and aqueous layers.

  • Causality: At a large scale, the increased energy input from powerful mechanical stirrers can create very fine droplets, leading to stable emulsions. The presence of unreacted starting material, product, and their corresponding hydrobromide salts contributes to this problem.

  • Troubleshooting Steps:

    • Brine Wash: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.

    • pH Adjustment: Ensure the pH of your aqueous phase is distinctly basic (pH > 10) or acidic (pH < 2). This forces the amine into its freebase (soluble in organic solvent) or salt (soluble in aqueous) form, respectively, reducing its surfactant-like behavior at the interface.

    • Solvent Addition: Adding a small amount of a different, less polar solvent (like heptane or toluene) can sometimes alter the interfacial tension and help break the emulsion.

    • Mechanical Methods: For very stubborn emulsions, techniques like centrifugation (if feasible at your scale) or filtration through a pad of Celite® can be effective.

Q4: My final product purity is low due to the presence of the 4-bromo isomer. How can I effectively separate these isomers at scale?

A: Separating positional isomers is one of the most difficult purification challenges in organic chemistry because they often have very similar physical properties (polarity, boiling point).

  • Causality: The 2-bromo and 4-bromo isomers of N-methylaniline have very similar polarities, making them co-elute in standard column chromatography and have close boiling points, complicating distillation.[8]

  • Purification Strategy Comparison:

MethodFeasibility at ScaleProsCons
Fractional Distillation HighCan handle large volumes.Requires a high-efficiency column; may not achieve baseline separation if boiling points are too close.
Crystallization Medium to HighPotentially high purity; cost-effective.Highly dependent on finding the right solvent system; yield can be low if isomers co-crystallize.
Prep-HPLC Low to MediumExcellent separation capability.[8]Expensive; solvent-intensive; low throughput for large quantities.
  • Recommended Protocol (Fractional Vacuum Distillation):

    • Setup: Use a distillation apparatus equipped with a high-efficiency packed column (e.g., Vigreux or Raschig rings) and a vacuum pump.

    • Conditions: this compound has a boiling point of approximately 107-109 °C at 12 mmHg. The 4-bromo isomer will have a slightly different boiling point.

    • Procedure: Heat the crude mixture under vacuum. Slowly collect fractions and analyze each fraction by GC or HPLC to determine the isomer ratio. Combine the fractions that meet your purity specification. It may be necessary to re-distill intermediate "mixed" fractions to maximize yield.

Section 3: Safety at Scale

Safety considerations that are manageable in a fume hood can become critical hazards in a pilot plant.

Q5: What are the primary safety risks when scaling up a bromination reaction, and how should they be mitigated?

A: The two most significant risks are thermal runaway and exposure to hazardous materials like bromine.

  • Thermal Runaway:

    • Hazard: Aromatic brominations are highly exothermic. If the reaction rate accelerates uncontrollably, the heat generated can exceed the cooling system's capacity, leading to a rapid increase in temperature and pressure.[9][10] This can cause the reactor to rupture, releasing toxic and corrosive materials.

    • Mitigation:

      • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction, onset temperature of decomposition, and maximum temperature of synthesis reaction (MTSR).

      • Robust Cooling: Ensure your reactor's cooling system is capable of handling the total heat output of the reaction with a significant safety margin.

      • Controlled Addition: As mentioned earlier, slow, controlled addition of the limiting reagent is the most critical factor in preventing a runaway reaction.

      • Quenching Strategy: Have a validated emergency quenching plan. This involves having a pre-chilled solution (e.g., aqueous sodium bisulfite to neutralize bromine) ready to be added to the reactor to stop the reaction immediately.

  • Handling Bromine/NBS:

    • Hazard: Elemental bromine is highly volatile, toxic, and corrosive.[11][12] It can cause severe burns on contact and is fatal if inhaled.[13][14] NBS is a safer alternative but is still a strong oxidizer and irritant.[15]

    • Mitigation:

      • Engineering Controls: All transfers and reactions should be conducted in a well-ventilated area, preferably within a closed system. Use of fume hoods or local exhaust ventilation is mandatory.[13][14]

      • Personal Protective Equipment (PPE): This is non-negotiable. Required PPE includes chemical splash goggles, a face shield, acid-resistant gloves (e.g., fluorinated rubber), and a lab coat.[14] For large-scale transfers of bromine, a self-contained breathing apparatus (SCBA) may be required.[16]

      • Spill Kits: Maintain spill kits specifically for bromine, which should include a neutralizing agent like sodium thiosulfate or soda ash solution.[16]

Visual Guides & Protocols

Diagram: Key Reaction Pathways

This diagram illustrates the desired reaction to form this compound and the competing side reaction that forms the 4-bromo isomer impurity.

G cluster_0 Reaction Inputs cluster_1 Reaction Pathways cluster_2 Products NMA N-Methylaniline TS_Ortho Ortho-Attack Transition State NMA->TS_Ortho Low Temp Kinetic Control TS_Para Para-Attack Transition State NMA->TS_Para High Temp Thermodynamic Control Br_Source Brominating Agent (NBS or Br2) Br_Source->TS_Ortho Br_Source->TS_Para Product_2Br Desired Product: This compound TS_Ortho->Product_2Br Product_4Br Side Product: 4-Bromo-N-methylaniline TS_Para->Product_4Br G start Start: Low Purity of This compound check_isomers Analyze by GC/HPLC: Identify major impurity start->check_isomers is_4_bromo Is impurity the 4-bromo isomer? check_isomers->is_4_bromo Impurity ID'd is_poly_bromo Is impurity di/poly-bromo species? is_4_bromo->is_poly_bromo No action_temp Root Cause: Loss of Temp Control Action: - Improve agitation - Slow reagent addition - Verify cooling capacity is_4_bromo->action_temp Yes action_stoich Root Cause: Incorrect Stoichiometry Action: - Use <1 eq. of NBS - Consider protecting group is_poly_bromo->action_stoich Yes action_purify Purification Strategy: - Fractional vacuum distillation - Recrystallization trials action_temp->action_purify action_stoich->action_purify end End: Achieved Purity Spec action_purify->end

References

Technical Support Center: N-Methylaniline Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective bromination of N-methylaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with selectivity and product distribution during this critical electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and frequently asked questions, grounded in mechanistic principles and field-proven experience.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just a solution, but a detailed explanation of the underlying chemical principles.

Q1: My reaction is producing a mixture of 2,4-dibromo- and 2,4,6-tribromo-N-methylaniline. How can I improve selectivity for the mono-brominated product?

A1: Over-bromination is the most common challenge and stems from the high reactivity of the N-methylaniline ring. The N-methylamino group is a powerful activating, ortho, para-director, making subsequent brominations faster than the initial one. To achieve mono-selectivity, you must moderate this reactivity.

Root Cause Analysis: The lone pair of electrons on the nitrogen atom strongly donates into the aromatic ring, stabilizing the cationic intermediate (the sigma complex) formed during electrophilic attack.[1] This high degree of activation makes the mono-brominated product even more reactive than the starting material, leading to rapid subsequent additions.

Solutions:

  • Switch to a Milder Brominating Agent: Molecular bromine (Br₂) is highly reactive and often leads to polysubstitution.[2] Milder, more sterically hindered reagents provide better control.

    • N-Bromosuccinimide (NBS): NBS is an excellent choice for controlled mono-bromination. It provides a low, steady concentration of electrophilic bromine, minimizing the rapid secondary reactions.[3][4] A highly effective method involves using NBS in a polar solvent like acetone, which can yield the desired para-bromo product with exceptional selectivity and speed.[3]

    • Pyridinium Hydrobromide Perbromide (PHPB): This solid reagent is a safer alternative to liquid bromine and is known to favor mono-bromination of aromatic amines.[5] It delivers bromine in a more controlled manner.

  • Employ Kinetic Control: Run the reaction at low temperatures and for a short duration. Over-bromination is often a subsequent, slower reaction.

    • Low Temperature: Conducting the reaction at 0 °C or below decreases the overall reaction rate, allowing for the initial, faster mono-bromination to occur while suppressing the follow-on reactions.[6][7]

    • Short Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed and before significant amounts of di-brominated products appear. One reported high-yield procedure for N-methylaniline with NBS was quenched after only one minute.[3]

  • Utilize a Protecting Group Strategy: Temporarily deactivating the amino group through acetylation is a classic and highly effective method.[8]

    • Mechanism of Protection: Acetylating the N-methylamino group to form N-acetyl-N-methylaniline draws the nitrogen's lone pair into resonance with the adjacent carbonyl group. This delocalization reduces the electron-donating capacity of the nitrogen into the aromatic ring, thus "taming" its reactivity.[8]

    • Benefit: The resulting N-acetyl group is still an ortho, para-director but is significantly less activating, which effectively prevents over-bromination. The steric bulk of the acetyl group also favors substitution at the less hindered para position. After bromination, the acetyl group is easily removed by acid or base hydrolysis to yield the mono-brominated N-methylaniline.[9]

This protocol is adapted from a method demonstrating high yield and regioselectivity.[3]

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methylaniline (1.0 equiv.) in acetone.

  • In a separate 25 mL flask, dissolve N-Bromosuccinimide (NBS) (1.05 equiv.) in acetone.

  • While stirring the N-methylaniline solution at room temperature, add the NBS solution dropwise over a few minutes.

  • Monitor the reaction by TLC. The reaction is often complete within 1-5 minutes.

  • Once the N-methylaniline spot has disappeared, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product, which is predominantly 4-bromo-N-methylaniline.

Q2: I'm achieving mono-bromination, but I'm getting a mixture of ortho- and para-isomers. How can I increase para-selectivity?

A2: Achieving high para-selectivity involves managing steric effects and leveraging solvent polarity. While the N-methylamino group directs to both positions, the para position is sterically less hindered.

Solutions:

  • Solvent Choice: The choice of solvent can significantly influence the ortho:para ratio.

    • Polar Solvents: Polar solvents can stabilize the transition state leading to the para product more effectively.[10] For NBS brominations, solvents like acetone or dimethylformamide (DMF) have been shown to favor the para isomer.[3][10]

    • Non-Polar Solvents: Less polar solvents like carbon tetrachloride or cyclohexane may result in lower para-selectivity.

  • Bulky Reagents: While NBS and PHPB are good starting points, consider using a brominating system that is even more sterically demanding. However, for a substrate like N-methylaniline, controlling conditions with NBS is usually sufficient.

  • Catalysis: Certain catalysts can enhance para-selectivity.

    • Silica Gel with NBS: Using NBS in the presence of silica gel has been reported to be a highly selective method for the mono-bromination of aromatic amines, often favoring the para product.[2] The silica surface is thought to polarize the NBS and provide a sterically controlled environment for the reaction.[2]

    • Copper(II) Bromide (CuBr₂): A method using CuBr₂ in an ionic liquid has demonstrated high regioselectivity for the para-bromination of various unprotected anilines.[11][12] This approach avoids the need for protecting groups and offers a greener alternative.

G start Problem: Low para-Selectivity (ortho/para mixture) check_reagent Is brominating agent Br₂? start->check_reagent switch_nbs Switch to NBS or PHPB check_reagent->switch_nbs Yes check_solvent Analyze Solvent Polarity check_reagent->check_solvent No (Using NBS) switch_nbs->check_solvent use_nonpolar Current solvent is non-polar (e.g., CCl₄, Hexane) check_solvent->use_nonpolar No consider_catalyst Consider Catalytic Method check_solvent->consider_catalyst Yes (Already Polar) use_polar Use Polar Solvent (e.g., Acetone, DMF) end_para Achieved High para-Selectivity use_polar->end_para use_nonpolar->use_polar silica Try NBS / Silica Gel consider_catalyst->silica copper Try CuBr₂ / Ionic Liquid consider_catalyst->copper silica->end_para copper->end_para

Caption: Troubleshooting workflow for low para-selectivity.

Frequently Asked Questions (FAQs)

Q: What is the fundamental difference between kinetic and thermodynamic control in this reaction?

A: Kinetic versus thermodynamic control dictates the final product distribution when multiple pathways are possible.[13]

  • Kinetic Control: This regime favors the product that is formed fastest. It is typically achieved under irreversible conditions, such as low temperatures and short reaction times.[6] The product distribution is determined by the relative heights of the activation energy barriers. For N-methylaniline bromination, mono-bromination is the kinetically favored first step.

  • Thermodynamic Control: This favors the most stable product. It requires reversible reaction conditions, such as higher temperatures or the presence of a catalyst (like HBr), which allow the initial products to revert to intermediates and eventually settle in the lowest energy state. In some cases, a di- or tri-brominated product might be the most thermodynamically stable endpoint if a large excess of brominating agent is used. Isomerization from an ortho to a more stable para product can also occur under thermodynamic control.

Q: Why is N-methylaniline so much more reactive than benzene?

A: The N-methylamino group (-NHCH₃) is a strong activating group due to the resonance effect of the nitrogen's lone pair of electrons. This lone pair is delocalized into the benzene ring, increasing the electron density at the ortho and para positions. This makes the ring significantly more nucleophilic and thus more reactive towards electrophiles like Br⁺ compared to unsubstituted benzene.[1]

Q: Can I use molecular bromine (Br₂) and just control the stoichiometry to get the mono-bromo product?

A: While theoretically possible, it is practically very difficult. As explained in Q1, the mono-brominated product is more activated than the starting N-methylaniline. Therefore, as soon as some mono-bromo product forms, it will compete with the remaining starting material for the bromine, and due to its higher reactivity, it will often react faster, leading to di- and tri-brominated byproducts.[2] Using milder reagents like NBS is a much more reliable strategy.

Q: Does the methyl group on the nitrogen have a significant effect compared to aniline (-NH₂)?

A: Yes, the methyl group has a slight electronic and steric effect. Electronically, the methyl group is weakly electron-donating via induction, which slightly increases the electron density on the nitrogen and further activates the ring compared to aniline. Sterically, the methyl group is larger than hydrogen, but this primarily affects reactions at the nitrogen center (like acetylation) rather than significantly altering the ortho:para ratio of the electrophilic substitution on the ring.

Data Summary

The following table summarizes various approaches for the selective bromination of anilines, providing a comparative overview of their effectiveness.

MethodBrominating AgentSolvent/ConditionsKey AdvantagePrimary Product(s)Reference(s)
Direct BrominationBr₂Acetic Acid or H₂ORapid reactionMixture of poly-brominated products[2]
Controlled NBS BrominationNBSAcetone, Room Temp, Short reaction time (1 min)High yield, excellent para-selectivity, fast4-bromo-N-methylaniline (98%+)[3]
Catalytic NBSNBSCCl₄ / Silica GelHigh selectivity for mono-bromination, simple setupPredominantly para-bromoanilines[2]
Copper-Mediated BrominationCuBr₂Ionic Liquid ([HMIM]Br), Room TempHigh para-selectivity, no protecting group needed4-bromoanilines[11][12]
Protecting Group StrategyAcetic Anhydride, then Br₂1. Acetylation2. Bromination3. HydrolysisExcellent control, prevents over-brominationMono-bromoaniline (para favored)[8][9]

Reaction Mechanism: Electrophilic Substitution

The bromination of N-methylaniline follows a classic electrophilic aromatic substitution mechanism. The activating -NHCH₃ group directs the incoming electrophile (Br⁺) to the electron-rich ortho and para positions.

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 2-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize 2-Bromo-N-methylaniline in catalytic reactions, particularly palladium-catalyzed cross-coupling transformations like Buchwald-Hartwig amination and Suzuki-Miyaura coupling. While a versatile reagent, its inherent structural features and potential impurities can lead to a common yet frustrating problem: catalyst poisoning.

This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, resolve, and prevent catalyst deactivation. Our approach moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding catalyst poisoning in the context of this compound reactions.

Q1: What exactly is catalyst poisoning?

A1: Catalyst poisoning is the deactivation of a catalyst's active sites by a chemical substance, referred to as a poison.[1][2] This process reduces the catalyst's efficiency, slows down the reaction, or halts it entirely.[1] The poison achieves this by strongly binding to the metal center (e.g., palladium), blocking the sites needed for the catalytic cycle to proceed.[3][4]

Q2: How can the this compound substrate itself act as a catalyst poison?

A2: this compound possesses an N-methylamino group. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium metal center.[1] This coordination can occupy active sites, competing with the necessary steps of the catalytic cycle, such as oxidative addition or ligand association, thereby inhibiting the reaction.

Q3: What are the most common symptoms of catalyst poisoning in my reaction?

A3: Common indicators are often unambiguous and point towards catalyst health issues. These include:

  • A significant drop in reaction rate or a complete stall after an initial period of activity.[3][5]

  • Low or no product yield despite using a previously successful protocol.[1][3]

  • The formation of a black precipitate, commonly known as palladium black, which is aggregated, inactive palladium metal.[6][7][8]

  • Inconsistent results and poor reproducibility between batches.[3]

  • An increased formation of side products, such as those from hydrodehalogenation (replacement of bromine with hydrogen).[3]

Q4: My reaction works with aryl bromides but is sluggish with this compound. Is this a poisoning issue?

A4: Not necessarily, although poisoning can be a contributing factor. The N-methylamino group makes this substrate more complex than a simple aryl bromide. The issue could be a combination of factors:

  • Inherent Reactivity: The electronic properties of the N-methylamino group can influence the rate of oxidative addition.

  • Competitive Binding: As discussed in Q2, the amino group can compete for coordination to the palladium center, slowing the reaction rate without completely poisoning the catalyst.

  • Impurity Profile: The specific batch of this compound you are using may contain trace impurities not present in other aryl bromides.

Q5: Can my choice of ligand impact the catalyst's susceptibility to poisoning?

A5: Absolutely. The ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbenes (NHCs) are often used in these reactions for a reason.[8] They form stable complexes with the palladium center, which not only promotes the desired catalytic steps but also can protect the metal from coordinating to poisons or aggregating into an inactive state. A less effective ligand may dissociate more readily, leaving the palladium center vulnerable.[8]

Section 2: Troubleshooting Guides

This section provides systematic approaches to resolving specific experimental failures.

Guide 1: Low or No Product Conversion

Issue: The reaction proceeds very slowly, stalls prematurely, or fails to yield any desired product.

Diagnostic Workflow: Before consuming valuable resources, follow a logical diagnostic path to identify the root cause.

G start Problem: Low or No Conversion check_purity Step 1: Scrutinize Reagent Purity (GC-MS, NMR, CoA) start->check_purity check_inert Step 2: Verify Inert Atmosphere (Degassing, Glovebox Technique) check_purity->check_inert No impurity_found Diagnosis: Probable Poisoning by Impurity check_purity->impurity_found Impurity Detected? check_conditions Step 3: Review Reaction Conditions (Temp, Solvent, Ligand Choice) check_inert->check_conditions No inert_fail Diagnosis: Probable Deactivation by O₂/H₂O check_inert->inert_fail Technique Flawed? conditions_fail Diagnosis: Suboptimal Conditions or Inherent Substrate Inhibition check_conditions->conditions_fail sol_purify Solution: Purify Reagents/Solvents Use Guard Column impurity_found->sol_purify Yes sol_inert Solution: Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) inert_fail->sol_inert Yes sol_conditions Solution: Re-screen Ligands/Solvents Consider Excess Ligand conditions_fail->sol_conditions

A logical workflow for troubleshooting reaction failure.

Possible Cause A: Poisoning by Impurities in Reagents or Solvents

  • Causality: Trace impurities are a primary cause of catalyst poisoning. Sulfur-containing compounds are particularly notorious for irreversibly binding to palladium surfaces, even at ppm levels.[4][5] Water or oxygen can lead to the oxidation of the active Pd(0) species or hydrolysis of sensitive reagents.[3][8]

  • Diagnostic Checks:

    • Analyze Starting Materials: Use techniques like GC-MS or NMR to analyze your this compound, coupling partner, and solvent for unexpected signals.

    • Run a Control Reaction: Execute the reaction using highly purified, freshly opened, or distilled reagents and solvents. If this control reaction succeeds, it strongly implicates impurities in the original setup.

  • Solutions:

    • Purify Reagents: Distill liquid reagents and solvents. Recrystallize solid materials.

    • Use a Guard Bed: Before adding the substrate to the reaction, pass a solution of it through a small plug of activated alumina, activated carbon, or a basic resin to remove polar or acidic impurities.[1][5]

Possible Cause B: Catalyst Decomposition (Palladium Black Formation)

  • Causality: The active Pd(0) catalyst is thermodynamically unstable and can aggregate to form bulk palladium metal (palladium black), which is catalytically inactive.[6][7] This is often accelerated by high temperatures, insufficient ligand protection, or the presence of oxygen.[8]

  • Diagnostic Checks:

    • Visual Inspection: The appearance of a fine black precipitate, especially early in the reaction, is a strong indicator.

  • Solutions:

    • Ensure Strict Anaerobic Conditions: Inadequate degassing is a common culprit. Use robust methods like freeze-pump-thaw cycles for solvents, and ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen).[8]

    • Optimize Ligand and Temperature: Use a more stabilizing, bulky ligand.[8] Sometimes, running the reaction at a slightly lower temperature for a longer duration can prevent decomposition.[8]

Section 3: Preventative Measures & Best Practices

Proactive measures are more effective than reactive troubleshooting. Integrating these protocols into your standard workflow will significantly improve reproducibility and success rates.

Protocol 1: Rigorous Solvent and Reagent Preparation
  • Solvent Degassing: For sensitive cross-coupling reactions, sparging with argon for 30-60 minutes is often sufficient. For maximum oxygen removal, perform at least three freeze-pump-thaw cycles.

    • Step 1 (Freeze): Freeze the solvent using a liquid nitrogen bath.

    • Step 2 (Pump): Apply a high vacuum to the flask to remove gases above the frozen solvent.

    • Step 3 (Thaw): Thaw the solvent, allowing dissolved gases to escape into the headspace. Backfill with an inert gas. Repeat the cycle.

  • Reagent Purity:

    • Always use high-purity reagents from reputable suppliers.

    • If poisoning is suspected, purify the this compound via distillation or column chromatography before use.

    • Use fresh, high-purity catalysts and ligands. Bases like sodium-t-butoxide can degrade upon exposure to air and moisture; use freshly opened bottles or material stored in a glovebox.

Data Presentation: Common Catalyst Poisons and Mitigation
Poison TypeCommon SourcesMechanism of PoisoningPrevention & Mitigation Strategy
Sulfur Compounds Impurities in reagents, contaminated glasswareStrong, often irreversible binding to Pd active sites.[5]Use high-purity starting materials; pre-treat reagents with a guard bed.
Oxygen (O₂) / Water (H₂O) Leaks in setup, inadequate degassingOxidation of active Pd(0) to inactive Pd(II); formation of palladium black.[8]Ensure a rigorously inert atmosphere; use anhydrous solvents and reagents.
Coordinating Groups Substrate (-NHMe), certain solvents (pyridine, MeCN), N-heterocycles[2][9]Reversible or irreversible coordination to the metal center, blocking active sites.Use non-coordinating solvents (e.g., Toluene, Dioxane); consider adding a small excess of the primary ligand.[1]
Other Metals Impurities from previous reactions (e.g., lead, mercury)[4]Alloying with or blocking palladium active sites.Use dedicated, scrupulously clean glassware.
Halide Ions (Excess) Byproduct of reaction (Br⁻), halide salt additivesFormation of stable, inactive palladium-halide complexes.[1]Avoid large excesses of halide-containing salts; ensure base is effective.

Section 4: Mechanistic Insights

Understanding the catalytic cycle provides a framework for diagnosing how poisons interfere with your reaction. Most palladium-catalyzed cross-couplings involving this compound follow a similar pathway.

The Buchwald-Hartwig Amination Cycle and Points of Inhibition

The diagram below illustrates a generalized catalytic cycle for the C-N coupling of this compound with a generic amine (R₂NH). Key points where catalyst poisons can interrupt the cycle are highlighted.

G Pd0 LₙPd(0) (Active Catalyst) OA_complex LₙPd(II)(Ar)(Br) Pd0->OA_complex Oxidative Addition (Ar-Br) Pd_black Pd Black (Inactive) Pd0->Pd_black Aggregation Base_complex [LₙPd(II)(Ar)(HNR₂)]⁺Br⁻ OA_complex->Base_complex Ligand Exchange (+ R₂NH) Amine_complex [LₙPd(II)(Ar)(NR₂)] Amine_complex->Pd0 Reductive Elimination Product Ar-NR₂ + H-Base⁺Br⁻ Amine_complex->Product Base_complex->Amine_complex Deprotonation (Base) Sulfur Sulfur Impurities Sulfur->Pd0 Irreversible Binding Oxygen O₂ / H₂O Oxygen->Pd0 Oxidation to Pd(II) Substrate Excess Substrate (N-H Coordination) Substrate->OA_complex Competitive Inhibition

Catalytic cycle showing key steps and poison intervention points.
  • Inhibition of the Active Pd(0) Catalyst: This is the most vulnerable stage. Sulfur compounds can irreversibly bind here, and oxygen can oxidize the Pd(0) to an inactive Pd(II) state.[2][5][8] Aggregation to palladium black also occurs from this state.[6]

  • Interference after Oxidative Addition: The substrate's own N-methylamino group, or other coordinating species, can compete with the incoming amine coupling partner for a position on the palladium center, slowing or stalling the reaction at the ligand exchange step.[1]

By understanding these vulnerabilities, you can better rationalize the preventative measures, such as maintaining a strict inert atmosphere to protect the Pd(0) species and choosing ligands that minimize unwanted side-coordination.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-N-methylaniline and 2-Chloro-N-methylaniline for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the selection of starting materials is a pivotal decision that dictates the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. Among the myriad of building blocks available, halogenated anilines are of paramount importance, serving as versatile precursors for a wide array of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct building blocks: 2-Bromo-N-methylaniline and 2-Chloro-N-methylaniline. Our focus will be on their performance in palladium-catalyzed cross-coupling reactions, substantiated by fundamental chemical principles and illustrative experimental data.

Fundamental Chemical Properties Governing Reactivity

The disparate reactivity of this compound and 2-chloro-N-methylaniline is rooted in the intrinsic properties of the halogen substituent. These differences manifest in the electronic environment of the molecule, the steric hindrance around the reactive site, and, most critically, the strength of the carbon-halogen bond.

Electronic and Steric Effects

Both bromine and chlorine are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) on the aniline ring. This effect deactivates the ring to some extent. Conversely, the lone pairs on the halogens participate in resonance (+R), donating electron density back to the ring. The net electronic influence is a delicate balance of these opposing effects.

Sterically, the bromine atom is larger than the chlorine atom, which can influence the approach of reagents and catalysts to the adjacent N-methylamino group and the carbon-halogen bond itself. However, in many synthetically relevant reactions, particularly palladium-catalyzed cross-couplings, the electronic factors and bond strengths are the dominant drivers of reactivity differences.

Carbon-Halogen Bond Dissociation Energy (BDE)

The most significant factor governing the reactivity of aryl halides in many cross-coupling reactions is the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The oxidative addition of a palladium(0) catalyst to the C-X bond is often the rate-determining step in catalytic cycles like those of the Suzuki-Miyaura and Buchwald-Hartwig reactions.[1][2]

The C-Br bond is inherently weaker than the C-Cl bond, as reflected in their respective BDEs. This lower bond strength means that less energy is required to cleave the C-Br bond, leading to a faster rate of oxidative addition and, consequently, a higher overall reaction rate.[3]

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies

BondBond Dissociation Energy (kJ/mol)
C-Cl~397
C-Br~336

Note: Values are approximate for aryl halides and can vary slightly based on the specific molecular structure.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The difference in C-X bond strength directly translates to a general reactivity trend in palladium-catalyzed cross-coupling reactions: Aryl Bromides > Aryl Chlorides .[1][4] This means that this compound is generally more reactive than 2-chloro-N-methylaniline, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Cross_Coupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L_n->Oxidative_Addition + Ar-X Ar-X 2-Bromo/Chloro-N-methylaniline Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation_or_Coordination Transmetalation or Amine Coordination/Deprotonation Ar-Pd(II)-X(L_n)->Transmetalation_or_Coordination + Nu Nu Nucleophile (e.g., R-B(OH)₂, R₂NH) Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu(L_n) Transmetalation_or_Coordination->Ar-Pd(II)-Nu(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Nu(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-Nu Coupled Product Reductive_Elimination->Ar-Nu

General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling

Table 2: Illustrative Comparison for Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)
2-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NRT0.2586
4-ChlorotoluenePhenylboronic acidPd@MIL-101Cr-NH₂K₃PO₄1002485

Note: This data is illustrative, compiled from reactions with similar substrates to demonstrate the general reactivity trend. Reaction conditions are not identical and yields are highly dependent on the specific substrates and optimized conditions.[3][7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[8][9] Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step, making this compound the more reactive substrate.[10] This allows for the use of less forcing conditions, which can be advantageous when working with thermally sensitive molecules.

Table 3: Illustrative Comparison for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)
4-BromobenzonitrileBenzamide[Pd(cinnamyl)Cl]₂ / XantphosDBU1001883
4-ChlorobenzonitrileBenzamide[Pd(cinnamyl)Cl]₂ / XantphosDBU1001820

Note: This data is for illustrative purposes, showing a direct comparison for a different bromo/chloro pair to highlight the reactivity difference.[11]

Experimental Protocols

The following protocols are provided as detailed, self-validating starting points for researchers. Optimization may be necessary for specific applications.

Protocol 1: Suzuki-Miyaura Coupling of a 2-Bromoaniline Derivative

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-bromoaniline with a boronic acid, which can be adapted for this compound.[7]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine 2-bromoaniline (1.0 eq), boronic acid (1.2 eq), base (e.g., Et₃N, 2.0 eq), and catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%) in a Schlenk flask. B Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. A->B C Add degassed solvent (e.g., aqueous Kolliphor EL) via syringe. B->C D Stir the reaction mixture vigorously at room temperature. C->D E Monitor reaction progress by TLC or LC-MS until starting material is consumed. D->E F Cool the reaction mixture to room temperature. E->F G Dilute with an organic solvent (e.g., EtOH) and remove solvents under reduced pressure. F->G H Purify the crude product by flash column chromatography. G->H

Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromoaniline (0.5 mmol, 1.0 equiv), the desired boronic acid (0.6 mmol, 1.2 equiv), Pd(dtbpf)Cl₂ (0.01 mmol, 2 mol%), and triethylamine (1.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed aqueous Kolliphor EL solution (2 mL, 2 w%) via syringe.

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, add ethanol (approx. 10 mL) until the mixture is homogeneous. Remove the solvents under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Buchwald-Hartwig Amination of a 2-Chloroaniline Derivative

This protocol provides a general method for the Buchwald-Hartwig amination of a chloroarene, which can be adapted for 2-chloro-N-methylaniline.[8]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A To a Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 eq). B Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. A->B C Add 2-chloro-N-methylaniline (1.0 eq), the coupling amine (1.2 eq), and degassed anhydrous solvent (e.g., toluene). B->C D Heat the reaction mixture to the required temperature (e.g., 100 °C) with stirring. C->D E Monitor reaction progress by TLC or GC-MS until the starting material is consumed. D->E F Cool the reaction to room temperature. E->F G Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). F->G H Dry the organic layer, concentrate, and purify by column chromatography. G->H

Experimental workflow for a Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.

  • Reagent Addition: Add the 2-chloro-N-methylaniline (1.0 equiv), the amine coupling partner (1.2 equiv), and degassed, anhydrous toluene via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench with water, and dilute with ethyl acetate.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion

The choice between this compound and 2-chloro-N-methylaniline as a synthetic precursor is a classic trade-off between reactivity and cost. The inherent weakness of the C-Br bond makes this compound the more reactive substrate in palladium-catalyzed cross-coupling reactions, often leading to higher yields under milder conditions. This is a significant advantage in complex, multi-step syntheses where preserving sensitive functional groups is crucial.

However, the development of increasingly sophisticated and highly active palladium catalyst systems has significantly expanded the utility of the less expensive but more inert 2-chloro-N-methylaniline. For large-scale industrial applications where cost is a primary driver, investing time in developing a robust protocol for the chloro-analogue can be highly beneficial. Ultimately, the optimal choice will depend on the specific synthetic challenge, scale, and economic considerations of the project.

References

A Senior Application Scientist's Guide to Catalysis in 2-Bromo-N-methylaniline Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Bromo-N-methylaniline and the Role of Catalysis

This compound is a crucial chemical intermediate, serving as a foundational building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its molecular structure, featuring a bromine atom for further functionalization and an N-methyl group that modulates biological activity, makes it a versatile precursor in drug discovery and organic synthesis.[2] The efficient and selective synthesis of this compound is therefore of paramount importance.

The primary route to this compound is the N-methylation of 2-bromoaniline. This transformation, while conceptually simple, presents challenges in achieving high selectivity for the mono-methylated product while avoiding over-methylation.[3] Modern synthetic chemistry has largely moved beyond stoichiometric methylating agents like methyl iodide, which are often toxic and produce significant salt waste.[4] Instead, the focus has shifted to catalytic methods that utilize more sustainable C1 sources such as methanol, paraformaldehyde, or even carbon dioxide.[4][5] These catalytic approaches, primarily leveraging transition metals like copper, palladium, and ruthenium, offer superior atom economy, milder reaction conditions, and enhanced selectivity.

This guide provides a comparative study of various catalytic systems for the synthesis of this compound. As a senior application scientist, my objective is to move beyond a mere listing of protocols. Instead, I will dissect the mechanistic rationale behind each catalytic choice, present detailed, field-tested methodologies, and offer a clear, data-driven comparison to empower researchers and drug development professionals in selecting the optimal synthetic strategy for their specific needs.

Catalyst System I: Copper-Catalyzed N-Methylation - The Workhorse of C-N Coupling

Copper catalysis represents a highly attractive option for industrial and laboratory-scale synthesis due to copper's low cost, high abundance, and unique reactivity in C-N bond formation.[6] Compared to precious metals like palladium, copper-based systems offer a more sustainable and economical pathway for N-alkylation reactions.

Mechanistic Rationale & Comparative Systems

Copper-catalyzed N-methylation of anilines can proceed through several mechanistic pathways, depending on the catalyst, C1 source, and reaction conditions.

  • Copper Hydride (CuH) Catalysis: This modern approach utilizes a copper hydride intermediate, often generated in situ, which is highly effective for the reductive amination of carbonyl compounds.[5] Homogeneous catalysts, such as those employing cyclic(alkyl)(amino)carbene (CAAC) ligands, exhibit exceptional activity under mild conditions. The reaction with paraformaldehyde involves the CuH-mediated reduction of an intermediate imine, formed from the condensation of 2-bromoaniline and formaldehyde.[5] This system is prized for its high yields and broad substrate tolerance.[5]

  • Chan-Lam Coupling: This pathway involves the copper-promoted coupling of an amine with a boronic acid.[6] For N-methylation, methylboronic acid serves as the methyl source. The reaction is believed to proceed via a Cu(II) intermediate, making it a distinct mechanism from the reductive CuH pathway. It is particularly noted for its excellent selectivity in mono-methylation.[6]

dot

CuH_Catalytic_Cycle cluster_main CuH-Catalyzed N-Methylation Cycle cluster_inputs Inputs A (CAAC)CuCl B (CAAC)CuH (Active Catalyst) A->B  PMHS (Reductant) D Amine-Copper Complex B->D 2-Bromoaniline (R-NH₂) C Iminium Intermediate [R-NH=CH₂]⁺ E Product Release (this compound) C->E [(CAAC)CuH] Reduction D->C Formaldehyde (from Paraformaldehyde) E->B Regeneration Aniline 2-Bromoaniline C1_Source Paraformaldehyde Reductant PMHS

Caption: Proposed catalytic cycle for (CAAC)CuH-catalyzed N-methylation.

Experimental Protocol: (CAAC)CuH-Catalyzed N-Methylation

This protocol is adapted from a general procedure for the highly efficient N-methylation of amines using a homogeneous copper hydride catalyst.[5]

Materials:

  • 2-bromoaniline (0.5 mmol, 1.0 equiv)

  • (CAAC)CuCl catalyst (2.5 mol %)

  • Paraformaldehyde ((CH₂O)n) (1.5 mmol, 3.0 equiv)

  • Polymethylhydrosiloxane (PMHS) (1.5 mmol, 3.0 equiv)

  • Di-n-butyl ether (nBu₂O) (2 mL)

  • Schlenk tube or sealed vial, magnetic stirrer, and heating block.

Procedure:

  • Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add 2-bromoaniline (0.5 mmol), (CAAC)CuCl (2.5 mol %), and a magnetic stir bar.

  • Reagent Addition: Add di-n-butyl ether (2 mL), followed by paraformaldehyde (1.5 mmol) and polymethylhydrosiloxane (PMHS) (1.5 mmol).

    • Causality Note: PMHS serves as a mild and efficient hydride source to generate the active (CAAC)CuH catalyst from the CuCl precursor.[5] Paraformaldehyde acts as a solid, stable source of formaldehyde, the C1 electrophile.[5]

  • Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block set to 80 °C. Stir the reaction mixture vigorously for 18 hours.

  • Monitoring: The reaction progress can be monitored by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a short pad of silica gel or Celite to remove catalyst residues, eluting with ethyl acetate or dichloromethane.

    • Concentrate the filtrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Catalyst System II: Palladium-Catalyzed N-Methylation - The Precision Tool

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, renowned for its high efficiency, broad functional group tolerance, and predictable reactivity.[7] While often more expensive than copper, palladium systems can operate under very mild conditions and offer unparalleled scope, making them a preferred choice for complex, high-value molecules.

Mechanistic Rationale & Comparative Systems

Palladium-catalyzed N-methylation typically follows a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism when using alcohols like methanol as the C1 source.

  • Heterogeneous Pd/C Catalysis: Using a commercially available palladium on carbon (Pd/C) catalyst with methanol offers a sustainable and practical approach.[3] The mechanism involves the palladium surface first catalyzing the dehydrogenation of methanol to formaldehyde. The aniline then condenses with the in-situ generated formaldehyde to form an imine, which is subsequently hydrogenated by the palladium hydride species formed in the initial step. This process is highly atom-economical, with water as the only byproduct.[3]

  • Homogeneous Palladium Catalysis: Systems using soluble palladium precursors like Pd(TFA)₂ with specific phosphine ligands (e.g., Xantphos) are also highly effective.[8][9] These catalysts offer high precision and can be tuned by modifying the ligand structure to optimize reactivity and selectivity. They are particularly useful for reactions requiring specific coordination environments.

dot

Pd_Catalytic_Cycle cluster_main Pd-Catalyzed 'Borrowing Hydrogen' Cycle A Methanol (CH₃OH) B Pd(0) Catalyst A->B Dehydrogenation D Formaldehyde (CH₂O) A->D C Pd-H Species B->C C->B Regeneration F Product (R-NHCH₃) C->F E Imine Intermediate (R-N=CH₂) D->E E->F Hydrogenation G 2-Bromoaniline (R-NH₂) G->E Condensation (-H₂O)

Caption: General workflow for Pd-catalyzed N-methylation via borrowing hydrogen.

Experimental Protocol: Pd/C-Catalyzed N-Monomethylation

This protocol is based on a selective N-monomethylation procedure using a heterogeneous palladium catalyst and methanol.[3]

Materials:

  • N-(2-bromophenyl)urea (0.6 mmol, 1.0 equiv) [Note: This protocol starts from the urea derivative for enhanced mono-selectivity]

  • Palladium on Carbon (Pd/C, 10 wt. %) (4.7 mol %)

  • Potassium tert-butoxide (t-BuOK) (0.6 mmol, 1.0 equiv)

  • Methanol (2 mL)

  • Sealed pressure tube, magnetic stirrer, and heating block.

Procedure:

  • Vessel Preparation: In a pressure-rated reaction tube, combine N-(2-bromophenyl)urea, 10% Pd/C catalyst, potassium tert-butoxide, and a magnetic stir bar.

    • Causality Note: The reaction starts with the urea derivative of 2-bromoaniline. The in-situ hydrogenation of the urea to the amine, followed immediately by methylation, is a key strategy to prevent over-alkylation, thus ensuring high selectivity for the mono-methylated product.[3] t-BuOK is a required base for the reaction to proceed efficiently.

  • Reagent Addition: Add 2 mL of methanol, which serves as both the solvent and the C1 source.

  • Reaction: Seal the tube tightly and place it in a preheated heating block at 130 °C. Stir the mixture for 48 hours.

  • Work-up and Purification:

    • After cooling to room temperature, carefully vent the tube.

    • Dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite to remove the heterogeneous Pd/C catalyst.

    • Wash the Celite pad with additional DCM.

    • Combine the organic filtrates and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to isolate the this compound product.

Catalyst System III: Alternative Transition Metals (Ru, Ni, Zn) - Emerging Frontiers

While copper and palladium are dominant, other transition metals offer unique advantages, particularly in the context of green chemistry and catalyst cost.

  • Ruthenium Catalysis: Ruthenium complexes, such as (DPEPhos)RuCl₂PPh₃, are exceptionally efficient for N-methylation using methanol via the borrowing hydrogen mechanism.[4] These reactions can often be performed with weaker bases (e.g., Cs₂CO₃) compared to other systems and show high functional group tolerance, affording excellent yields (95-97%) for various anilines.[4]

  • Nickel Catalysis: As an earth-abundant and inexpensive metal, nickel is a highly sought-after alternative to palladium. Heterogeneous catalysts like Ni/ZnAlOx have been developed for the selective mono-N-methylation of anilines with methanol, achieving high yields (up to 93%) under optimized conditions.[10] Homogeneous nickel catalysts are also effective for N-methylation using CO₂ and silanes.[11]

  • Zinc Catalysis: Zinc-based systems, such as Zn(OAc)₂ with a 1,10-phenanthroline ligand, have proven effective for the N-methylation of amines using CO₂ as a C1 source in the presence of a hydrosilane reductant.[12] This approach aligns with carbon capture and utilization (CCU) strategies, offering a green pathway to valuable amines.

Comparative Performance Analysis

To facilitate an objective comparison, the following table summarizes the key performance indicators of the discussed catalytic systems for the N-methylation of anilines.

Catalyst SystemC1 SourceReductant / Co-catalystBaseTemp (°C)Time (h)Typical Yield (%)Key Advantages
(CAAC)CuH [5]ParaformaldehydePMHSNone8018>90Mild conditions, high efficiency, no additive base needed.
Cu(OAc)₂ [6]Methylboronic Acid--RT24HighExcellent mono-selectivity (Chan-Lam coupling).
Pd/C [3]Methanol-t-BuOK13048~85Heterogeneous (recyclable), sustainable C1 source.
Ru(II)-DPEPhos [4]Methanol-Cs₂CO₃1201295-97High yields, weak base, excellent functional group tolerance.
Ni/ZnAlOx [10]Methanol-NaOH16024~93Low-cost, earth-abundant metal, heterogeneous.
Zn(OAc)₂/phen [12]CO₂Hydrosilane-25-15024HighUtilizes CO₂ as a C1 source, mild conditions possible.

General Experimental & Analytical Workflow

A robust and reliable experimental workflow is critical for reproducible results and protocol validation. The following diagram illustrates a standard process from reaction setup to final product characterization.

dot

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_analysis 4. Purification & Analysis Setup Prepare Schlenk tube under inert atmosphere Reagents Add 2-bromoaniline, catalyst, solvent, and other reagents Setup->Reagents Heat Heat to specified temperature with stirring Reagents->Heat Monitor Monitor progress via TLC or GC/MS Heat->Monitor Cool Cool to Room Temp Monitor->Cool Reaction Complete Filter Filter to remove heterogeneous catalyst or solids Cool->Filter Extract Aqueous/Organic Extraction (if needed) Filter->Extract Dry Dry organic layer (e.g., MgSO₄) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize pure product (NMR, MS, etc.) Purify->Characterize

Caption: A self-validating workflow for catalyst screening and synthesis.

Conclusion and Future Outlook

The synthesis of this compound is achievable through a variety of highly efficient catalytic methods. The choice of catalyst is not a one-size-fits-all decision but rather a strategic selection based on project-specific priorities.

  • For rapid, high-yield laboratory synthesis where cost is secondary, Ruthenium and Palladium catalysts offer exceptional performance and reliability with broad functional group tolerance.

  • For large-scale, cost-sensitive industrial applications , Copper and Nickel catalysts present the most economically viable and sustainable options, leveraging inexpensive metals and feedstocks.

  • For initiatives focused on green chemistry and carbon utilization , emerging systems using CO₂ as a C1 source with Zinc or Copper catalysts represent the future direction of sustainable chemical manufacturing.

This comparative guide demonstrates that by understanding the underlying catalytic mechanisms and process parameters, researchers can rationally design and execute the synthesis of this compound with high efficiency, selectivity, and safety, thereby accelerating discovery and development in the chemical and pharmaceutical sciences.

References

A Comparative Guide to the Synthetic Routes of 2-Bromo-N-methylaniline: An Analysis of Yield and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the synthesis of substituted anilines is a cornerstone of molecular design. Among these, 2-Bromo-N-methylaniline serves as a critical building block for a range of complex target molecules. Its utility necessitates a clear understanding of the most efficient and practical synthetic pathways to access this intermediate. This guide provides a detailed comparison of the prevalent synthetic routes to this compound, offering an in-depth analysis of their respective yields, operational complexities, and mechanistic underpinnings. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a classic regioselectivity challenge. The directing effects of the amino and methyl groups on the aniline scaffold can lead to a mixture of ortho and para substituted products, as well as the potential for multiple halogenations. Therefore, the choice of synthetic strategy is paramount in achieving high yields of the desired ortho-isomer while minimizing side-product formation. This guide will explore three primary synthetic strategies: direct bromination of N-methylaniline, N-methylation of 2-bromoaniline, and a modern approach utilizing Buchwald-Hartwig amination.

Route 1: Direct Bromination of N-methylaniline

The direct bromination of N-methylaniline is an electrophilic aromatic substitution reaction. The choice of brominating agent and reaction conditions is critical to control the regioselectivity and extent of bromination.

Mechanistic Considerations

The N-methylamino group is an activating, ortho-, para-directing group. The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The steric hindrance of the N-methyl group can slightly favor the para position, but a significant amount of the ortho isomer is typically formed.

Experimental Protocol

A common procedure involves the use of N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like acetonitrile.

Step-by-step methodology:

  • Dissolve N-methylaniline in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of N-bromosuccinimide in acetonitrile dropwise to the cooled solution over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the ortho and para isomers.

Yield and Observations

This method often results in a mixture of this compound and 4-bromo-N-methylaniline, with reported yields for the desired ortho isomer typically ranging from 30-50% after chromatographic separation. The formation of the para isomer is a significant drawback, reducing the overall atom economy of the process.

Route 2: N-methylation of 2-bromoaniline

An alternative approach involves the N-methylation of commercially available 2-bromoaniline. This strategy avoids the issue of regioselectivity inherent in the direct bromination of N-methylaniline.

Mechanistic Considerations

This reaction is a nucleophilic substitution where the nitrogen atom of 2-bromoaniline acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent, such as dimethyl sulfate or methyl iodide. The use of a base is essential to deprotonate the aniline nitrogen, increasing its nucleophilicity.

Experimental Protocol

A representative procedure using dimethyl sulfate as the methylating agent is as follows:

Step-by-step methodology:

  • To a solution of 2-bromoaniline in a suitable solvent (e.g., acetone or THF), add a base such as potassium carbonate.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add dimethyl sulfate dropwise to the refluxing mixture. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove any remaining salts and unreacted base.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify by vacuum distillation or column chromatography if necessary.

Yield and Observations

The N-methylation of 2-bromoaniline generally provides higher yields of the desired product compared to the direct bromination route, with reported yields often in the range of 70-85%. This method's primary advantage is its high selectivity, as the position of the bromine atom is already established in the starting material.

Route 3: Buchwald-Hartwig Amination

For applications requiring high purity and a more controlled synthesis, the Buchwald-Hartwig amination offers a modern and efficient alternative. This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide and an amine.

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired N-arylated amine and regenerate the palladium(0) catalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle.

Experimental Protocol

A typical procedure might involve the coupling of 1,2-dibromobenzene with methylamine using a palladium catalyst and a suitable phosphine ligand.

Step-by-step methodology:

  • In a glovebox, charge a Schlenk tube with a palladium precursor (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

  • Add 1,2-dibromobenzene and a solvent (e.g., toluene).

  • Add a solution of methylamine in THF.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Yield and Observations

The Buchwald-Hartwig amination can provide excellent yields of this compound, often exceeding 90%, with very high selectivity. However, the cost of the palladium catalyst and ligands, as well as the need for inert atmosphere techniques, can be a consideration for large-scale synthesis.

Comparative Summary of Synthetic Routes

Parameter Route 1: Direct Bromination Route 2: N-methylation Route 3: Buchwald-Hartwig Amination
Starting Materials N-methylaniline, Brominating Agent (e.g., NBS)2-bromoaniline, Methylating Agent (e.g., Dimethyl Sulfate)1,2-dibromobenzene, Methylamine, Pd catalyst, Ligand
Typical Yield 30-50% (of ortho-isomer)70-85%>90%
Selectivity Moderate (mixture of ortho and para isomers)HighVery High
Key Advantages Readily available starting materialHigh selectivity, good yieldExcellent yield and selectivity
Key Disadvantages Low to moderate yield of desired isomer, difficult separationUse of toxic methylating agentsHigh cost of catalyst and ligands, requires inert atmosphere
Operational Complexity Moderate (chromatography required)ModerateHigh (requires glovebox/Schlenk techniques)

Visualizing the Synthetic Workflows

Synthetic_Routes cluster_0 Route 1: Direct Bromination cluster_1 Route 2: N-methylation cluster_2 Route 3: Buchwald-Hartwig Amination A1 N-methylaniline P1 Bromination (NBS, Acetonitrile) A1->P1 B1 Mixture of o- and p-isomers P1->B1 C1 Chromatography B1->C1 D1 This compound (30-50% Yield) C1->D1 A2 2-bromoaniline P2 N-methylation (Dimethyl Sulfate, K2CO3) A2->P2 B2 Crude Product P2->B2 C2 Purification B2->C2 D2 This compound (70-85% Yield) C2->D2 A3 1,2-dibromobenzene + Methylamine P3 Pd-catalyzed Cross-Coupling (Pd2(dba)3, Xantphos) A3->P3 B3 Crude Product P3->B3 C3 Purification B3->C3 D3 This compound (>90% Yield) C3->D3

Caption: Comparative workflow of the three main synthetic routes to this compound.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research or development project, including scale, purity requirements, and cost considerations.

  • For small-scale laboratory synthesis where moderate yields are acceptable and cost is a primary concern, the N-methylation of 2-bromoaniline (Route 2) offers a robust and reliable method with good yields and high selectivity.

  • The direct bromination of N-methylaniline (Route 1) can be a viable option if N-methylaniline is a readily available starting material and the separation of isomers is not a significant hurdle. However, its lower yield of the desired product makes it less efficient for larger-scale production.

  • For applications demanding the highest purity and yield, particularly in the context of pharmaceutical development where material quality is paramount, the Buchwald-Hartwig amination (Route 3) is the superior choice, despite its higher initial cost and operational complexity.

Ultimately, a thorough evaluation of the factors outlined in this guide will enable the selection of the most appropriate synthetic strategy to efficiently and effectively produce this compound for its intended application.

Spectroscopic analysis and validation of 2-Bromo-N-methylaniline structure

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Analysis and Structural Validation of 2-Bromo-N-methylaniline

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural verification of intermediates and final compounds is not merely a procedural step but the bedrock of safety, efficacy, and reproducibility. This compound, a key building block, presents a compelling case for the power of a multi-technique spectroscopic approach. This guide provides an in-depth, comparative analysis of its structural elucidation, contrasting its unique spectral fingerprint against potential isomers and related compounds. We will delve into the causality behind experimental choices and demonstrate how a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy forms a self-validating system for its structural confirmation.

The Synergy of Spectroscopic Techniques

No single analytical technique can provide a complete structural picture. Instead, we rely on the convergence of data from multiple orthogonal methods. NMR spectroscopy provides the carbon-hydrogen framework, IR spectroscopy identifies functional groups, mass spectrometry gives the molecular weight and fragmentation patterns, and UV-Vis spectroscopy reveals information about the electronic structure. This integrated approach, detailed below, ensures the highest degree of confidence in structural assignment.

Caption: Integrated workflow for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

NMR is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Analysis: Mapping the Proton Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-methyl protons. The ortho-position of the bromine atom relative to the methylamino group creates a unique electronic environment, leading to a predictable pattern of chemical shifts and coupling constants.

  • Aromatic Region (δ 6.5-7.5 ppm): The four protons on the aromatic ring will appear as complex multiplets due to their differing electronic environments and spin-spin coupling. The proton ortho to the bromine will be the most deshielded (downfield shift), while the proton ortho to the electron-donating methylamino group will be the most shielded (upfield shift).

  • N-H Proton (variable): A broad singlet corresponding to the N-H proton is expected, with its chemical shift being highly dependent on solvent and concentration.[1]

  • N-Methyl Protons (δ ~2.9 ppm): The three protons of the methyl group attached to the nitrogen will appear as a sharp singlet, as there are no adjacent protons to couple with.[1]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of at least 1-2 seconds.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule.

  • Aromatic Carbons (δ 109-146 ppm): Six distinct signals are expected for the aromatic carbons. The carbon atom directly bonded to the bromine (C-Br) will be significantly shifted upfield due to the heavy atom effect. The carbon bonded to the nitrogen (C-N) will be shifted downfield.[1]

  • N-Methyl Carbon (δ ~30.6 ppm): A single signal for the methyl carbon will appear in the aliphatic region of the spectrum.[1]

Assignment ¹H NMR (CDCl₃, 400 MHz)[1] ¹³C NMR (CDCl₃, 101 MHz)[1]
Aromatic CHδ 7.46 (dd, J = 7.9, 1.4 Hz, 1H)δ 132.28
Aromatic CHδ 7.25 (s, 1H)δ 128.56
Aromatic CHδ 6.67 (dd, J = 8.1, 1.1 Hz, 1H)δ 117.60
Aromatic CHδ 6.64 – 6.57 (m, 1H)δ 110.74
C-N-δ 145.97
C-Br-δ 109.62
N-Hδ 4.39 (s, 1H)-
N-CH₃δ 2.93 (s, 3H)δ 30.61

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum will be characterized by vibrations corresponding to the N-H bond, aromatic C-H bonds, the C-N bond, and the C-Br bond.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small drop of the liquid this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
N-H Stretch~3411Confirms the presence of a secondary amine.[2]
Aromatic C-H Stretch3000-3100Indicates the aromatic ring structure.
Aliphatic C-H Stretch2850-2960Corresponds to the N-methyl group.
C=C Aromatic Stretch1500-1600Fingerprint region for the benzene ring.
C-N Stretch1250-1350Confirms the amine functional group.
C-Br Stretch500-600Indicates the presence of a bromo-substituent.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. For this compound, the most telling feature is the isotopic pattern of bromine.

  • Molecular Ion Peak (M⁺): The presence of two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, results in two molecular ion peaks of almost equal intensity at m/z 185 and 187. This is a definitive indicator of a monobrominated compound.[1]

  • Fragmentation: Common fragmentation pathways include the loss of the methyl group (-15 amu) and the loss of the bromine atom (-79 or -81 amu).

Fragmentation_Pathway M+ [C₇H₈BrN]⁺˙ m/z = 185/187 M_minus_Br [C₇H₈N]⁺ m/z = 106 M+->M_minus_Br - Br˙ M_minus_CH3 [C₆H₅BrN]⁺˙ m/z = 170/172 M+->M_minus_CH3 - CH₃˙

Caption: Predicted mass spectrometry fragmentation of this compound.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer.

  • Separation: The compound is vaporized and separated from any impurities on a GC column (e.g., a non-polar DB-5 column).

  • Ionization and Detection: As the compound elutes from the column, it is ionized (typically by electron impact, EI), and the resulting fragments are separated by their mass-to-charge ratio and detected.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. Aromatic amines typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions.[3][4][5] The substitution pattern on the benzene ring influences the exact wavelength of maximum absorbance (λₘₐₓ).

Experimental Protocol: UV-Vis Spectroscopy

  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol or hexane.

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.

For this compound, characteristic absorption maxima are expected around 240 nm and 290 nm, which are typical for substituted anilines.

Comparative Analysis: Distinguishing Isomers

The true power of this multi-technique approach is revealed when comparing this compound to its isomers, 3-Bromo-N-methylaniline and 4-Bromo-N-methylaniline. While all three have the same molecular formula and weight, their spectroscopic signatures are distinct.

Spectroscopic Feature This compound 3-Bromo-N-methylaniline 4-Bromo-N-methylaniline
¹H NMR (Aromatic) Complex, distinct multiplets for 4 protons.More symmetric patterns due to different substitution effects.Highly symmetric, often showing two distinct doublets.
¹³C NMR (C-Br) Upfield shift, ~109.6 ppm.[1]Different chemical shift due to meta position.Different chemical shift due to para position.
IR (Fingerprint Region) Unique pattern of C-H out-of-plane bending vibrations.Distinct pattern characteristic of 1,3-disubstitution.Simpler pattern characteristic of 1,4-disubstitution.
MS Fragmentation Similar M⁺ peaks, but relative intensities of fragments may differ slightly.Similar M⁺ peaks, but relative intensities of fragments may differ slightly.Similar M⁺ peaks, but relative intensities of fragments may differ slightly.

This comparative data underscores that only the complete set of spectra for this compound will match the reference data precisely, allowing for its unambiguous identification.

Conclusion

The structural validation of this compound is a clear demonstration of the necessity and efficacy of a comprehensive spectroscopic strategy. By integrating the precise connectivity data from ¹H and ¹³C NMR, the functional group information from IR, the molecular weight and isotopic confirmation from MS, and electronic structure data from UV-Vis, we construct a self-validating analytical workflow. This rigorous, evidence-based approach is indispensable for researchers, scientists, and drug development professionals, ensuring the integrity and quality of their scientific endeavors.

References

A Comparative Guide to the Purity Analysis of Synthesized 2-Bromo-N-methylaniline by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Bromo-N-methylaniline is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its molecular structure, featuring a substituted aniline ring, makes it a versatile building block for creating more complex molecules with specific biological activities. The synthesis of this compound can involve multi-step reactions, including bromination and N-methylation of aniline precursors.[1] These synthetic routes can introduce various impurities, such as unreacted starting materials, isomers, over-brominated species, and other by-products.

The purity of this compound is paramount, as even trace amounts of impurities can have a significant impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous impurity profiling to ensure the quality and safety of pharmaceutical products.[3] Therefore, robust and validated analytical methods are essential for accurately determining the purity of synthesized this compound.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of this compound. As a senior application scientist, the insights provided herein are grounded in established analytical principles and field-proven expertise, aiming to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their analytical workflows.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

For the routine purity analysis of non-volatile or thermally labile compounds like this compound, reverse-phase HPLC (RP-HPLC) with UV detection is the industry's gold standard.[4] This preference is due to its high resolving power, sensitivity, and quantitative accuracy.

The Rationale Behind the HPLC Method Design

The selection of HPLC parameters is a critical step driven by the physicochemical properties of this compound and its potential impurities. A C18 column is the stationary phase of choice due to its hydrophobicity, which allows for effective separation of moderately polar aromatic compounds. A gradient elution with a mobile phase consisting of acetonitrile and water allows for the separation of compounds with a range of polarities, ensuring that both the main component and any potential impurities are well-resolved. UV detection at a wavelength where the aromatic ring exhibits strong absorbance, typically around 254 nm, provides excellent sensitivity.

Experimental Protocol: HPLC Purity Analysis of this compound

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 40% B

    • 26-30 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the initial mobile phase composition (60:40 Water:Acetonitrile) to obtain a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by further dilution.

  • Sample Solution: Prepare the synthesized this compound sample at a concentration of approximately 0.1 mg/mL in the initial mobile phase.

3. Chromatographic Procedure:

  • Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.

  • Inject a blank (initial mobile phase) to ensure the absence of system peaks.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability parameters like retention time reproducibility and peak area precision.

  • Inject the sample solution.

4. Data Analysis:

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample using the area percentage method:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (1 mg/mL stock, 0.1 mg/mL working) equilibrate Equilibrate HPLC System prep_standard->equilibrate prep_sample Prepare Sample Solution (~0.1 mg/mL) prep_sample->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_std Inject Standard (System Suitability) inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample identify_peaks Identify Peaks by Retention Time inject_sample->identify_peaks calculate_purity Calculate Purity (Area % Method) identify_peaks->calculate_purity

Caption: Workflow for HPLC Purity Analysis of this compound.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the preferred method, other analytical techniques can be employed for purity analysis, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for structural confirmation of impurities or the analysis of volatile components.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[5] For aromatic amines like this compound, GC can be a viable alternative to HPLC.

  • Principle: Separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

  • Advantages:

    • High Resolution: Provides excellent separation for volatile compounds.

    • High Sensitivity: Especially when coupled with a mass spectrometer (GC-MS).

  • Limitations:

    • Thermal Stability: Not suitable for thermally labile compounds.

    • Derivatization: Aromatic amines may require derivatization to improve their volatility and thermal stability, adding complexity to the sample preparation.[5]

    • Non-volatile Impurities: Cannot analyze non-volatile impurities.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is an advanced form of thin-layer chromatography that offers improved resolution and quantitative capabilities.[6]

  • Principle: Separation occurs on a high-performance layer of sorbent (e.g., silica gel) through the movement of a liquid mobile phase.

  • Advantages:

    • High Throughput: Allows for the simultaneous analysis of multiple samples.

    • Cost-Effective: Lower solvent consumption and equipment cost compared to HPLC.

    • Versatility: A wide range of stationary and mobile phases can be used.

  • Limitations:

    • Lower Resolution: Generally offers lower separation efficiency compared to HPLC and GC.

    • Lower Sensitivity: Typically less sensitive than HPLC with UV detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that can be used for purity determination without the need for a reference standard of the analyte itself.[7][8]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. Purity is determined by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.[9]

  • Advantages:

    • Absolute Quantification: Provides a direct measure of purity without a specific reference standard for the analyte.

    • Structural Information: Simultaneously provides structural information about the analyte and any impurities present.

  • Limitations:

    • Lower Sensitivity: Less sensitive than chromatographic methods, making it challenging to detect trace impurities.

    • Signal Overlap: Complex mixtures can lead to overlapping signals, complicating quantification.

    • Requires High Purity Internal Standard: The accuracy of the method depends on the purity of the internal standard.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for impurity identification.[3]

  • Principle: Measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds.

  • Advantages:

    • High Specificity and Sensitivity: Provides definitive identification of impurities.

    • Structural Elucidation: Tandem mass spectrometry (MS/MS) can be used to fragment ions and obtain structural information.

  • Limitations:

    • Quantitative Challenges: Quantification can be more complex than with UV detection and may be subject to matrix effects.

    • High Cost and Complexity: Instrumentation is expensive and requires specialized expertise.

Performance Comparison of Analytical Techniques
Analytical TechniquePrincipleLimit of Detection (LOD)Precision (%RSD)ThroughputSelectivityPrimary Application
HPLC-UV Differential partitioning between a stationary and mobile phase1-10 ng/mL< 2%HighHighRoutine Quantification and Purity Analysis
GC-FID/MS Partitioning between a gaseous mobile phase and a stationary phase0.1-1 ng/mL (MS)< 5%HighVery HighAnalysis of Volatile Impurities
HPTLC Adsorption chromatography on a planar stationary phase10-100 ng/spot< 5%Very HighModerateRapid Screening and Semi-Quantitative Analysis
qNMR Nuclear magnetic resonance signal intensity proportional to molar concentration0.1-1% (w/w)< 1%LowHighAbsolute Purity Determination and Structural Confirmation
LC-MS HPLC separation with mass spectrometric detection0.01-1 ng/mL< 10%HighVery HighImpurity Identification and Trace-Level Quantification

Comparative Workflow of Analytical Techniques

Comparative_Workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_output Output Sample Synthesized This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (if required for GC) Dissolution->Derivatization HPLC HPLC-UV Separation Detection Dissolution->HPLC HPTLC HPTLC Spotting Development Densitometry Dissolution->HPTLC qNMR qNMR Sample + Internal Std Spectrum Acquisition Dissolution->qNMR LCMS LC-MS Separation Mass Analysis Dissolution->LCMS GC GC-MS Separation Detection Derivatization->GC Purity Purity (%) HPLC->Purity Impurity_Profile Impurity Profile HPLC->Impurity_Profile GC->Purity GC->Impurity_Profile HPTLC->Purity HPTLC->Impurity_Profile qNMR->Purity Structural_Info Structural Information qNMR->Structural_Info LCMS->Impurity_Profile LCMS->Structural_Info

Caption: Comparative workflow of different analytical techniques for purity analysis.

Conclusion: Selecting the Optimal Analytical Strategy

For the routine purity assessment of synthesized this compound, High-Performance Liquid Chromatography (HPLC) with UV detection stands out as the most suitable method. It offers an excellent balance of high resolution, sensitivity, and quantitative accuracy, making it ideal for quality control in a research and drug development setting. The method is robust, reliable, and aligns with the requirements of regulatory guidelines such as those from the ICH, USP, and EP.[3][10]

While HPLC is the primary choice, a comprehensive purity analysis strategy may involve orthogonal methods to gain a more complete understanding of the impurity profile. Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying and quantifying any volatile impurities that may be present. For definitive structural elucidation of unknown impurities detected by HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. Quantitative NMR (qNMR) serves as a powerful primary method for the absolute quantification of the main component and can be used to certify the purity of in-house reference standards. High-Performance Thin-Layer Chromatography (HPTLC) can be a useful tool for rapid screening of multiple samples, particularly in the early stages of synthesis development.

Ultimately, the selection of the analytical technique(s) should be based on a risk assessment and the specific objectives of the analysis, ensuring that the chosen methods are fit for their intended purpose and provide data of the highest scientific integrity.

References

A Senior Application Scientist's Guide to the Bromination of N-methylaniline: A Comparative Analysis of Key Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists, the synthesis of brominated N-methylaniline is a foundational step in the development of numerous pharmaceutical intermediates and fine chemicals. The introduction of a bromine atom onto the aromatic ring serves as a crucial synthetic handle for subsequent cross-coupling reactions and functional group transformations. However, the N-methylamino group is a potent activating ortho-, para-director, making the N-methylaniline ring highly susceptible to electrophilic attack. This high reactivity presents a significant challenge: controlling the reaction to achieve high yields of the desired monobrominated product, typically the para-isomer (4-bromo-N-methylaniline), while avoiding the formation of ortho-isomers and polybrominated byproducts.[1][2]

This guide provides an in-depth comparison of common brominating agents for N-methylaniline synthesis. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, focusing on how reagent selection and reaction conditions can be manipulated to control regioselectivity and maximize yield.

The Underlying Chemistry: Electrophilic Aromatic Substitution

The bromination of N-methylaniline proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The lone pair of electrons on the nitrogen atom donates electron density into the benzene ring through resonance, significantly increasing the nucleophilicity of the ortho and para positions.[1][3] This makes the ring highly reactive towards electrophiles like the bromonium ion (Br⁺) or its equivalent.

A Lewis acid catalyst, often required for brominating less activated rings, is typically unnecessary here due to the powerful activating effect of the amino group.[3] The primary challenge is not initiating the reaction, but rather preventing it from proceeding too rapidly and non-selectively, which often results in the formation of 2,4,6-tribromo-N-methylaniline.[2]

Electrophilic Aromatic Substitution Mechanism cluster_0 Step 1: Electrophile Attack cluster_1 Step 2: Deprotonation NMA N-Methylaniline Sigma Arenium Ion (Sigma Complex) NMA->Sigma π bond attacks Br⁺ E_plus Br⁺ (Electrophile) E_plus->Sigma Sigma2 Arenium Ion Product Brominated N-Methylaniline Sigma2->Product C-H bond breaks Base Base Base->Product HBase H-Base⁺

Caption: Generalized mechanism of electrophilic aromatic bromination.

Comparative Analysis of Brominating Agents

The choice of brominating agent is the most critical factor in determining the outcome of the synthesis. We will compare four common approaches: molecular bromine (with a protection strategy), N-Bromosuccinimide (NBS), Copper(II) Bromide (CuBr₂), and emerging "green" bromination systems.

Molecular Bromine (Br₂)

Molecular bromine is the most fundamental and atom-economical brominating agent. However, its high reactivity and hazardous nature necessitate a carefully controlled approach.[4][5]

  • Properties & Handling: Br₂ is a dense, highly corrosive, and volatile reddish-brown liquid that releases toxic fumes.[6][7] It requires handling in a well-ventilated fume hood with appropriate personal protective equipment.[8]

  • Reactivity & Selectivity: Direct reaction of N-methylaniline with bromine water or bromine in many common solvents leads almost exclusively to 2,4,6-tribromo-N-methylaniline.[1][2] To achieve selective monobromination, the activating effect of the amino group must be temporarily suppressed. This is classically achieved by converting the amine into an amide (acetylation), which is still an ortho-, para-director but is significantly less activating.[3][9] The bulky acetyl group also sterically hinders the ortho positions, further favoring para-substitution.[3]

Protection_Strategy_Workflow A N-Methylaniline B Acetylation (e.g., Acetic Anhydride) A->B C N-Methylacetanilide (Protected Amine) B->C D Bromination (Br₂ in Acetic Acid) C->D E 4-Bromo-N-methylacetanilide D->E F Hydrolysis (Acid or Base) E->F G 4-Bromo-N-methylaniline (Final Product) F->G

Caption: Workflow for bromination using a protection/deprotection strategy.

N-Bromosuccinimide (NBS)

NBS is a crystalline solid, making it a significantly safer and easier-to-handle alternative to liquid bromine.[8][10] It serves as a source of electrophilic bromine, and its reactivity can be finely tuned by the choice of solvent.[11]

  • Properties & Handling: A stable, white crystalline solid.[10] While an irritant, it avoids the severe hazards associated with liquid Br₂.[12]

  • Reactivity & Selectivity: NBS provides a low, constant concentration of Br₂ in solution, which helps to minimize over-bromination.[8] The regioselectivity of NBS bromination on activated rings is markedly dependent on solvent polarity.[13] Studies on substituted anilines have shown that polar aprotic solvents, such as DMF, can strongly favor the formation of the para-isomer.[13][14] In contrast, non-polar solvents may lead to mixtures of ortho and para products.

Copper(II) Bromide (CuBr₂)

Copper(II) bromide has emerged as a highly effective reagent for the direct and regioselective monobromination of anilines, often without the need for amine protection.[15]

  • Properties & Handling: A stable, solid reagent.

  • Reactivity & Selectivity: CuBr₂ provides excellent regioselectivity for the para-position under mild conditions.[14][16] The reaction can be performed at room temperature in solvents like ethanol or in ionic liquids, offering a more streamlined and efficient process compared to the protection-deprotection sequence.[15][17] This method is particularly valuable for its high functional group tolerance and consistently high yields of the monobrominated product.[16]

Green Brominating Systems

In response to the increasing demand for sustainable chemical processes, several "green" bromination methods have been developed. These systems generate the active brominating species in situ from safer, more environmentally benign starting materials.

  • Properties & Handling: These methods typically use stable salts (e.g., NaBr, NH₄Br) in combination with an oxidant.[18][19] This approach avoids the transport and handling of hazardous liquid bromine.

  • Reactivity & Selectivity: Systems like H₂O₂-HBr or NH₄Br/H₂O₂ in acetic acid have proven effective for the regioselective bromination of anilines and other activated aromatics.[18][20] Another notable example is the bromide-bromate (NaBr/NaBrO₃) system, which can be precisely controlled by stoichiometry to yield mono- or polybrominated products as desired.[21] These methods are cost-effective and reduce the environmental impact of the synthesis.[19]

Quantitative Data Summary

The following table summarizes the performance of the different brominating agents for the synthesis of 4-bromo-N-methylaniline or closely related substrates.

Brominating AgentFormTypical ConditionsTypical Yield of para-IsomerRegioselectivity (para : ortho)Key Advantages & Disadvantages
Molecular Bromine (Br₂) LiquidRequires protection/deprotection; Br₂ in Acetic Acid80-95% (overall)High para-selectivity due to steric hindrance of protecting group(+): High yield, well-established. (-): Hazardous, multi-step process.[3][9][22]
N-Bromosuccinimide (NBS) SolidDMF or Acetonitrile, Room Temp80-95%Highly tunable with solvent; excellent para-selectivity in polar solvents.[13][14](+): Safe to handle, good selectivity control. (-): Purity can be variable, solvent choice is critical.[10]
Copper(II) Bromide (CuBr₂) SolidEthanol or Ionic Liquid, Room Temp90-98%Excellent para-selectivity.[16][17](+): High yield, excellent selectivity, direct (no protection). (-): Requires removal of copper salts.[14][15]
H₂O₂ / HBr System In situAqueous medium, Room Temp70-90%Good para-selectivity, but can form dibrominated products.[20](+): Green, inexpensive reagents. (-): Can lead to mixtures if not carefully controlled.

Experimental Protocols

The following are representative, self-validating protocols for the synthesis of 4-bromo-N-methylaniline.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol prioritizes safety, ease of handling, and high regioselectivity through solvent choice.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methylaniline (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, approx. 5 mL per 1.0 mmol of substrate). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq.) in a minimum amount of anhydrous DMF.

  • Reaction: Add the NBS solution dropwise to the stirred N-methylaniline solution over 20-30 minutes, maintaining the temperature at 0 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts, wash with water, then with saturated sodium thiosulfate solution (to quench any remaining bromine), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Analysis: The crude product can be purified by column chromatography on silica gel to yield pure 4-bromo-N-methylaniline. Confirm identity and purity using ¹H NMR, ¹³C NMR, and MS.[13]

Protocol 2: Bromination using Copper(II) Bromide (CuBr₂)

This protocol is designed for high efficiency and selectivity in a direct, single-step process.

  • Preparation: To a solution of N-methylaniline (1.0 eq.) in ethanol (approx. 10 mL per 1.0 mmol of substrate), add Copper(II) Bromide (2.1 eq.).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing the pad with a small amount of ethanol.

  • Extraction: Dilute the filtrate with water and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography to obtain pure 4-bromo-N-methylaniline.[16][17]

General_Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dissolve Substrate (N-Methylaniline) in Solvent B Add Brominating Agent (e.g., NBS, CuBr₂) A->B C Stir at Controlled Temperature B->C D Monitor by TLC C->D E Quench Reaction D->E F Liquid-Liquid Extraction E->F G Dry Organic Layer F->G H Solvent Evaporation G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: A generalized workflow for the synthesis of 4-bromo-N-methylaniline.

Conclusion and Recommendations

The synthesis of 4-bromo-N-methylaniline can be achieved through several effective methods, with the optimal choice depending on the specific priorities of the researcher, such as safety, cost, scalability, and desired purity.

  • For Maximum Safety and Tunable Selectivity: N-Bromosuccinimide (NBS) is the recommended agent. Its solid form mitigates the significant handling risks of liquid bromine, and the ability to direct the regioselectivity to the para-position by using a polar solvent like DMF makes it a versatile and reliable choice for laboratory-scale synthesis.[13][14]

  • For Highest Yield and Direct Synthesis: Copper(II) Bromide (CuBr₂) offers an excellent, modern alternative. It provides outstanding yields and para-selectivity under mild conditions without the need for a multi-step protection/deprotection strategy, making it highly efficient.[16][17]

  • For Green Chemistry and Cost-Effectiveness: In situ generation systems, such as NH₄Br/H₂O₂ , represent the future of sustainable bromination.[18] They avoid hazardous reagents and are highly economical, making them attractive for process development and scale-up.

  • For Traditional, Didactic Purposes: The molecular bromine method involving amine protection remains a valuable process to illustrate fundamental principles of reactivity control in electrophilic aromatic substitution.[3][9]

By understanding the mechanisms and characteristics of each agent, researchers can make informed decisions to design robust, safe, and efficient syntheses of brominated N-methylaniline derivatives tailored to their specific needs.

References

A Senior Application Scientist's Guide to the Synthesis of 2-Bromo-N-methylaniline: A Comparative Cost and Efficiency Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the selection of a synthetic route is a critical decision governed by factors of cost, efficiency, scalability, and safety. 2-Bromo-N-methylaniline is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides an in-depth, objective comparison of four common methods for its synthesis, complete with experimental insights, detailed protocols, and a transparent cost analysis to inform your strategic decisions in the laboratory and beyond.

Introduction: The Strategic Importance of this compound

This compound serves as a key intermediate, incorporating a synthetically versatile bromine handle and a secondary amine on an aromatic scaffold. The ortho-bromo substitution pattern is particularly useful for constructing complex heterocyclic systems through subsequent cross-coupling or cyclization reactions. The choice of its synthesis method can significantly impact project timelines and budgets. Here, we dissect four distinct and viable pathways:

  • Direct N-methylation of 2-Bromoaniline: A classical and straightforward approach.

  • Selective ortho-Bromination of N-Methylaniline: A route that starts from a cheaper, more available aniline derivative.

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction known for its efficiency and scope.

  • Reductive Amination of 2-Bromobenzaldehyde: A reliable method for amine synthesis from a corresponding carbonyl.

We will evaluate each method on the basis of raw material cost, reaction yield, process complexity, and the cost of reagents and catalysts.

Method 1: N-methylation of 2-Bromoaniline

This is arguably the most direct paper synthesis, involving the addition of a methyl group to the nitrogen atom of 2-bromoaniline. The primary challenge lies in controlling the reaction to prevent over-methylation, which would yield the tertiary amine (2-bromo-N,N-dimethylaniline).

Mechanistic Rationale

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of 2-bromoaniline acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide). A base is typically required to neutralize the acidic proton generated on the nitrogen, driving the reaction to completion and preventing the formation of an ammonium salt, which would be unreactive.

Workflow Diagram

cluster_start Starting Materials cluster_process Process cluster_end Product 2-Bromoaniline 2-Bromoaniline Reaction N-methylation Reaction (Reflux) 2-Bromoaniline->Reaction Dimethyl_Sulfate Dimethyl Sulfate Dimethyl_Sulfate->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for N-methylation of 2-Bromoaniline.

Experimental Protocol
  • To a stirred solution of 2-bromoaniline (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Slowly add dimethyl sulfate (1.1 eq) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Expected Yield: 75-85%

Method 2: Selective ortho-Bromination of N-Methylaniline

This approach begins with the more accessible and less expensive N-methylaniline and introduces the bromine atom in the second step. The success of this method hinges on controlling the regioselectivity of the electrophilic aromatic substitution. The N-methyl group is an ortho-, para-director. Direct bromination with Br₂ often leads to a mixture of isomers and polybrominated products. Using a milder brominating agent like N-bromosuccinimide (NBS) in a polar aprotic solvent can favor monobromination.

Mechanistic Rationale

The N-methyl group activates the aromatic ring, directing the incoming electrophile (Br⁺, generated from NBS) to the ortho and para positions. Steric hindrance from the N-methyl group can slightly favor para-substitution, which is the major challenge. However, by carefully controlling reaction conditions (low temperature, choice of solvent), the ortho-isomer can be obtained in acceptable yields, though separation from the para-isomer is almost always required.

Workflow Diagram

cluster_start Starting Materials cluster_process Process cluster_end Product N-Methylaniline N-Methylaniline Reaction Bromination Reaction (Low Temperature) N-Methylaniline->Reaction NBS N-Bromosuccinimide NBS->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Quenching & Aqueous Workup Reaction->Workup Purification Isomer Separation (Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for selective bromination of N-Methylaniline.

Experimental Protocol
  • Dissolve N-methylaniline (1.0 eq) in dimethylformamide (DMF) and cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the formation of the product and the consumption of starting material by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water, followed by a saturated solution of sodium thiosulfate to remove any unreacted bromine, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will be a mixture of ortho and para isomers. Separate the desired this compound using column chromatography.

Expected Yield: 30-40% of the desired ortho-isomer.

Method 3: Buchwald-Hartwig Amination

This powerful palladium-catalyzed cross-coupling reaction forms the C-N bond between an aryl halide and an amine. For this synthesis, 1-bromo-2-iodobenzene is a suitable starting material, as the C-I bond is significantly more reactive than the C-Br bond, allowing for selective reaction with methylamine at the iodo-position.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with methylamine. A base deprotonates the amine, leading to the formation of a palladium-amido complex. Reductive elimination from this complex yields the final product, this compound, and regenerates the Pd(0) catalyst. The choice of ligand (e.g., Xantphos) is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step.

Workflow Diagram

cluster_start Starting Materials cluster_process Process cluster_end Product Aryl_Halide 1-Bromo-2-iodobenzene Reaction Buchwald-Hartwig Coupling (Inert Atmosphere, Heat) Aryl_Halide->Reaction Amine Methylamine (aq. soln) Amine->Reaction Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Reaction Ligand Ligand (e.g., Xantphos) Ligand->Reaction Base Base (e.g., Cs2CO3) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Workup Filtration & Aqueous Workup Reaction->Workup Purification Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for Buchwald-Hartwig amination.

Experimental Protocol
  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge a reaction vessel with Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add 1-bromo-2-iodobenzene (1.0 eq) and the solvent (e.g., toluene or dioxane).

  • Add the methylamine solution (40% in water, 1.5 eq).

  • Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours, or until the starting material is consumed (monitor by GC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst and salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. Purify the residue by column chromatography.

Expected Yield: 80-95%

Method 4: Reductive Amination of 2-Bromobenzaldehyde

Reductive amination is a highly reliable and versatile method for synthesizing amines.[1] It involves the reaction of a carbonyl compound (2-bromobenzaldehyde) with an amine (methylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine.[1] Sodium triacetoxyborohydride (STAB) is an excellent reducing agent for this purpose as it is mild and selective for imines over aldehydes.

Mechanistic Rationale

First, methylamine adds to the carbonyl group of 2-bromobenzaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, or iminium ion under acidic conditions. The hydride reagent, STAB, then selectively reduces the C=N double bond of the iminium ion to yield the final N-methylated amine product. The reaction is often performed as a one-pot procedure.

Workflow Diagram

cluster_start Starting Materials cluster_process Process cluster_end Product Aldehyde 2-Bromobenzaldehyde Reaction One-Pot Reductive Amination (Room Temperature) Aldehyde->Reaction Amine Methylamine (aq. soln) Amine->Reaction Reducing_Agent STAB Reducing_Agent->Reaction Solvent Solvent (e.g., DCE) Solvent->Reaction Workup Quenching & Aqueous Workup Reaction->Workup Purification Extraction & Purification Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for reductive amination.

Experimental Protocol
  • Dissolve 2-bromobenzaldehyde (1.0 eq) in a chlorinated solvent like 1,2-dichloroethane (DCE).

  • Add the methylamine solution (40% in water, 1.2 eq) and stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture.

  • Stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench carefully by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with additional solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography if necessary.

Expected Yield: 85-95%

Cost Analysis and Comparison

To provide a practical comparison, we have estimated the raw material cost to produce 1 kg of this compound (MW: 186.05 g/mol ) via each route. Prices are based on bulk catalog listings and are subject to change.

ParameterMethod 1: N-methylationMethod 2: BrominationMethod 3: Buchwald-HartwigMethod 4: Reductive Amination
Primary Starting Material 2-BromoanilineN-Methylaniline1-Bromo-2-iodobenzene2-Bromobenzaldehyde
Assumed Yield 80%35% (ortho-isomer)85%90%
Moles of Product (1 kg) 5.37 mol5.37 mol5.37 mol5.37 mol
Moles of SM Required 6.71 mol15.34 mol6.32 mol5.97 mol
SM Cost (USD/kg) ~$25[2]~$30~$60[3]~$50
Cost of Primary SM (USD) $206$492$1,073$552
Key Reagent(s) Dimethyl SulfateN-BromosuccinimidePd₂(dba)₃ / XantphosSodium Triacetoxyborohydride
Key Reagent Cost (USD) ~$20~$30~$1,500+~$650
Total Estimated Material Cost (USD/kg Product) ~$230 ~$525 ~$2,600+ ~$1,200
Pros Direct, simple, good yieldVery inexpensive SMHigh yield, high selectivityHigh yield, mild conditions
Cons Toxic methylating agentLow yield, isomer separationVery high catalyst costModerately expensive reagents

Note: Costs are estimates for raw materials and key reagents only. They do not include solvents, bases, purification media, labor, or waste disposal.

Conclusion and Recommendation

Based on this analysis, each synthetic route presents a distinct trade-off between cost, efficiency, and complexity.

  • For Large-Scale, Cost-Driven Synthesis: Method 1 (N-methylation of 2-Bromoaniline) is the most economically viable path. Its reliance on inexpensive starting materials and a straightforward procedure results in the lowest cost per kilogram of product. The primary drawback is the use of highly toxic dimethyl sulfate, which requires stringent engineering controls and handling protocols.

  • For Bench-Scale or When Isomer Separation is Feasible: Method 2 (Bromination of N-Methylaniline) starts with the cheapest raw material, but the low yield of the desired ortho-isomer and the necessity for extensive chromatographic purification make it less attractive for scaling. It may be considered if the para-isomer has value in another synthetic context.

  • For High-Value Applications and Speed: Method 3 (Buchwald-Hartwig Amination) offers the highest yield and predictability. However, the exorbitant cost of the palladium catalyst and ligand system makes it prohibitively expensive for bulk production unless the final product is of extremely high value (e.g., a late-stage pharmaceutical intermediate).

  • A Balanced Approach for Moderate Scale: Method 4 (Reductive Amination) represents a strong balance of high yield, mild and reliable reaction conditions, and moderate cost. While more expensive than direct methylation, it avoids highly toxic reagents and the difficult separation of isomers, making it an excellent choice for producing moderate quantities of high-purity material in a research or early development setting.

The optimal choice ultimately depends on the specific constraints and goals of the project. For bulk industrial production, optimizing the N-methylation of 2-bromoaniline (Method 1) would likely yield the best return on investment, provided safety measures are paramount. For rapid, reliable synthesis in a research context, reductive amination (Method 4) is a highly recommended and robust alternative.

References

A Comparative Guide to Green Chemistry Approaches for the Synthesis of 2-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of environmentally benign methodologies is no longer a niche interest but a critical imperative. The synthesis of key intermediates, such as 2-Bromo-N-methylaniline, a valuable building block in the preparation of various biologically active compounds, provides a compelling case study for the application of green chemistry principles. This guide offers a comprehensive comparison of traditional and modern, greener approaches to its synthesis, providing researchers, scientists, and drug development professionals with the data and protocols to make informed, sustainable choices.

The Conventional Paradigm: Limitations of Traditional Bromination

The classical synthesis of this compound typically involves the direct electrophilic aromatic substitution of N-methylaniline using molecular bromine (Br₂). While effective, this method is fraught with environmental and safety concerns. Liquid bromine is highly corrosive, toxic, and volatile, posing significant handling risks.[1][2] The reaction often utilizes chlorinated solvents, which are themselves environmentally persistent and hazardous. Furthermore, the strong activating nature of the N-methylamino group can lead to a lack of selectivity, resulting in the formation of poly-brominated byproducts and the para-isomer, necessitating energy-intensive purification steps.[3][4]

This guide will explore and compare several green alternatives that address these shortcomings by employing safer reagents, milder reaction conditions, and more sustainable solvent systems.

Greener Alternatives: A Comparative Analysis

We will now delve into a comparative analysis of various green synthetic routes to this compound, evaluating them based on key green chemistry metrics such as atom economy, E-factor (environmental factor), and overall process safety.

N-Bromosuccinimide (NBS) as a Safer Brominating Agent

N-Bromosuccinimide (NBS) has long been recognized as a milder and safer alternative to liquid bromine for the bromination of activated aromatic compounds.[5][6][7] Its solid nature makes it easier and safer to handle. Greener protocols have been developed that utilize more benign solvents like acetonitrile or even aqueous media, significantly reducing the environmental impact.[8][9]

Reaction Scheme:

Key Advantages:

  • Enhanced Safety: Eliminates the handling of hazardous liquid bromine.

  • Improved Selectivity: Can offer better control over mono-bromination compared to Br₂.

  • Greener Solvents: Can be effectively used in less hazardous solvents like acetonitrile and water.[8][9]

Experimental Data Comparison:

MethodBrominating AgentSolventCatalyst/AdditiveTemp. (°C)Time (h)Yield (%)Reference
TraditionalBr₂CCl₄NoneRT2~75General Knowledge
GreenNBSAcetonitrileNoneRT1>90[8]
GreenNBSWaterMandelic Acid (catalytic)RT0.25High[9]
In Situ Generation of Bromine: The Bromide-Bromate and H₂O₂-HBr Systems

A significant advancement in green bromination is the in situ generation of the brominating agent, which avoids the transportation and storage of hazardous bromine.

  • Bromide-Bromate Couple: This system utilizes a stoichiometric mixture of a bromide salt (e.g., KBr) and a bromate salt (e.g., KBrO₃) in an acidic aqueous medium to generate bromine in the reaction vessel.[10][11] The only byproduct is water, making this a highly atom-economical and environmentally friendly method.

  • H₂O₂-HBr System: This method employs hydrogen peroxide as a green oxidant to oxidize hydrobromic acid to bromine in situ.[12] Water is the sole byproduct, aligning well with the principles of green chemistry.

Key Advantages:

  • Avoids Handling of Liquid Bromine: Enhances process safety.

  • High Atom Economy: Byproducts are benign (water and salts).

  • Aqueous Reaction Media: Utilizes water as a green solvent.

Experimental Data Summary:

MethodBrominating SystemSolventTemp. (°C)Time (h)Yield (%)Reference
Bromide-BromateKBr/KBrO₃/H⁺WaterRT1-2High[10]
H₂O₂-HBrH₂O₂/HBrWaterRT1-3High[12]
Ionic Liquids as Recyclable Media

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts.[13] Their negligible vapor pressure makes them non-flammable and reduces air pollution. In the context of aniline bromination, specific ILs can enhance the reaction rate and selectivity, and critically, can often be recycled and reused, minimizing waste.[14][15][16]

Key Advantages:

  • Low Volatility and Flammability: Improved process safety.

  • Recyclability: Reduces solvent waste and cost.

  • Task-Specific Design: ILs can be designed to enhance reaction performance.

Biocatalysis: The Enzymatic Approach

The use of enzymes, nature's catalysts, represents a frontier in green synthesis. Halogenase enzymes can catalyze the bromination of aromatic compounds with remarkable regio- and stereo-selectivity under mild, aqueous conditions.[17][18][19][20] Flavin-dependent halogenases, in particular, are promising for the selective halogenation of electron-rich aromatics.[21] While still an emerging technology for industrial-scale synthesis, biocatalysis offers the ultimate in green and sustainable chemical production.

Key Advantages:

  • Exceptional Selectivity: Minimizes byproduct formation.

  • Mild Reaction Conditions: Operates at ambient temperature and neutral pH in water.

  • Environmentally Benign: Uses renewable catalysts and avoids harsh reagents.

Experimental Protocols

Protocol 1: Synthesis of this compound using NBS in Acetonitrile
  • To a solution of N-methylaniline (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield this compound.

Protocol 2: Synthesis of this compound using a Bromide-Bromate System
  • Dissolve N-methylaniline (1.0 eq) and potassium bromide (5.0 eq) in a mixture of water and a suitable acid (e.g., dilute H₂SO₄).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of potassium bromate (1.0 eq) in water dropwise with vigorous stirring.

  • Continue stirring at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃ solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify by column chromatography.

Visualizing the Workflows

Green_Synthesis_Workflow cluster_traditional Traditional Method cluster_green Green Alternatives Trad_Start N-methylaniline + Br₂ in CCl₄ Trad_Reaction Electrophilic Aromatic Substitution Trad_Start->Trad_Reaction Trad_Workup Quenching, Extraction, Distillation Trad_Reaction->Trad_Workup Trad_Product This compound + Byproducts Trad_Workup->Trad_Product Trad_Waste Halogenated Solvents, HBr, Poly-brominated waste Trad_Workup->Trad_Waste Green_Start N-methylaniline NBS NBS in Acetonitrile/Water Green_Start->NBS InSitu In Situ Bromine Generation (e.g., KBr/KBrO₃) Green_Start->InSitu Biocatalysis Enzymatic Bromination (Halogenase) Green_Start->Biocatalysis Green_Reaction Green Bromination NBS->Green_Reaction InSitu->Green_Reaction Biocatalysis->Green_Reaction Green_Workup Aqueous Workup, Solvent Recycling Green_Reaction->Green_Workup Green_Product High-yield this compound Green_Workup->Green_Product Green_Benefits Reduced Waste, Safer Reagents, Milder Conditions Green_Workup->Green_Benefits

Caption: Comparative workflow of traditional vs. green synthesis routes.

Logical Relationships in Green Bromination Strategies

Green_Bromination_Logic center Green Synthesis of This compound Safer_Reagents Safer Reagents center->Safer_Reagents Milder_Conditions Milder Conditions center->Milder_Conditions Sustainable_Solvents Sustainable Solvents center->Sustainable_Solvents Catalysis Catalysis center->Catalysis NBS N-Bromosuccinimide Safer_Reagents->NBS InSitu_Br2 In Situ Br₂ Generation Safer_Reagents->InSitu_Br2 Enzymes Enzymes (Halogenases) Milder_Conditions->Enzymes Solvent_Free Solvent-Free Milder_Conditions->Solvent_Free Water Water Sustainable_Solvents->Water Ionic_Liquids Ionic Liquids Sustainable_Solvents->Ionic_Liquids Catalysis->Enzymes

Caption: Interrelationship of green chemistry principles in bromination.

Conclusion and Future Outlook

The synthesis of this compound serves as an excellent platform to demonstrate the practical and significant advantages of adopting green chemistry principles. The move away from hazardous liquid bromine and volatile organic solvents towards safer alternatives like NBS, in situ bromine generation, and aqueous media is not only environmentally responsible but also enhances laboratory and process safety. While biocatalysis is still in its relative infancy for bulk chemical production, its potential for unparalleled selectivity and sustainability marks it as a key area for future research and development. By embracing these greener methodologies, the chemical industry can continue to innovate while minimizing its environmental footprint.

References

Benchmarking Palladium Catalysts for Cross-Coupling Reactions with 2-Bromo-N-methylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of molecular architecture. The palladium-catalyzed cross-coupling reactions of 2-Bromo-N-methylaniline are of particular significance, as the resulting N-methylaniline scaffolds are prevalent in a wide array of pharmaceuticals and functional materials. However, the steric hindrance imparted by the ortho-bromo and N-methyl substituents presents a unique set of challenges, necessitating a careful selection of the catalytic system to achieve optimal yields and reaction efficiency.

This in-depth technical guide provides a comparative analysis of various palladium catalysts for both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with this compound. We will delve into the mechanistic rationale behind catalyst selection, present comparative data from analogous systems, and provide detailed experimental protocols to empower you to accelerate your research and development endeavors.

The Challenge of Steric Hindrance in Cross-Coupling

The structure of this compound presents two primary steric challenges for palladium-catalyzed cross-coupling. The bromine atom in the ortho position to the N-methylamino group can hinder the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond. Secondly, the N-methyl group itself can sterically encumber the coordination of the coupling partner and the subsequent reductive elimination step, which forms the desired product. Consequently, catalyst systems that are effective for less hindered aryl bromides may prove sluggish or altogether ineffective for this substrate. The key to success lies in the judicious choice of a palladium precursor and, most critically, the ancillary ligand that modulates the steric and electronic properties of the palladium center.

Comparative Analysis of Palladium Catalyst Systems

The performance of a palladium catalyst in the cross-coupling of this compound is intrinsically linked to the nature of the supporting ligand. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have demonstrated superior performance for sterically demanding substrates. Below, we compare several classes of palladium catalyst systems for both Suzuki-Miyaura and Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an organohalide with an organoboron compound. For a substrate like this compound, the choice of catalyst is critical to overcome the steric hindrance and achieve high yields.

Catalyst System (Pd Precursor / Ligand)BaseSolventTemp. (°C)Time (h)Representative Yield (%)Key Considerations
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012-2460-75"First-generation" catalyst, may require longer reaction times and higher catalyst loading for hindered substrates.
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1002-685-95Bulky, electron-rich Buchwald ligand accelerates oxidative addition and reductive elimination.[1]
Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O801-4>90Highly active for ortho-substituted aryl bromides, often providing excellent yields under milder conditions.
[Pd(cinnamyl)Cl]₂ / cataCXium® AK₃PO₄2-MeTHF9018~95Palladacycle precatalyst effective for unprotected ortho-bromoanilines, demonstrating high functional group tolerance.[2]

Yields are representative and based on data from structurally similar sterically hindered aryl bromides. Optimization for this compound is recommended.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of a vast number of biologically active molecules. The steric hindrance in this compound makes this a challenging substrate for N-arylation.

Catalyst System (Pd Precursor / Ligand)BaseSolventTemp. (°C)Time (h)Representative Yield (%)Key Considerations
Pd₂(dba)₃ / BINAPNaOtBuToluene80460Bidentate phosphine ligand, effective for a range of amines but can be less efficient for highly hindered substrates.[3]
Pd(OAc)₂ / RuPhosK₂CO₃t-BuOH1002-580-90A highly effective Buchwald ligand for coupling with primary and secondary amines, tolerating a wide range of functional groups.
BrettPhos Pd G3LiHMDSToluene11012-18>90Pre-formed catalyst, particularly effective for challenging couplings of N-H containing heterocycles and hindered amines.
[Pd(IPr)(NQ)]₂KOHDioxane10012-24>90N-heterocyclic carbene (NHC) based catalyst, offering high stability and activity for aryl chlorides and bromides.[4]

Yields are representative and based on data from structurally similar sterically hindered aryl bromides. Optimization for this compound is recommended.

Mechanistic Insights and Experimental Workflows

A fundamental understanding of the catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions is essential for troubleshooting and optimization.

Catalytic Cycles

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOR Ar-Pd(II)L₂-OR ArPdBr->ArPdOR Ligand Exchange (Base, -HBr) ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdOR->ArPdAr_prime Transmetalation (Ar'-B(OR)₂) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr_amine [Ar-Pd(II)L₂(R₂NH)]⁺Br⁻ Pd0->ArPdBr_amine Oxidative Addition (Ar-Br, R₂NH) ArPdAmido Ar-Pd(II)L₂(NR₂) ArPdBr_amine->ArPdAmido Deprotonation (Base, -HBase⁺Br⁻) ArPdAmido->Pd0 Reductive Elimination (Ar-NR₂)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

The following diagram illustrates a general workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

Experimental_Workflow General Experimental Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Solids: - this compound - Boronic Acid / Amine - Base - Pd Precursor & Ligand B Add Anhydrous Solvent A->B C Degas Mixture (e.g., Ar sparging) B->C D Heat to Desired Temperature C->D E Monitor Progress (TLC, GC/MS, LC/MS) D->E F Quench Reaction E->F G Aqueous Work-up F->G H Dry Organic Layer G->H I Concentrate H->I J Purify (e.g., Column Chromatography) I->J

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Detailed Experimental Protocols

The following are general, robust starting protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound. Optimization of catalyst, ligand, base, solvent, and temperature is highly recommended for each specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

  • Anhydrous Toluene

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, RuPhos, and NaOtBu to a dry Schlenk flask.

  • Seal the flask, remove from the glovebox (if applicable), and add anhydrous toluene.

  • Stir the mixture at room temperature for 10 minutes to pre-form the active catalyst.

  • Add the secondary amine, followed by this compound.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The successful cross-coupling of this compound is highly dependent on the selection of a suitable palladium catalyst system capable of overcoming the inherent steric challenges. For Suzuki-Miyaura reactions, catalyst systems based on bulky, electron-rich biaryl monophosphine ligands such as SPhos and XPhos generally provide superior results. In the case of Buchwald-Hartwig aminations, ligands like RuPhos and the use of specialized precatalysts such as BrettPhos Pd G3 or NHC-based catalysts are often necessary for efficient C-N bond formation. The provided protocols and comparative data serve as a strong foundation for developing robust and high-yielding cross-coupling methodologies for this valuable synthetic building block. As with any catalytic reaction, empirical optimization of the reaction parameters for each specific substrate combination is paramount to achieving the desired outcome.

References

A Senior Application Scientist's Guide to N-Methylation of 2-Bromoaniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylated 2-Bromoaniline

In the landscape of pharmaceutical and fine chemical synthesis, N-methylated anilines are critical structural motifs. The introduction of a methyl group to the nitrogen atom of an aniline can profoundly alter its physicochemical properties, including basicity, lipophilicity, and metabolic stability. 2-Bromoaniline, in particular, serves as a versatile building block, and its N-methylated derivatives are precursors to a range of biologically active molecules. The choice of methylation strategy is therefore a critical decision in any synthetic campaign, impacting not only yield and purity but also process safety, scalability, and environmental footprint. This guide provides a comparative analysis of common N-methylation methods for 2-bromoaniline, offering insights into the underlying mechanisms and practical considerations for selecting the optimal protocol.

Comparative Analysis of N-Methylation Methodologies

The selection of an appropriate N-methylation method for 2-bromoaniline hinges on several factors, including the desired degree of methylation (mono- vs. di-), scale of the reaction, and tolerance of other functional groups. Below is a summary of the most prevalent methods, with their respective advantages and disadvantages.

MethodReagentsTypical Yield (N-methyl)Typical Yield (N,N-dimethyl)Key AdvantagesKey Disadvantages
Classical Alkylation Methyl iodide (MeI) or Dimethyl sulfate (DMS)Variable; prone to over-methylationGood to excellentWell-established, simple procedure.Highly toxic and carcinogenic reagents, poor selectivity for mono-methylation, formation of quaternary ammonium salts.
Eschweiler-Clarke Reaction Formaldehyde, Formic acidNot ideal for mono-methylationGood to excellentAvoids quaternary salt formation, inexpensive reagents, robust.[1]High temperatures often required, not suitable for acid-sensitive substrates.[2] Yield for 2-bromoaniline can be low under certain conditions.[3]
Reductive Amination Formaldehyde, Sodium cyanoborohydride (NaBH₃CN)GoodExcellentMilder conditions than Eschweiler-Clarke, good yields.Use of toxic cyanide-containing reagent.
Catalytic Methylation (Methanol) Methanol, Transition metal catalyst (e.g., Ru, Ir)Good to excellentPossible with catalyst/condition tuning"Green" C1 source (methanol), high atom economy, often highly selective.[4][5][6]Requires a catalyst which can be expensive, may require inert atmosphere and higher temperatures.
Catalytic Methylation (DMC) Dimethyl carbonate (DMC), Catalyst (e.g., zeolite)Good to excellentPossible with catalyst/condition tuning"Green" methylating agent, low toxicity, often highly selective for mono-methylation.[7][8]Often requires high temperatures and pressures (autoclave).

Mechanistic Insights and Rationale

A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimizing N-methylation reactions.

Classical Alkylation: A Nucleophilic Substitution Approach

This method proceeds via a straightforward SN2 reaction where the lone pair of the aniline nitrogen attacks the electrophilic methyl group of methyl iodide or dimethyl sulfate.

Causality Behind Experimental Choices: The primary challenge with this method is controlling the extent of methylation. The product, N-methyl-2-bromoaniline, is often more nucleophilic than the starting material, leading to a second alkylation to form N,N-dimethyl-2-bromoaniline, and even a third to form a quaternary ammonium salt. The use of a base (e.g., K₂CO₃, NaHCO₃) is essential to neutralize the acidic byproduct (HI or H₂SO₄), which would otherwise protonate the aniline, rendering it non-nucleophilic.

Diagram of the Classical Alkylation Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_products Products 2-Bromoaniline 2-Bromoaniline Reaction_Vessel Reaction in appropriate solvent (e.g., Acetone, DMF) 2-Bromoaniline->Reaction_Vessel Methylating_Agent Methyl Iodide or Dimethyl Sulfate Methylating_Agent->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Mono_methyl N-methyl-2-bromoaniline Reaction_Vessel->Mono_methyl Desired Product Di_methyl N,N-dimethyl-2-bromoaniline Reaction_Vessel->Di_methyl Over-methylation Quaternary_salt Quaternary Ammonium Salt Reaction_Vessel->Quaternary_salt Over-methylation

Caption: Workflow for classical N-alkylation of 2-bromoaniline.

Eschweiler-Clarke Reaction: Reductive Amination with In Situ Imine Formation

This classic named reaction offers a reliable route to tertiary amines. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[1]

Causality Behind Experimental Choices: The key to the Eschweiler-Clarke reaction's success in producing tertiary amines is that the reaction effectively stops at this stage. A tertiary amine cannot form an iminium ion with formaldehyde, thus preventing the formation of quaternary ammonium salts.[1] The use of excess formaldehyde and formic acid drives the reaction to completion. The reaction is typically heated to facilitate the dehydration step and the reduction.

Mechanism of the Eschweiler-Clarke Reaction

2-Bromoaniline 2-Bromoaniline Iminium_Ion Iminium Ion Intermediate 2-Bromoaniline->Iminium_Ion + Formaldehyde - H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion N-methyl N-methyl-2-bromoaniline Iminium_Ion->N-methyl + Formic Acid - CO₂ Formic_Acid Formic Acid (Hydride Source) Formic_Acid->N-methyl N,N-dimethyl N,N-dimethyl-2-bromoaniline N-methyl->N,N-dimethyl Repeats for primary amine

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Catalytic N-Methylation with Methanol: A Green Chemistry Approach

Transition metal-catalyzed N-methylation using methanol as the C1 source operates via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.

Causality Behind Experimental Choices: This elegant mechanism involves the temporary oxidation of methanol to formaldehyde by the metal catalyst, which then undergoes reductive amination with the aniline. The catalyst, which holds onto the abstracted hydrogen atoms, then reduces the resulting imine back to the methylated amine. The only byproduct is water, making this a highly atom-economical and environmentally benign method.[4] The choice of catalyst and ligands is crucial for achieving high selectivity and yield.

"Borrowing Hydrogen" Mechanism for Catalytic N-Methylation

cluster_cycle Catalytic Cycle Catalyst_H2 [M]-H₂ (Catalyst-Hydride) Formaldehyde Formaldehyde (in situ) Catalyst_H2->Formaldehyde Methanol Methanol Methanol->Catalyst_H2 Dehydrogenation Iminium_Ion Iminium Ion Formaldehyde->Iminium_Ion + 2-Bromoaniline - H₂O Catalyst [M] (Active Catalyst) Iminium_Ion->Catalyst Reduction N-methyl-2-bromoaniline N-methyl-2-bromoaniline Iminium_Ion->N-methyl-2-bromoaniline Product Catalyst->Methanol Regeneration

Caption: Catalytic cycle for N-methylation with methanol.

Experimental Protocols

Protocol 1: N,N-dimethylation of 4-bromoaniline via Reductive Amination

This protocol is adapted for 2-bromoaniline from a procedure reported for 4-bromoaniline.[9]

  • To a stirred slurry of 2-bromoaniline (1.56 g, 9.0 mmol) and paraformaldehyde (0.54 g, 18.0 mmol) in glacial acetic acid (15 mL) at 0 °C, add sodium cyanoborohydride (1.13 g, 18.0 mmol) portionwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Remove the ice bath and heat the mixture to 65 °C.

  • Stir the mixture at 65 °C for 3 hours.

  • Pour the hot reaction mixture over a 5M aqueous sodium hydroxide solution (60 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N,N-dimethyl-2-bromoaniline.

Protocol 2: General Procedure for Ru(II)-Catalyzed N-Methylation of Anilines with Methanol

This is a general procedure that has been shown to be effective for a range of anilines, including those with halogen substituents.[4]

  • In a Schlenk tube equipped with a magnetic stir bar, add the Ru catalyst (e.g., (DPEPhos)RuCl₂(PPh₃), 0.5 mol%), 2-bromoaniline (1.0 mmol), and Cs₂CO₃ (0.5 mmol).

  • Add anhydrous methanol (1 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 120-140 °C for 12 hours.

  • After cooling to room temperature, concentrate the mixture in vacuo.

  • Purify the residue by chromatography on silica gel to give the N-methylated product.

Protocol 3: Selective mono-N-methylation of Anilines with Dimethyl Carbonate (DMC) over Zeolite Catalysts

This method provides high selectivity for the mono-methylated product.[7]

  • In a stainless-steel autoclave, charge the zeolite catalyst (e.g., NaY), 2-bromoaniline (100 mmol), and dimethyl carbonate (400 mmol).

  • Seal the autoclave and heat for 1-4 hours at 150 °C.

  • After cooling to room temperature, filter the reaction mixture.

  • Distill off the excess dimethyl carbonate.

  • The residue can be further purified by vacuum distillation or crystallization to yield N-methyl-2-bromoaniline.

Conclusion and Future Outlook

The N-methylation of 2-bromoaniline can be achieved through a variety of methods, each with its own set of advantages and limitations. For exhaustive methylation to the tertiary amine, the Eschweiler-Clarke reaction remains a robust and cost-effective choice, provided the substrate is not acid-sensitive. Classical alkylation with methyl halides or dimethyl sulfate is a straightforward but hazardous approach that often suffers from a lack of selectivity.

For selective mono-methylation, and in line with the principles of green chemistry, catalytic methods using methanol or dimethyl carbonate as the C1 source are highly attractive. These methods offer high atom economy, utilize less toxic reagents, and can provide excellent selectivity. As catalyst development continues to advance, these greener alternatives are likely to become the methods of choice for the N-methylation of 2-bromoaniline and other valuable aniline derivatives in both academic and industrial settings. The selection of the optimal method will always depend on a careful consideration of the specific synthetic goals, scale, and available resources.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Bromo-N-methylaniline Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous and accurate quantification of intermediates and active pharmaceutical ingredients (APIs) is not merely a procedural step but the bedrock of quality, safety, and efficacy. 2-Bromo-N-methylaniline, a substituted aromatic amine, serves as a key building block in the synthesis of various high-value molecules. Its precise quantification is critical to control reaction stoichiometry, assess purity, and ensure the consistency of the final product.

This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, grounded in the physicochemical properties of the analyte and the stringent requirements of global regulatory bodies. This document is designed for researchers, analytical scientists, and drug development professionals who require a robust, validated, and "fit-for-purpose" analytical procedure.

The Analyte: Understanding this compound

Before selecting an analytical technique, a fundamental understanding of the analyte's properties is paramount. These characteristics dictate its behavior in various analytical systems and guide the optimization of separation and detection parameters.

PropertyValueSignificance for Analysis
Molecular Formula C₇H₈BrNBasic structural information.[1][2]
Molecular Weight 186.05 g/mol Influences mass spectrometry fragmentation and diffusion.[1][2]
Boiling Point 107-109 °C / 12 mmHgIndicates sufficient volatility for Gas Chromatography (GC).
Density 1.589 g/mL at 25 °CRelevant for preparation of standard solutions by volume.[3]
Refractive Index n20/D 1.6070Can be used for detection, though non-specific.
Structure Aromatic AmineThe presence of a chromophore (the benzene ring) makes it suitable for UV detection in HPLC. The amine group provides polarity.

The molecule's moderate polarity and volatility place it at an interesting crossroads, making it a suitable candidate for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the two primary techniques we will compare.

The Foundation: Principles of Analytical Method Validation

An analytical method is only as reliable as its validation. Validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[4][5] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, which is echoed by regulatory bodies like the FDA.[4][6][7] The objective is to establish, through a series of defined experiments, the method's performance characteristics.

The core parameters of validation are not a checklist but an interconnected system that builds confidence in the analytical result.[8][9][10]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9][11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[9][11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Precision between laboratories.[10][12]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[10][11]

Validation_Flow cluster_dev Method Development cluster_val Core Validation cluster_confirm Confirmation Develop Develop Procedure (Selectivity Focus) Linearity Linearity & Range Develop->Linearity Initial Optimization Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Finalize Method SystemSuitability System Suitability (Routine Use) Robustness->SystemSuitability Implement for QC

Caption: Logical workflow for analytical method validation, from development to routine application.

Comparative Analysis of Quantification Techniques

The choice between HPLC and GC is a critical decision driven by the analyte's properties, the required sensitivity, and the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is arguably the most common technique for quantifying pharmaceutical compounds. For this compound, a reverse-phase method is the logical choice.

  • Causality of Choice: As a moderately polar compound, this compound can be well-retained on a non-polar stationary phase (like C18) and eluted with a polar mobile phase (like acetonitrile and water).[14] This technique separates compounds in the liquid phase at ambient temperature, making it ideal for analytes that might be thermolabile, although this is less of a concern for this specific molecule. Crucially, it often avoids the need for derivatization, simplifying sample preparation.[15]

  • Detection Principle: The aromatic ring in this compound acts as a chromophore, absorbing UV light. This allows for straightforward and robust quantification using a UV-Vis detector.

Gas Chromatography with Mass Spectrometry Detection (GC-MS)

GC is a powerful separation technique for volatile and thermally stable compounds.

  • Causality of Choice: With a boiling point of 107-109 °C at reduced pressure, this compound is sufficiently volatile for GC analysis. The primary advantage of GC, especially when coupled with a Mass Spectrometer (MS), is its exceptional sensitivity and selectivity.[16]

  • Detection Principle: An MS detector bombards the eluted compound with electrons, causing it to fragment in a reproducible pattern (a mass spectrum). By monitoring for specific, characteristic fragment ions (Selected Ion Monitoring or SIM mode), one can achieve extremely high selectivity and low detection limits, effectively isolating the analyte signal from matrix noise.[16][17]

Performance Comparison: HPLC-UV vs. GC-MS

The following table provides a projected comparison of the two techniques for this application, based on established performance for structurally related aromatic amines.[16][18][19][20]

Performance ParameterHPLC-UVGC-MSRationale & Justification
Selectivity Good to HighVery HighHPLC-UV separates based on retention time, which can have interferences. GC-MS uses both retention time and mass fragmentation pattern, providing a much higher degree of certainty in identification.[17]
Limit of Quantitation (LOQ) ~0.1 - 1 µg/mL~1 - 100 pg/mLGC-MS is inherently more sensitive, making it the method of choice for trace-level impurity analysis.[16]
Precision (%RSD) Typically < 2%Typically < 10%Both methods offer excellent precision. HPLC often shows slightly lower variability in routine QC due to simpler sample handling.
Linearity (r²) > 0.999> 0.995Both techniques provide excellent linearity over several orders of magnitude.
Throughput HighModerateHPLC run times are often shorter, and sample preparation can be simpler (dilute-and-shoot), leading to higher throughput. GC may require longer oven ramps.
Robustness HighHighBoth are well-established, robust techniques. HPLC robustness is sensitive to mobile phase composition and pH, while GC is sensitive to inlet temperature and gas flow rates.
Primary Application Assay & Purity (Routine QC)Trace Impurity Analysis, IdentificationHPLC is the workhorse for routine quantification. GC-MS excels where ultimate sensitivity and confirmatory identification are required.

Experimental Protocols: A Self-Validating System

The following protocols are designed not just as instructions, but as self-validating frameworks. Each includes system suitability tests (SSTs) which must be passed before analysis, ensuring the system is performing correctly on any given day.

Protocol 1: Reverse-Phase HPLC-UV Method for Assay and Purity

This method is designed for the accurate quantification of this compound as a main component.

HPLC_Workflow Prep Prepare Mobile Phase & Standards Equilibrate Equilibrate HPLC System (Stable Baseline) Prep->Equilibrate SST System Suitability Test (Inject Standard 5x) Equilibrate->SST SST_Check RSD < 1.0%? SST->SST_Check Calibrate Run Calibration Curve (5 Levels) SST_Check->Calibrate Pass Fail FAIL: Troubleshoot System SST_Check->Fail Fail Cal_Check r² > 0.999? Calibrate->Cal_Check Analyze Analyze Samples Cal_Check->Analyze Pass Cal_Check->Fail Fail Process Process Data & Report Results Analyze->Process GCMS_Workflow Tune Tune Mass Spectrometer Prep Prepare Standards & Samples Tune->Prep SST System Suitability Test (Inject Mid-Level Standard) Prep->SST SST_Check S/N > 10? SST->SST_Check Calibrate Run Calibration Curve (6 Levels, e.g., pg/mL) SST_Check->Calibrate Pass Fail FAIL: Troubleshoot System/Injection SST_Check->Fail Fail Cal_Check r² > 0.995? Calibrate->Cal_Check Analyze Analyze Samples Cal_Check->Analyze Pass Cal_Check->Fail Fail Process Process Data & Confirm with Ion Ratios Analyze->Process

References

A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of 2-Aryl-N-methylanilines from 2-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of carbon-carbon bonds is a cornerstone of molecular construction. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, are indispensable tools for this purpose. This guide provides an in-depth, objective comparison of these two powerful methods for the arylation of 2-Bromo-N-methylaniline, a substrate of interest in medicinal chemistry due to the prevalence of the 2-aryl-N-methylaniline scaffold in pharmacologically active compounds.

At a Glance: Key Differences Between Suzuki and Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.[1][2]High toxicity of organotin reagents and byproducts.[1][2]
Stability of Reagents Boronic acids can be prone to protodeboronation.[2]Organostannanes are generally stable to air and moisture.[2][3]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.[4]Excellent, tolerates a wide range of functional groups.[5]
Reaction Conditions Typically requires a base.[2]Often proceeds under neutral conditions.[2]
Byproduct Removal Boron-based byproducts are often water-soluble and easily removed.[1]Tin byproducts can be challenging to remove.[1]

Mechanistic Underpinnings: A Tale of Two Transmetalations

The catalytic cycles of both the Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The critical difference lies in the transmetalation step, dictated by the nature of the organometallic reagent.

In the Suzuki coupling , the organoboron reagent requires activation by a base to facilitate the transfer of the organic group to the palladium center. This formation of a boronate complex increases the nucleophilicity of the organic moiety, enabling efficient transmetalation.

The Stille coupling , conversely, does not necessitate a base for transmetalation. The organostannane is sufficiently reactive to directly transfer its organic group to the palladium complex, a key advantage when working with base-sensitive substrates.[2]

Catalytic Cycle Diagrams

Suzuki_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_diaryl ar_boronic Ar'-B(OR)2 ar_boronic->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product Stille_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_diaryl ar_stannane Ar'-SnR3 ar_stannane->transmetalation reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product Experimental_Workflow cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling s_start Combine Reactants: This compound, Arylboronic acid, Base, Pd Catalyst s_solvent Add Solvent (e.g., 2-MeTHF) s_start->s_solvent s_react Heat under Inert Atmosphere s_solvent->s_react s_workup Aqueous Workup s_react->s_workup s_purify Column Chromatography s_workup->s_purify st_start Combine Reactants: This compound, Arylstannane, Pd Catalyst st_solvent Add Solvent (e.g., Toluene) st_start->st_solvent st_react Heat under Inert Atmosphere st_solvent->st_react st_workup KF Workup for Tin Removal st_react->st_workup st_purify Column Chromatography st_workup->st_purify

References

A Senior Application Scientist's Comparative Guide to the Isomeric Purity Assessment of 2-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Purity in Synthesis and Development

In the landscape of pharmaceutical and fine chemical synthesis, the starting material's purity is not merely a quality metric; it is the bedrock upon which the entire downstream process is built. 2-Bromo-N-methylaniline serves as a key building block in the synthesis of various high-value compounds, including pharmaceuticals and agrochemicals. Its synthetic routes can often lead to the co-formation of positional isomers, primarily 3-Bromo-N-methylaniline and 4-Bromo-N-methylaniline. These isomers, while sharing the same molecular weight, possess distinct electronic and steric properties that can drastically alter reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API).

Failure to adequately resolve and quantify these isomers can lead to unforeseen side reactions, the generation of toxic byproducts, or a reduction in the therapeutic efficacy of the final drug product. Therefore, a robust, validated analytical strategy for assessing the isomeric purity of this compound is a non-negotiable prerequisite for any research, development, or manufacturing campaign.

This guide provides an in-depth comparison of the three most powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind methodological choices, provide self-validating experimental protocols, and present comparative data to empower researchers to select the optimal technique for their specific needs.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Routine Quantification

HPLC is often the first-line technique for purity assessment in a quality control environment. Its robustness, high throughput, and excellent quantitative performance make it ideal for routine analysis of raw materials and in-process controls. The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. For bromo-N-methylaniline isomers, a reversed-phase C18 column is the logical starting point, as it separates compounds primarily based on differences in hydrophobicity.

Causality of Method Design:

The choice of a C18 stationary phase is driven by its ability to interact with the aromatic rings of the aniline isomers. Subtle differences in the position of the bromine atom and the N-methyl group alter the molecule's dipole moment and its hydrophobic surface area, leading to differential retention times. An acidic mobile phase modifier, such as phosphoric acid, is used to protonate the amine group, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the silica backbone of the stationary phase. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

Experimental Protocol: HPLC-UV for Isomeric Purity
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.

    • Prepare individual reference standard solutions of this compound, 3-Bromo-N-methylaniline, and 4-Bromo-N-methylaniline at 0.1 mg/mL.

    • Prepare a spiked sample by adding a small amount of the 3- and 4-isomer reference standards to the main sample solution to confirm peak identity and resolution.

  • Validation & System Suitability:

    • Before analysis, perform a system suitability test by injecting the spiked sample.

    • The resolution between the 2-bromo and the closest eluting isomer peak must be ≥ 1.5.[1][2]

    • The tailing factor for the this compound peak should be ≤ 2.0.[3]

    • Method validation should be performed according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[1][4]

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep_Sample Weigh & Dissolve This compound Sample (1.0 mg/mL) Inject Inject Samples (10 µL) Prep_Sample->Inject Prep_Stds Prepare Isomer Reference Standards (3- & 4-Bromo, 0.1 mg/mL) Prep_Stds->Inject Prep_Spike Create Spiked Sample for System Suitability Prep_Spike->Inject HPLC HPLC System (C18 Column, Gradient Elution) Detect UV Detection (254 nm) HPLC->Detect Inject->HPLC Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity and Impurity Levels Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC-UV isomeric purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Sensitivity and Identification

When higher sensitivity is required or when dealing with complex matrices, GC-MS is the superior technique. It offers exceptional separation efficiency through its long capillary columns and provides definitive identification through mass spectrometry. For aromatic amines, GC-MS is particularly powerful, often considered the method of choice for its selectivity and sensitivity.[5][6]

Causality of Method Design:

The separation in GC is based on the analyte's volatility and its interaction with the stationary phase. A mid-polarity column, such as one with a 5% phenyl polysiloxane phase (e.g., DB-5ms or Rxi-5MS), provides an excellent balance of interactions for separating aromatic isomers. The temperature program is critical; a slow ramp rate allows for the subtle differences in boiling points and column interactions between the isomers to manifest as baseline separation. Mass spectrometry in Electron Ionization (EI) mode provides a reproducible fragmentation pattern, which acts as a "fingerprint" for each isomer, allowing for unambiguous peak identification and confirmation of purity.

Experimental Protocol: GC-MS for Trace Isomer Analysis
  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Chromatographic Conditions:

    • Column: Rxi-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[7]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (50:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification. Target ions for this compound (m/z 185, 187, 106).

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at 1.0 mg/mL in Ethyl Acetate.

    • Perform serial dilutions to create calibration standards for the isomers, typically from 0.1 µg/mL to 10 µg/mL.

Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Sample Weigh & Dissolve Sample in Ethyl Acetate (1.0 mg/mL) Inject Inject Sample (1 µL, Split Mode) Prep_Sample->Inject Prep_Cal Prepare Calibration Curve Standards Prep_Cal->Inject GC GC System (Rxi-5MS Column, Temp Program) MS Mass Spectrometer (EI, Scan/SIM Mode) GC->MS Inject->GC Extract_Chroma Extract Ion Chromatograms MS->Extract_Chroma Integrate Integrate Peaks & Generate Calibration Curve Extract_Chroma->Integrate Quantify Quantify Isomers & Confirm Identity Integrate->Quantify

Caption: Workflow for GC-MS isomeric purity and impurity ID.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

While chromatographic techniques separate isomers in time, NMR separates them in the frequency domain, providing unambiguous structural information. For positional isomers, where chromatographic separation can sometimes be incomplete, NMR is the ultimate arbiter. It distinguishes isomers based on the unique electronic environment of each proton (¹H NMR) and carbon (¹³C NMR) nucleus.[8]

Causality of Method Design:

The position of the bromine atom on the aromatic ring has a significant influence on the chemical shifts of the neighboring aromatic protons and carbons due to its electron-withdrawing and anisotropic effects.

  • In This compound , the bromine is ortho to the N-methylamino group, causing distinct shifts for the four different aromatic protons.

  • In 3-Bromo-N-methylaniline , the bromine is meta, leading to a different pattern of aromatic signals.

  • In 4-Bromo-N-methylaniline , the bromine is para, resulting in a more symmetrical molecule with only two distinct aromatic proton environments, appearing as two doublets.

By comparing the ¹H and ¹³C NMR spectra of a sample to the known spectra of the pure isomers, one can definitively identify and even quantify the isomeric impurities present without the need for chromatographic separation.

Experimental Protocol: NMR for Isomer Identification
  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher for better resolution).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum (e.g., 16 scans).

    • Acquire a quantitative ¹H NMR spectrum (qNMR) if quantification is needed, using a longer relaxation delay (D1 ≥ 5xT1).

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Interpretation:

    • Compare the chemical shifts and coupling patterns in the aromatic region (approx. 6.5-7.5 ppm) of the sample spectrum with reference data for the pure isomers.

    • The presence of minor peaks corresponding to the 3- or 4-isomers indicates their presence as impurities.

Key Differentiating NMR Data

The following table summarizes the key diagnostic chemical shifts (δ) in ppm for distinguishing the isomers in CDCl₃.[7]

IsomerDiagnostic ¹H NMR Signals (Aromatic Region)Diagnostic ¹³C NMR Signals (Aromatic Carbons)
This compound 7.46 (dd), 7.25 (m), 6.67 (dd), 6.61 (m)145.97, 132.28, 128.56, 117.60, 110.74, 109.62
3-Bromo-N-methylaniline 7.07 (t), 6.87 (d), 6.77 (t), 6.55 (dd)150.50, 130.36, 123.20, 119.74, 114.67, 111.16
4-Bromo-N-methylaniline 7.13 (d), 6.34 (d)148.34, 131.88, 113.98, 108.76

The highly symmetrical nature of 4-Bromo-N-methylaniline, leading to two distinct doublets in the ¹H NMR, makes it exceptionally easy to distinguish from the other two isomers.

Workflow Visualization: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Spectral Analysis Prep_Sample Weigh Sample (10-20 mg) Dissolve Dissolve in CDCl₃ Prep_Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer 400 MHz NMR Spectrometer Transfer->Spectrometer Acquire_H1 Acquire ¹H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Spectrometer->Acquire_C13 Process Process Spectra (FT, Phasing, Baseline) Acquire_H1->Process Acquire_C13->Process Assign Assign Signals Process->Assign Compare Compare to Reference Data & Identify Isomers Assign->Compare

Caption: Workflow for definitive isomer identification by NMR.

Comparative Performance Analysis

The choice of analytical technique is a balance of performance, speed, cost, and the specific question being asked. The table below provides a comparative summary based on typical performance characteristics for the analysis of bromo-N-methylaniline isomers.

ParameterHPLC-UVGC-MSNMR Spectroscopy
Primary Application Routine QC, Purity AssayTrace Impurity Analysis, IDStructural Confirmation, Isomer ID
Selectivity Good to ExcellentExcellentAbsolute
Typical LOD ~0.5-10 ng/mL (~0.05-1.0%)[9]~1-100 pg injected (~0.001-0.01%)[10]~0.1-0.5%
Typical LOQ ~2-20 ng/mL (~0.1-2.0%)[9]~5-200 pg injected (~0.005-0.02%)~0.5-1.0%
Precision (%RSD) < 2%< 10%< 5% (qNMR)
Analysis Time/Sample 15-25 minutes20-30 minutes5-20 minutes
Throughput HighModerateLow to Moderate
Key Advantage Robust, precise quantificationUnmatched sensitivity, MS confirmationUnambiguous structural identification
Key Limitation Potential for co-elutionRequires volatile/thermostable analytesLower sensitivity for trace analysis

Conclusion and Recommendation

A multi-faceted approach provides the most robust and self-validating strategy for assessing the isomeric purity of this compound.

  • For routine quality control and release testing , a validated HPLC-UV method is the most efficient and practical choice. It provides reliable quantification of the main component and its major isomeric impurities with high precision.

  • For impurity profiling, trace analysis, and method development , GC-MS is the recommended technique. Its superior sensitivity allows for the detection and identification of impurities at levels that HPLC-UV cannot reach, providing a deeper understanding of the material's purity profile.

  • For definitive structural confirmation and in cases of chromatographic ambiguity , NMR spectroscopy is indispensable. It serves as the ultimate orthogonal technique to confirm the identity of the main component and any co-eluting or closely eluting isomeric impurities.

By strategically deploying these techniques, researchers and drug development professionals can ensure the quality and consistency of their starting materials, mitigating risks and building a solid foundation for successful synthesis and development programs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel compounds are daily activities. However, the lifecycle of these chemicals extends beyond the benchtop; their proper disposal is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedure-driven plan for the safe disposal of 2-Bromo-N-methylaniline (CAS No. 6832-87-7), moving beyond simple checklists to explain the scientific rationale behind each critical step.

Hazard Profile & Immediate Safety Precautions

Before handling waste, one must first fundamentally understand the risks associated with the material. This compound is a substituted aniline with multiple hazard classifications that dictate its handling and disposal requirements.[1][2]

Table 1: GHS Hazard Classification for this compound

Hazard Code Hazard Statement GHS Pictogram
H302 Harmful if swallowed.[1] GHS07
H315 Causes skin irritation.[1] GHS07
H319 Causes serious eye irritation.[1] GHS07

| H335 | May cause respiratory irritation.[1] | GHS07 |

These hazards necessitate stringent adherence to Personal Protective Equipment (PPE) protocols not only during experimentation but also during all phases of waste management.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Safety goggles with side-shields; face shield recommended.[1] Protects against splashes that can cause serious eye irritation.
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene). Prevents skin contact, as the compound is a known skin irritant.[1]
Body Impervious laboratory coat or clothing.[1] Provides a barrier against spills and contamination of personal clothing.

| Respiratory | Use only in a well-ventilated area or under a chemical fume hood.[1] | Mitigates the risk of inhaling vapors, which can cause respiratory tract irritation. |

The Core Principle: Halogenated Waste Segregation

The single most important step in the proper disposal of this compound is its correct classification and segregation. Due to the presence of a carbon-bromine bond, this compound is categorized as a halogenated organic waste .[3] This classification is not merely an administrative detail; it is based on the specific technology required for its destruction.

The Causality Behind Segregation:

  • Disposal Technology: Halogenated organic compounds require high-temperature incineration in specialized, regulated facilities to ensure complete destruction and to prevent the formation of persistent and toxic byproducts.[4] Simple hydrolysis is not a recommended disposal method for substituted anilines as it can produce more toxic products.[4]

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and equivalent international bodies strictly regulate the disposal of Halogenated Organic Compounds (HOCs).[5][6] Improperly mixing waste streams can lead to significant regulatory violations.

  • Cost and Resource Management: Non-halogenated organic solvents can often be reclaimed or used in fuel blending programs.[7] Contaminating a large volume of non-halogenated waste with a halogenated compound like this compound renders the entire container subject to the more complex and expensive incineration process.[7]

The following workflow diagram illustrates the critical decision point in laboratory chemical waste segregation.

waste_segregation_flowchart start Waste Generated (Contains this compound) classification Does the waste contain a carbon-halogen (F, Cl, Br, I) bond? start->classification halogenated Classify as: HALOGENATED ORGANIC WASTE classification->halogenated Yes non_halogenated Classify as: NON-HALOGENATED ORGANIC WASTE classification->non_halogenated No container Collect in a designated, compatible, and properly labeled container for 'Halogenated Waste'. halogenated->container storage Store in designated Satellite Accumulation Area (SAA). container->storage pickup Arrange for pickup by institutional Environmental Health & Safety (EHS) or a licensed waste carrier. storage->pickup

Caption: Waste Segregation Decision Workflow.

Step-by-Step Disposal Protocol

This protocol applies to pure this compound, solutions containing it, and materials contaminated by it.

Protocol 3.1: Waste Collection & Container Management

  • Select the Correct Container: Obtain a designated hazardous waste container specifically for Halogenated Organic Liquids . These containers must be in good condition, compatible with the chemical, and have a secure, threaded cap.[8]

  • Consolidate Waste: Carefully transfer the this compound waste into the designated container using a funnel. If dealing with contaminated solids (e.g., silica gel, filter paper, gloves), place them in a separate, compatible solid waste container also labeled for halogenated waste.

  • Avoid Mixing: Crucially, do NOT mix halogenated waste with non-halogenated waste.[7] Furthermore, do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[9][10]

  • Keep Containers Closed: The waste container must remain closed at all times except when actively adding waste.[7][8] This prevents the release of vapors and protects against spills.

Protocol 3.2: Labeling

  • Immediate Labeling: Affix a hazardous waste label to the container before adding the first drop of waste.[8]

  • Complete Information: The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name(s) of all components. Write "this compound" and any solvents used. Do not use abbreviations or chemical formulas.[8]

    • An accurate estimation of the percentage of each component.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

    • The date of accumulation.

Protocol 3.3: Storage

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation.

  • Secondary Containment: Place the container in a secondary containment bin to mitigate leaks or spills.

  • Safe Location: The storage area should be a dry, cool, and well-ventilated place, away from ignition sources and incompatible materials.[1]

Protocol 3.4: Arranging for Disposal

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department.

  • Licensed Disposal: Waste must be disposed of through a licensed and approved hazardous waste disposal company, which will ensure it is transported to a permitted incineration facility.[11][12]

Emergency Procedures for Spills & Contamination

Accidents can happen, and a clear plan is essential for a safe and effective response.

For Small Spills (Manageable by Lab Personnel):

  • Alert & Isolate: Alert personnel in the immediate area. Ensure the area is well-ventilated, and restrict access.

  • Don PPE: Wear the full PPE detailed in Table 2.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder.[10] Do not use combustible materials like paper towels alone.

  • Collect Waste: Carefully scoop the absorbed material and place it into a labeled container for halogenated solid waste.

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as contaminated waste.

  • Report: Report the incident to your laboratory supervisor or EHS department, as per institutional policy.

For Large Spills or Uncontrolled Releases:

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and call your institution's emergency number.

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Inform: Provide emergency responders with the Safety Data Sheet (SDS) for this compound upon their arrival.[11]

By adhering to these scientifically grounded procedures, you ensure that the final step in your research workflow—disposal—is conducted with the same precision and care as the experiment itself, protecting yourself, your colleagues, and the environment.

References

Navigating the Safe Handling of 2-Bromo-N-methylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle specialized chemical reagents with confidence and precision is paramount. 2-Bromo-N-methylaniline, a key building block in the synthesis of various pharmaceutical intermediates, requires a thorough understanding of its properties to ensure safe and effective use. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of deep operational knowledge grounded in scientific principles.

Understanding the Risks: Hazard Profile of this compound

Before any handling protocol is initiated, a comprehensive risk assessment is critical. This compound presents several hazards that necessitate stringent safety measures. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[1] Furthermore, it may cause respiratory irritation upon inhalation.[1] Understanding these risks is the first step in preventing exposure and ensuring a safe laboratory environment.

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The causality behind the required personal protective equipment (PPE) is directly linked to mitigating these exposure pathways. For instance, the irritant nature of the compound on skin and eyes dictates the necessity of robust barrier protection.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is not merely a procedural step but a scientifically validated system of exposure prevention. The following table summarizes the essential PPE for handling this compound, with explanations rooted in the compound's hazard profile.

PPE ComponentSpecificationRationale for Use
Eye Protection Safety goggles with side-shields or a face shield.[1]Protects against splashes and aerosols, preventing direct contact with the eyes, which can cause serious irritation.[1]
Hand Protection Impervious chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact, which can lead to irritation.[1][2] It is crucial to check for glove integrity before and during use.
Body Protection Laboratory coat and, for larger quantities or risk of splashing, impervious clothing.[1]Minimizes the risk of skin contact on arms and torso. Contaminated clothing should be removed and laundered before reuse.[3]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask or a respirator with an ABEK (EN14387) filter) is recommended.Prevents inhalation of the compound, which can cause respiratory tract irritation.[1] Engineering controls like fume hoods are the primary line of defense.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is crucial for minimizing risk. The following protocol outlines the key steps for the safe handling of this compound, from preparation to disposal.

Preparation and Handling:
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][4] Ensure that an eyewash station and safety shower are readily accessible.[1][3]

  • Donning PPE : Before handling the compound, put on all required PPE as detailed in the table above.

  • Dispensing : When transferring the chemical, avoid generating dust or aerosols.[1] Use appropriate tools (e.g., spatula, scoop) and handle containers with care.

  • During Use : Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe Verify Controls handle_dispense Dispense Carefully prep_ppe->handle_dispense Proceed to Handle handle_use Conduct Experiment handle_dispense->handle_use cleanup_decontaminate Decontaminate Surfaces handle_use->cleanup_decontaminate Experiment Complete cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Safe Handling Workflow for this compound

Disposal Plan: Managing Waste Safely

Proper disposal of this compound and its contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.

  • Waste Collection : All waste materials, including unused product and contaminated items (e.g., gloves, paper towels), should be collected in a clearly labeled, sealed container.

  • Spill Management : In the event of a spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[1][5] Scoop the absorbed material into a suitable container for disposal. Avoid generating dust.

  • Disposal Route : Dispose of the waste container through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[6] Do not dispose of it down the drain.[1]

By adhering to these scientifically grounded protocols, laboratory professionals can confidently and safely utilize this compound in their critical research and development endeavors, ensuring both personal safety and the integrity of their work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-N-methylaniline
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.